molecular formula C10H12Cl2N2 B1520125 Quinolin-4-ylmethanamine dihydrochloride CAS No. 878778-84-8

Quinolin-4-ylmethanamine dihydrochloride

Cat. No.: B1520125
CAS No.: 878778-84-8
M. Wt: 231.12 g/mol
InChI Key: MWFIZNMXSPLSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIZNMXSPLSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670726
Record name 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878778-84-8
Record name 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-4-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Quinolin-4-ylmethanamine Dihydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Quinolin-4-ylmethanamine dihydrochloride, a pivotal building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, robust synthetic protocols, analytical characterization, and its significant role as a precursor to potent biologically active agents. We will explore the causality behind experimental design, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Core Concepts: The Quinolin-4-ylmethanamine Scaffold

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The core structure consists of a benzene ring fused to a pyridine ring. The placement of the aminomethyl group at the 4-position of the quinoline ring is of particular strategic importance in synthetic chemistry. This primary amine serves as a versatile functional handle for elaboration into a vast array of derivatives.[1][2]

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various reaction conditions and for biological screening protocols compared to its freebase form.[1]

Key Molecular and Physical Properties:

PropertyValueSource
IUPAC Name quinolin-4-ylmethanamine;dihydrochloridePubChem
CAS Number 878778-84-8Chem-Impex
Molecular Formula C₁₀H₁₀N₂ · 2HClChem-Impex
Molecular Weight 231.12 g/mol Chem-Impex
Appearance Yellow crystalline solidChem-Impex
Storage Store at 0-8 °C, desiccatedChem-Impex

Synthesis and Purification: A Validated Protocol

The synthesis of Quinolin-4-ylmethanamine is not commonly detailed as a final product but rather as a key intermediate. A robust and reliable method to produce this amine involves the reduction of a readily available precursor, 4-cyanoquinoline. This approach is favored due to the high efficiency of modern reducing agents and the commercial availability of the starting material.

The causality for selecting this pathway rests on its efficiency and predictability. The reduction of a nitrile to a primary amine is a high-yielding, well-understood transformation. Alternative routes, such as the reductive amination of quinoline-4-carboxaldehyde, are also viable but may involve more steps or less stable intermediates.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the synthesis starting from 4-cyanoquinoline, followed by conversion to the dihydrochloride salt.

Step 1: Reduction of 4-Cyanoquinoline to Quinolin-4-ylmethanamine (Freebase)

  • Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The use of an inert atmosphere is critical to prevent the quenching of the highly reactive reducing agent, Lithium Aluminum Hydride (LAH).

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous Tetrahydrofuran (THF) within the flask at 0 °C (ice bath). The choice of THF as a solvent is due to its inertness towards LAH and its ability to dissolve the starting material.

  • Substrate Addition: Dissolve 4-cyanoquinoline (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel. The slow, controlled addition is a crucial safety measure to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Progress is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane, until the starting nitrile spot is consumed.

  • Work-up and Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This specific sequence, known as the Fieser work-up, is a standard and safe procedure for quenching LAH reactions, resulting in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and Ethyl Acetate. The filtrate contains the desired freebase amine.

  • Purification (Freebase): Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.

Step 2: Formation of Dihydrochloride Salt

  • Dissolution: Dissolve the crude Quinolin-4-ylmethanamine freebase in a minimal amount of anhydrous methanol or diethyl ether.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether, while stirring at 0 °C. The dihydrochloride salt will precipitate out of the solution. The use of two equivalents of HCl ensures protonation of both the primary amine and the quinoline nitrogen.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a yellow crystalline solid.

Synthesis Workflow Diagram```dot

Synthesis_Workflow Freebase Freebase Dissolve Dissolve Freebase->Dissolve caption Workflow for the synthesis of this compound.

Caption: Mechanism of a quinoline derivative as a DNMT inhibitor.

Safety, Handling, and Storage

As a dihydrochloride salt of an amine, this compound should be handled with appropriate care. Based on data from structurally related compounds, the following precautions are advised.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C). Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a compound of significant strategic value for research and development professionals. Its well-defined structure, featuring a versatile primary amine on the privileged quinoline scaffold, makes it an indispensable starting material for the synthesis of novel therapeutic agents and advanced materials. The robust synthetic protocols and predictable analytical characteristics outlined in this guide provide a solid foundation for its application in the laboratory. Understanding the downstream potential, such as the development of potent enzyme inhibitors, underscores the enduring importance of this chemical building block in advancing science and medicine.

References

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-4-ylmethanamine dihydrochloride, a versatile building block in medicinal chemistry, possesses a rich history intertwined with the broader development of quinoline-based compounds. This technical guide provides a comprehensive exploration of its discovery, tracing its origins from the initial isolation of quinoline to the evolution of synthetic pathways leading to this specific aminomethyl derivative. By examining the historical context of quinoline chemistry and the development of key synthetic transformations, this document offers researchers and drug development professionals a deeper understanding of the foundations upon which modern applications of this compound are built. Detailed experimental protocols for seminal and contemporary synthetic routes are provided, alongside a comparative analysis of their advantages and limitations. This guide serves as an authoritative resource, grounded in the scientific literature, to inform and inspire future innovation in the application of this important chemical entity.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its discovery dates back to 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1] Decades later, in 1869, August Kekulé elucidated its structure, paving the way for synthetic exploration.[1] The inherent structural features of the quinoline ring system allow it to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.

The development of synthetic methodologies to access the quinoline scaffold, such as the Skraup synthesis in 1880 and the Combes synthesis in 1888, enabled the systematic investigation of its derivatives.[2][3] This exploration led to the discovery of numerous quinoline-based drugs, most notably the 4-aminoquinoline antimalarials like chloroquine, which have had a profound impact on global health.[4] this compound represents a key derivative within this class of compounds, serving as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. This guide delves into the specific history and synthetic evolution of this important chemical building block.

The Genesis of Quinolin-4-ylmethanamine: A Historical Perspective on its Synthesis

While a definitive singular "discovery" of this compound is not prominently documented as a landmark event, its emergence can be traced through the logical progression of synthetic organic chemistry. The synthesis of this compound is intrinsically linked to the development of methods for introducing functional groups at the 4-position of the quinoline ring. Two primary historical synthetic strategies underpin the creation of quinolin-4-ylmethanamine:

  • The Reduction of 4-Quinolinecarbonitrile: This has become one of the most common and efficient routes. The history of this method is tied to the development of catalytic hydrogenation techniques.

  • Nucleophilic Substitution of 4-(Halomethyl)quinolines: This classic approach leverages the reactivity of a halogenated methyl group at the 4-position.

The Precursor Pathway: Synthesis of 4-Quinolinecarbonitrile

The availability of 4-quinolinecarbonitrile (also known as 4-cyanoquinoline) was a critical prerequisite for its use as a precursor to quinolin-4-ylmethanamine. Early methods for its synthesis often involved multi-step processes.

The Reduction Route: From Nitrile to Amine

The catalytic hydrogenation of nitriles to primary amines is a fundamental transformation in organic synthesis. Early 20th-century advancements in catalysis, particularly the work of Sabatier and Senderens, laid the groundwork for these reductions. The application of these methods to heterocyclic nitriles, including quinoline derivatives, was a natural progression.

Conceptual Synthetic Workflow: Reduction of 4-Quinolinecarbonitrile

G cluster_start Starting Material cluster_process Reduction Process cluster_product Intermediate Product cluster_final Final Product Formation start 4-Quinolinecarbonitrile process Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Ni) or Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂) start->process product Quinolin-4-ylmethanamine (Free Base) process->product final_product Quinolin-4-ylmethanamine Dihydrochloride product->final_product  Treatment with HCl

Caption: Synthetic workflow from 4-quinolinecarbonitrile.

The Halomethyl Substitution Route

An alternative historical pathway involves the use of a 4-(halomethyl)quinoline intermediate, most commonly 4-(chloromethyl)quinoline. This reactive intermediate can then be converted to the primary amine via several methods, with the Gabriel synthesis being a classic example.

Conceptual Synthetic Workflow: Gabriel Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 4-(Chloromethyl)quinoline intermediate N-(Quinolin-4-ylmethyl)phthalimide start->intermediate  + Potassium Phthalimide (SN2) reagent1 Potassium Phthalimide reagent2 Hydrazine (N₂H₄) or Acid Hydrolysis product Quinolin-4-ylmethanamine intermediate->product  + Hydrazine

Caption: Gabriel synthesis of quinolin-4-ylmethanamine.

Key Synthetic Methodologies and Protocols

The synthesis of this compound has evolved, with modern methods offering improved yields and milder reaction conditions. Below are detailed protocols for both a historical and a contemporary approach.

Protocol 1: Synthesis via Reduction of 4-Quinolinecarbonitrile (A Modern Approach)

This method is widely employed due to its efficiency and high yield.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 4-quinolinecarbonitrile in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically from a balloon or in a Parr shaker apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude quinolin-4-ylmethanamine free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethanol.

  • Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation of the dihydrochloride salt is complete.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.

Protocol 2: Synthesis from 4-(Chloromethyl)quinoline via Gabriel Synthesis (A Classic Approach)

This method, while often involving more steps, is a classic example of primary amine synthesis.

Step-by-Step Methodology:

  • Phthalimide Alkylation: In a flask equipped with a reflux condenser, combine 4-(chloromethyl)quinoline and potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Heating: Heat the reaction mixture, typically to around 80-100 °C, for several hours until the reaction is complete (monitored by TLC).

  • Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-(quinolin-4-ylmethyl)phthalimide intermediate. Collect the solid by filtration and wash with water.

  • Hydrazinolysis: Suspend the N-(quinolin-4-ylmethyl)phthalimide in ethanol or a similar solvent.

  • Hydrazine Addition: Add hydrazine hydrate to the suspension and reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • Workup: Cool the reaction mixture and acidify with hydrochloric acid. Filter to remove the phthalhydrazide precipitate.

  • Isolation of Product: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of quinolin-4-ylmethanamine and its dihydrochloride salt is presented in the table below.

PropertyQuinolin-4-ylmethanamine (Free Base)This compound
CAS Number 5632-13-3[5]878778-84-8
Molecular Formula C₁₀H₁₀N₂[5]C₁₀H₁₂Cl₂N₂
Molecular Weight 158.20 g/mol [5]231.12 g/mol
Appearance -Yellow crystals
Solubility -Soluble in water

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a wide range of compounds with therapeutic potential. Its utility stems from the reactive primary amine group, which allows for further functionalization and elaboration of the molecular structure.

Signaling Pathway and Target Interaction (Conceptual)

While quinolin-4-ylmethanamine itself is not typically the final active pharmaceutical ingredient (API), its derivatives have been designed to interact with various biological targets. For instance, derivatives have been explored as inhibitors of enzymes or as ligands for receptors implicated in diseases such as cancer and infectious diseases.

G cluster_start Core Scaffold cluster_derivatization Chemical Modification cluster_api Active Pharmaceutical Ingredient (API) cluster_target Biological Target cluster_effect Therapeutic Effect scaffold Quinolin-4-ylmethanamine derivatization Functionalization of the Amine Group scaffold->derivatization api Bioactive Derivative derivatization->api target Enzyme / Receptor api->target  Binding/Inhibition effect Modulation of Signaling Pathway target->effect

References

A Senior Application Scientist’s Guide to Quinolin-4-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quinolin-4-ylmethanamine dihydrochloride is a versatile heterocyclic amine that has garnered significant attention within the pharmaceutical and organic synthesis sectors. Its rigid quinoline core, coupled with a reactive primary amine, establishes it as a privileged scaffold and a critical building block for the development of novel therapeutic agents. The quinoline moiety is a cornerstone in medicinal chemistry, renowned for its presence in compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the molecule's core properties, a validated synthesis workflow, its strategic applications in drug development, and essential safety protocols. The content is structured to deliver not just data, but actionable insights and the causal reasoning behind experimental choices, empowering researchers to effectively integrate this compound into their discovery pipelines.

Core Molecular Profile

A comprehensive understanding of a molecule's fundamental characteristics is the bedrock of its successful application. This section details the physicochemical and structural attributes of this compound.

Chemical Structure and Nomenclature

The molecule consists of a quinoline ring system substituted at the 4-position with a methanamine group. As a dihydrochloride salt, both the quinoline nitrogen and the primary amine nitrogen are protonated, enhancing solubility in aqueous media.

  • IUPAC Name: quinolin-4-ylmethanamine;dihydrochloride[2]

  • CAS Number: 878778-84-8[1][2]

  • Molecular Formula: C₁₀H₁₀N₂·2HCl[1]

Physicochemical Properties

The key quantitative descriptors for this compound are summarized below. These parameters are critical for experimental design, including reaction stoichiometry, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Weight 231.12 g/mol [3][4]
Appearance Yellow crystals[1]
Purity ≥ 95% (HPLC)[1]
Parent Compound MW 158.20 g/mol [5]
Storage Conditions Store at 0-8 °C, protect from light and moisture[1]
The Quinoline Scaffold: A Rationale for Significance

The quinoline ring system is more than just a structural framework; it is a well-established pharmacophore. Its planar, aromatic nature allows for effective π-π stacking interactions with biological targets like DNA and aromatic residues in enzyme active sites. This structural motif is central to a range of approved drugs, validating its utility and biocompatibility. Derivatives of the quinoline scaffold have been investigated for a wide array of therapeutic applications, including:

  • Anticancer Agents: The planar ring system can intercalate with DNA, leading to cytotoxic effects in cancer cell lines.[1][6]

  • Antimalarial Drugs: Quinoline-containing compounds, such as chloroquine, have a long history in malaria treatment.[7]

  • Antimicrobial Compounds: The scaffold serves as a basis for developing new antibiotics.[3]

  • Kinase Inhibitors: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.[8]

The presence of the methanamine group at the 4-position provides a crucial vector for chemical modification, allowing chemists to append various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis and Purification Workflow

The synthesis of Quinolin-4-ylmethanamine is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated approach derived from established methodologies for quinoline functionalization.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The primary disconnection is at the C-C bond between the quinoline ring and the aminomethyl carbon, tracing back to a more common starting material, 4-cyanoquinoline, which itself can be derived from quinoline-4-carboxylic acid.

G target Quinolin-4-ylmethanamine dihydrochloride step1 Quinolin-4-ylmethanamine (Free Base) target->step1 HCl Salt Formation step2 4-Cyanoquinoline step1->step2 Reduction (e.g., LiAlH4 or H2/Catalyst) step3 Quinoline-4-carboxamide step2->step3 Dehydration (e.g., POCl3) step4 Quinoline-4-carboxylic acid step3->step4 Amidation G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization qam QAM Dihydrochloride (Starting Material) library Diverse Amide/Amine Library (100+ Compounds) qam->library Parallel Synthesis (Amidation, Reductive Amination) screening High-Throughput Screen (e.g., Kinase Assay) library->screening hit Identify 'Hits' (IC50 < 10 µM) screening->hit sar Focused SAR Synthesis hit->sar adme ADME/Tox Profiling sar->adme lead Optimized Lead (Potent & Druglike) adme->lead

References

Quinolin-4-ylmethanamine dihydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quinolin-4-ylmethanamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of quinoline, a scaffold present in numerous natural and synthetic bioactive compounds, it offers a unique combination of structural rigidity and functional versatility. The quinoline core is famously associated with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] This dihydrochloride salt provides improved handling and formulation characteristics, particularly enhanced aqueous solubility, compared to its free base form.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the compound's core physicochemical properties, the causality behind the experimental methods used to determine them, and practical insights into its synthesis, stability, and handling. The objective is to empower scientists to effectively utilize this versatile intermediate in their research endeavors, from initial reaction design to advanced drug discovery programs.

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This compound is structurally defined by a quinoline ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂). The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the two basic nitrogen centers: the primary amine and the quinoline ring nitrogen.

IdentifierValueSource
IUPAC Name quinolin-4-ylmethanamine;dihydrochlorideChem-Impex[3]
CAS Number 878778-84-8Chem-Impex[3]
Molecular Formula C₁₀H₁₀N₂ · 2HClChem-Impex[3]
Molecular Weight 231.12 g/mol Chem-Impex[3]
Appearance Yellow crystalsChem-Impex[3]
PubChem CID 20106596Chem-Impex[3]

Core Physicochemical Properties: Data and Determination

The physicochemical profile of a drug candidate or intermediate dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. While some data for this compound is available from commercial suppliers, key experimental values are not widely published. This section presents the known data and provides robust, field-proven protocols for determining the critical missing parameters.

Summary of Physicochemical Data

The following table summarizes the available and computed data for Quinolin-4-ylmethanamine and its dihydrochloride salt. It is critical to note the distinction between computed values for the free base and the properties of the salt form, which is the subject of this guide.

PropertyValueMethod/CommentSource
Molecular Weight 231.12 g/mol (Dihydrochloride Salt)Chem-Impex[3]
Appearance Yellow crystals(Dihydrochloride Salt)Chem-Impex[3]
Melting Point Data not availableSee Protocol 2.2.1 for determination.-
Aqueous Solubility Data not availableExpected to be higher than the free base. See Protocol 2.2.2 for determination.-
pKa Data not availableTwo basic centers are expected. See Protocol 2.2.3 for determination. The pKa of the parent quinoline is 4.90.PubChem[4]
LogP (Octanol/Water) 1.1Computed (XLogP3) for the free base, not the dihydrochloride salt. See Protocol 2.2.4 for experimental determination.PubChem[5]
Experimental Protocols for Core Property Determination

The following protocols are designed to be self-validating systems, providing researchers with the methodology to generate reliable, in-house data. The choice of these specific methods is guided by their prevalence and acceptance in the pharmaceutical industry for accuracy and reproducibility.

  • Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically <2 °C) is characteristic of a pure compound, whereas impurities depress and broaden this range.[6] This method relies on controlled heating and precise visual observation to establish this critical physical constant.

  • Methodology:

    • Sample Preparation: Finely powder a small sample of the yellow crystals. Tap the open end of a glass capillary tube into the powder to load a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 1-2 mm.[6]

    • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Rapid Determination (Optional): Heat the block rapidly to determine an approximate melting range. Allow the apparatus to cool.

    • Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Crystals B Load Capillary Tube (1-2 mm height) A->B C Insert into Apparatus B->C D Heat to T_approx - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record T₁ (First Drop) E->F G Observe & Record T₂ (Fully Melted) F->G H Report Range: T₁ - T₂ G->H Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (Shaker Bath, 24-48h) A->B C Centrifuge & Filter (0.22µm) B->C D Withdraw & Dilute Supernatant C->D E Quantify by HPLC D->E F Calculate Solubility (mg/mL) E->F pKa_Workflow A Prepare Aqueous Solution (Known Conc., 0.15M KCl) C Titrate with NaOH (Record pH vs. Volume) A->C B Calibrate pH Meter B->C D Plot Titration Curve (pH vs. Volume) C->D E Calculate 1st Derivative (ΔpH/ΔV) D->E F Identify Inflection Points (Peaks in Derivative Plot) E->F G Determine pKa Values F->G Synthesis_Pathway A 4-Quinolinecarbonitrile B Quinolin-4-ylmethanamine (Free Base) A->B H₂ (gas) Pd/C Catalyst Dichloromethane, 35°C C Quinolin-4-ylmethanamine Dihydrochloride B->C 2 eq. HCl Diethyl Ether

References

Unlocking the Therapeutic Potential of Quinolin-4-ylmethanamine Dihydrochloride: A Guide to Promising Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Quinolin-4-ylmethanamine dihydrochloride emerges as a versatile and strategically important starting material, offering a gateway to novel quinoline derivatives.[4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-potential research areas for this compound. Moving beyond a simple survey, this document elucidates the scientific rationale behind pursuing specific therapeutic avenues, provides detailed, validated experimental workflows for preliminary investigation, and outlines logical next steps for progressing a drug discovery program. We will explore applications in oncology, infectious diseases, and neurodegenerative disorders, underpinned by the rich history of quinoline derivatives in medicine.[1][5][6]

Compound Profile: this compound

This compound is a stable, water-soluble salt form of the parent amine, which enhances its utility in various synthetic and biological applications.[7] Its structure features a primary amine group attached to the 4-position of the quinoline ring, providing a reactive handle for a multitude of chemical modifications and derivatizations.[4] This flexibility is crucial for developing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

PropertyValueSource(s)
CAS Number 878778-84-8[4][8]
Molecular Formula C₁₀H₁₀N₂ · 2HCl[4]
Molecular Weight 231.12 g/mol [4][7]
Appearance Yellow crystals[4]
IUPAC Name quinolin-4-ylmethanamine;dihydrochloride[8]
Parent Compound (PubChem CID) 12017326[9]
Storage Conditions 0-8 °C[4]

Core Rationale: Why Investigate Quinolin-4-ylmethanamine?

The rationale for focusing on this specific molecule is twofold: the proven therapeutic value of the quinoline core and the synthetic accessibility offered by the methanamine substituent.

  • The Privileged Quinoline Scaffold : The quinoline ring system is a bioisostere of naphthalene and is found in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[2] Its planar, aromatic structure allows it to intercalate with DNA and interact with various enzymatic active sites.[1] This has led to the development of quinoline-based drugs with a vast range of activities, including antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer (Camptothecin) properties.[2][5]

  • Synthetic Versatility : The primary amine of Quinolin-4-ylmethanamine serves as a key functional group. It allows for the straightforward synthesis of amides, sulfonamides, ureas, and other derivatives. This enables medicinal chemists to systematically modify the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles for a desired biological target.

The following diagram illustrates a high-level strategic workflow for leveraging this compound in a drug discovery pipeline.

G cluster_0 Phase 1: Foundation & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation & MOA cluster_3 Phase 4: Lead Optimization A Quinolin-4-ylmethanamine dihydrochloride (Starting Material) B Derivative Library Synthesis (e.g., amidation, alkylation) A->B Chemical Modification C High-Throughput Screening (HTS) against target panels B->C Screening D Phenotypic Screening (e.g., Cytotoxicity, Antimicrobial) B->D Screening E Hit Confirmation & Dose-Response Analysis C->E Hit Identification D->E Hit Identification F Mechanism of Action (MOA) Studies (e.g., Kinase Assays, Apoptosis Analysis) E->F Validation G Structure-Activity Relationship (SAR) Studies F->G Data for Optimization H ADME/Tox Profiling G->H Lead Selection I In Vivo Efficacy Models H->I Preclinical Candidate

Caption: High-level drug discovery workflow starting from Quinolin-4-ylmethanamine.

Potential Research Area 1: Anticancer Drug Discovery

The development of novel anticancer agents remains a critical priority. Quinoline derivatives have demonstrated significant potential in this area, acting through various mechanisms, including kinase inhibition, DNA damage, and apoptosis induction.[1][3][10]

Scientific Rationale

Many FDA-approved kinase inhibitors, which target signaling pathways crucial for tumor growth and progression, feature a quinoline core.[3] The 4-aminoquinoline scaffold, in particular, has been shown to exhibit cytotoxic effects against various human cancer cell lines.[10] By synthesizing derivatives of Quinolin-4-ylmethanamine, researchers can explore novel chemical space to identify potent and selective inhibitors of cancer-relevant targets.

The diagram below illustrates a simplified signaling pathway often targeted by quinoline-based kinase inhibitors.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoline-based agent.

Experimental Protocol: In Vitro Cytotoxicity Screening

This protocol describes a standard MTT assay to determine the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).[11]

  • RPMI 1640 medium with 10% fetal bovine serum (FBS).[10]

  • Test compounds (derivatives of Quinolin-4-ylmethanamine) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • 96-well microtiter plates.

  • Plate reader (570 nm).

Methodology:

  • Cell Seeding: Inoculate 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of each dilution to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Treatment Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Potential Research Area 2: Antimicrobial Agent Development

The quinoline nucleus is the foundation of the quinolone and fluoroquinolone classes of antibiotics, which have been used for decades to treat bacterial infections.[12] The emergence of antibiotic resistance necessitates the development of new antimicrobial agents.

Scientific Rationale

Derivatives of quinoline have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites.[1][5] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. By modifying the Quinolin-4-ylmethanamine structure, researchers can aim to create compounds that evade existing resistance mechanisms or possess novel mechanisms of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Research Area 3: Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a key pathological factor. Some quinoline derivatives have shown promise as antioxidants and neuroprotective agents.[5]

Scientific Rationale

The heterocyclic quinoline ring can act as a scaffold for designing multi-target-directed ligands that can, for instance, chelate redox-active metals, scavenge free radicals, and modulate neurotransmitter receptors.[5][7] Studies on similar compounds have suggested potential interactions with neurotransmitter receptors and roles in enzyme inhibition relevant to neuroprotection.[7] Derivatives of Quinolin-4-ylmethanamine could be explored for their ability to protect neuronal cells from oxidative damage.

Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in a Neuronal Cell Line

This protocol assesses the ability of test compounds to protect neuronal-like cells (e.g., SH-SY5Y) from damage induced by hydrogen peroxide (H₂O₂).

Objective: To evaluate the cytoprotective effect of test compounds against oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • DMEM/F-12 medium with 10% FBS.

  • Test compounds dissolved in DMSO.

  • Hydrogen peroxide (H₂O₂).

  • MTT solution or other cell viability reagent.

  • 96-well plates.

Methodology:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated for several days using retinoic acid.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ to the wells (final concentration typically 100-500 µM, to be optimized) to induce oxidative stress. Do not add H₂O₂ to control wells. Include an "H₂O₂ only" control group.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Section 3.

  • Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the "H₂O₂ only" group. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

This compound represents a highly valuable starting point for innovative drug discovery programs. Its strategic importance lies in the combination of a pharmacologically validated quinoline core with a synthetically versatile primary amine handle.[4] The research avenues detailed in this guide—oncology, antimicrobials, and neuroprotection—are supported by a substantial body of literature on the diverse biological activities of quinoline derivatives.[1][4][5][7]

Successful identification of "hit" compounds from the initial screenings will necessitate further investigation. Subsequent steps should include advanced mechanism-of-action studies, structure-activity relationship optimization to improve potency and reduce toxicity, and eventual evaluation in preclinical in vivo models. By employing the structured, evidence-based workflows outlined herein, researchers can systematically explore the vast therapeutic potential encapsulated within this promising chemical entity.

References

Spectroscopic Characterization of Quinolin-4-ylmethanamine Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of quinolin-4-ylmethanamine dihydrochloride (C₁₀H₁₀N₂·2HCl), a versatile building block in pharmaceutical and materials science research.[1] As a key intermediate, its structural integrity is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Verification

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential antimicrobial and anticancer agents.[1] The quinoline moiety is a privileged scaffold in medicinal chemistry, and precise structural elucidation of its derivatives is a critical step in the drug discovery pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the chemical structure, purity, and stability of such compounds. This guide delves into the expected spectroscopic signature of this compound, providing a benchmark for its analytical characterization.

Molecular Structure and Numbering:

The structure of this compound consists of a quinoline ring system with a methanamine substituent at the 4-position. The dihydrochloride salt form indicates that both the quinoline nitrogen and the primary amine nitrogen are protonated.

Caption: Molecular structure and atom numbering of Quinolin-4-ylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), due to the salt nature of the compound. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0d1HH2
~8.2d1HH8
~8.0t1HH6
~7.8t1HH7
~7.7d1HH5
~7.6d1HH3
~4.8s2H-CH₂-

Interpretation and Rationale:

The proton chemical shifts are influenced by the aromaticity of the quinoline ring and the electron-withdrawing effect of the protonated nitrogens.

  • Aromatic Protons: The protons on the quinoline ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). The H2 proton is significantly deshielded due to its proximity to the protonated quinoline nitrogen. The protons on the benzenoid ring (H5, H6, H7, H8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.

  • Methylene Protons: The two protons of the methylene group (-CH₂-) are expected to appear as a singlet around δ 4.8 ppm. The deshielding is due to the adjacent aromatic ring and the protonated amino group.

  • Amine Protons: The protons on the ammonium group (-NH₃⁺) and the proton on the quinolinium nitrogen will readily exchange with D₂O, and therefore, their signals are typically not observed. In DMSO-d₆, these protons would appear as broad singlets at a lower field.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Data (in D₂O):

Chemical Shift (δ, ppm)Assignment
~150C2
~148C4
~147C8a
~138C6
~130C8
~129C4a
~127C5
~125C7
~120C3
~42-CH₂-

Interpretation and Rationale:

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

  • Aromatic Carbons: The carbons of the quinoline ring are found in the aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C2 and C8a) and the carbon bearing the methanamine substituent (C4) are expected to be the most downfield.

  • Methylene Carbon: The carbon of the methylene group (-CH₂-) is expected to appear in the aliphatic region, around δ 42 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
3000-2800Broad, StrongN-H stretch (from -NH₃⁺)
~1620, ~1580, ~1500Medium-StrongC=C and C=N aromatic ring stretching
~1450MediumCH₂ scissoring
800-700StrongAromatic C-H out-of-plane bending

Interpretation and Rationale:

The IR spectrum will be dominated by absorptions from the aromatic quinoline ring and the ammonium group.

  • N-H Stretching: A broad and strong absorption band in the region of 3000-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broadness is due to hydrogen bonding.

  • Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic quinoline ring.[2]

  • Aromatic Ring Vibrations: A series of sharp bands between 1620 cm⁻¹ and 1500 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the aromatic system.

  • C-H Bending: The strong bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the out-of-plane bending vibrations of the aromatic C-H bonds, and their pattern can sometimes be used to infer the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol:

Electrospray ionization (ESI) is the most suitable technique for analyzing the dihydrochloride salt. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Expected Mass Spectrometry Data (ESI+):

The mass spectrum will show the molecular ion corresponding to the free base, [M+H]⁺, where M is the molecular weight of quinolin-4-ylmethanamine (158.20 g/mol ).[3]

  • [M+H]⁺: m/z ≈ 159.09

  • [M+Na]⁺: m/z ≈ 181.07 (as a potential adduct)

Fragmentation Analysis:

The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals from the side chain and cleavage of the quinoline ring system. For quinolin-4-ylmethanamine, a prominent fragment would likely be the loss of the amino group.

G cluster_workflow Spectroscopic Analysis Workflow Sample Quinolin-4-ylmethanamine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_IR Absorption Bands (Wavenumbers) IR->Data_IR Data_MS m/z Values Fragmentation MS->Data_MS Interpretation Structural Elucidation & Purity Assessment Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The expected data presented in this guide, derived from fundamental spectroscopic principles and data from related quinoline derivatives, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the integrity of any scientific investigation.

References

Quinolin-4-ylmethanamine dihydrochloride structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Quinolin-4-ylmethanamine Dihydrochloride Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Within this class, the quinolin-4-ylmethanamine core represents a versatile and synthetically accessible pharmacophore that has been explored for applications ranging from antimalarial to anticancer and anti-infective therapies.[3][4] This technical guide provides a detailed examination of the structure-activity relationships (SAR) governing the biological activity of quinolin-4-ylmethanamine analogs. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between specific structural modifications and their resulting pharmacological effects. We will dissect the key structural components—the quinoline ring, the 4-position methanamine linker, and the terminal amine—to provide a rational framework for the design of next-generation therapeutic agents. This guide includes detailed experimental protocols for synthesis and screening, data-rich tables, and workflow diagrams to equip researchers with the knowledge to navigate the chemical space of this important scaffold.

The Quinolin-4-ylmethanamine Scaffold: A Privileged Structure in Drug Discovery

Historical Context and Therapeutic Significance

The quinoline ring system is one of the most significant heterocyclic scaffolds in drug development, a status cemented by the discovery of quinine, an alkaloid from cinchona bark, as the first effective treatment for malaria.[1] This led to the development of synthetic 4-aminoquinoline antimalarials like chloroquine, which became frontline therapies for decades.[4][5] Research has since demonstrated that the quinoline motif is a "privileged structure," capable of interacting with a diverse array of biological targets, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6]

The Quinolin-4-ylmethanamine Core: A Distinct Entity

The quinolin-4-ylmethanamine structure is a specific subclass of 4-substituted quinolines. It is distinguished from classical drugs like chloroquine by its shorter, single-carbon (-CH₂-) linker between the quinoline C-4 position and the side-chain nitrogen. This seemingly minor difference significantly alters the molecule's spatial geometry, flexibility, and physicochemical properties, offering a unique platform for exploring new biological activities and overcoming resistance mechanisms associated with older drugs.[7]

Core Structure-Activity Relationship (SAR) Principles

The biological activity of quinolin-4-ylmethanamine analogs is a composite of contributions from three primary regions of the molecule. Understanding the SAR of each region is critical for rational drug design.

The Quinoline Ring System: The Anchor of Activity

The quinoline ring itself is indispensable for the activity of this class of compounds.[8] However, its potency and target selectivity are finely tuned by substitutions on the benzene portion of the heterocycle.

  • Position 7 (The "Chloro" Position): This is the most critical position for modulation of activity, particularly in the antimalarial context. The presence of an electron-withdrawing group, classically a chlorine atom as seen in chloroquine, is optimal for high potency.[5][8] This is because the substituent modulates the basicity (pKa) of the quinoline ring nitrogen, which is crucial for the drug's mechanism of action, such as accumulation in the acidic food vacuole of the Plasmodium parasite.[5][9] Substitution with other groups, or removal of the substituent, often leads to a marked reduction in activity.[8]

  • Position 3: Substitution at this position, for instance with a methyl group, is generally detrimental and reduces biological activity.[5][8] This suggests that this position may be involved in a sterically constrained binding pocket.

  • Position 8: Modification at the C-8 position is poorly tolerated and can lead to a complete loss of activity.[8]

The 4-Position Methanamine Linker: The Bridge

The -CH₂-NH- linker is the defining feature of this scaffold. Its primary role is to correctly orient the terminal amine pharmacophore relative to the quinoline core. Unlike the longer, more flexible dialkylaminoalkyl side chains of chloroquine, the methanamine linker imposes greater conformational rigidity. This can be advantageous for improving binding affinity to specific targets but may be disadvantageous for others. Further modifications, such as alkyl substitution on the methylene carbon, are generally not explored, as this would deviate from the core scaffold definition.

The Terminal Amine Group: The Functional Interface

The terminal amine is a key functional group, often protonated at physiological pH, allowing for crucial ionic interactions with biological targets like heme in the malaria parasite or acidic residues in enzyme active sites.

  • Basicity and Chain Length: The basicity of the terminal nitrogen is paramount. For classical antimalarials, a dialkylaminoalkyl side chain with 2 to 5 carbons between the nitrogen atoms is considered optimal.[10]

  • Substitution:

    • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the terminal nitrogen profoundly impacts activity, solubility, and toxicity. While the parent structure is a primary amine, N-alkylation to create secondary or tertiary amines is a common synthetic strategy.[11]

    • Cyclic Amines: Incorporating the terminal nitrogen into a heterocyclic ring system, such as a piperazine, has proven to be a highly effective strategy, particularly in the development of anticancer agents.[12]

    • Aromatic Substituents: The introduction of an aromatic ring onto the side chain, as seen in amodiaquine, can reduce both activity and toxicity.[5]

cluster_legend Legend cluster_sar General SAR of the Quinolin-4-ylmethanamine Scaffold key1 Favorable for Activity key2 Unfavorable for Activity key3 Modulates Activity/Toxicity mol pos7 Position 7: Electron-withdrawing group (e.g., -Cl) is often optimal for activity. pos7->mol pos3 Position 3: Substitution generally decreases activity. pos3->mol pos8 Position 8: Substitution can abolish activity. pos8->mol linker Methanamine Linker: Provides rigid connection to the terminal amine. linker->mol terminal_amine Terminal Amine (R₁, R₂): - Basicity is critical. - N-alkylation and cyclization (e.g., piperazine) are key modifications. terminal_amine->mol

Caption: Key SAR points for the Quinolin-4-ylmethanamine scaffold.

Therapeutic Applications and Target-Specific SAR

The versatility of the quinoline scaffold allows for its application across multiple disease areas, with SAR nuances specific to each.

Therapeutic AreaKey SAR FeatureRepresentative ActivityCitation(s)
Antimalarial 7-chloro substitution on the quinoline ring. Basic terminal amine.Inhibition of heme detoxification in Plasmodium falciparum.[5][8][9]
Anticancer Incorporation of a piperazine ring at the terminal amine position.Cytotoxicity against various breast cancer cell lines (e.g., MDA-MB468).[11][12]
Anti-tubercular Varies; often involves more complex side chains like isoxazoles.Submicromolar activity against replicating Mycobacterium tuberculosis.[3]
Anti-influenza 7-trifluoromethyl substitution with a benzamide moiety on the side chain.Inhibition of viral ribonucleoprotein (RNP).[13][14]

Experimental Design and Methodologies

A robust SAR study relies on efficient synthesis of analogs and a well-designed screening cascade to generate reliable data.

General Synthetic Strategy for Analog Library Generation

The most common and efficient method for generating a library of quinolin-4-ylmethanamine analogs is through nucleophilic aromatic substitution (SₙAr). This approach offers high yields and tolerates a wide range of functional groups.[11][12]

start Starting Materials: - 4,7-dichloroquinoline - Primary/Secondary Amine (R-NH₂) step1 Reaction: Nucleophilic Aromatic Substitution (SₙAr) start->step1 step2 Conditions: - Solvent (e.g., THF, neat) - Base (e.g., Triethylamine) - Heat (e.g., 120-130°C) step1->step2 step3 Work-up & Purification: - Extraction - Column Chromatography step2->step3 product Final Product: Substituted Quinolin-4-ylmethanamine Analog step3->product

Caption: General synthetic workflow for analog generation.

Detailed Protocol: Synthesis of N-substituted-7-chloroquinolin-4-ylmethanamine analogs

  • Reactant Preparation: In a sealed reaction vessel, dissolve 1.0 equivalent of 4,7-dichloroquinoline in a suitable solvent (e.g., triethylamine or THF).

  • Nucleophile Addition: Add 1.2 to 2.0 equivalents of the desired primary or secondary amine (e.g., piperazine, N,N-dimethylethane-1,2-diamine) to the solution.[11][12]

  • Reaction: Seal the vessel and heat the mixture to 120-130°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography to yield the desired analog.

  • Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.[11]

  • Salt Formation (Optional): For improved solubility and handling, dissolve the free base in a suitable solvent (e.g., methanol) and treat with 2.0 equivalents of hydrochloric acid in ether to precipitate the dihydrochloride salt.

In Vitro Assay Cascade for SAR Elucidation

A tiered screening approach is essential to efficiently identify promising compounds and build a meaningful SAR.

A Synthesized Analog Library B Primary Screen: High-Throughput Assay (e.g., Cytotoxicity against a cancer cell line) A->B C Data Analysis: Calculate IC₅₀/EC₅₀ values. Identify initial hits (e.g., IC₅₀ < 10 µM). B->C D Secondary Screen (Hit Confirmation): - Test against a panel of cell lines. - Assess selectivity (cancer vs. non-cancer cells). C->D Potent Compounds G Archive / Redesign C->G Inactive Compounds E Mechanism of Action Studies: (e.g., Target engagement, pathway analysis) D->E Confirmed & Selective Hits F Lead Candidate Selection E->F

Caption: A typical in vitro screening cascade for SAR studies.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Directions

The quinolin-4-ylmethanamine scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Hybrid Pharmacophores: Combining the quinoline core with other known pharmacophores (e.g., sulfonyl groups, isatin) can lead to hybrid compounds with enhanced potency and novel mechanisms of action.[12]

  • Target-Specific Design: With a deeper understanding of the SAR, new analogs can be rationally designed to improve selectivity for specific targets (e.g., certain protein kinases or viral enzymes), thereby reducing off-target toxicity.

  • Overcoming Resistance: In the context of infectious diseases, modifying the side chain to evade known resistance mechanisms (e.g., efflux pumps) is a critical strategy.[7][9]

By systematically applying the SAR principles outlined in this guide and utilizing robust experimental methodologies, researchers can unlock the full therapeutic potential of the quinolin-4-ylmethanamine scaffold.

References

Quinolin-4-ylmethanamine dihydrochloride theoretical studies and computational modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of Quinolin-4-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-4-ylmethanamine, a notable quinoline derivative, serves as a significant scaffold in medicinal chemistry due to the broad spectrum of biological activities exhibited by quinoline-based compounds.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. While specific published theoretical studies on this particular salt are scarce, this document outlines a robust, field-proven methodology for its complete computational characterization. By leveraging established quantum chemical and molecular modeling techniques, researchers can elucidate the structural, electronic, and spectroscopic properties of this molecule, thereby accelerating its potential application in drug discovery and development. This guide is structured to provide both the "how" and the "why" behind each computational step, ensuring a deep understanding of the underlying scientific principles.

Introduction: The Significance of this compound

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2] Quinolin-4-ylmethanamine, as a key intermediate, offers a versatile platform for the synthesis of novel therapeutic agents.[1] The dihydrochloride salt form enhances its solubility and stability, making it particularly suitable for pharmaceutical development.[1]

Theoretical and computational modeling provides an indispensable toolkit for modern drug discovery. By simulating molecular behavior at the atomic level, we can predict a compound's physicochemical properties, understand its interaction with biological targets, and guide the rational design of more potent and selective derivatives. This guide will detail the application of Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations to build a comprehensive in-silico profile of this compound.

Computational Methodology: A Step-by-Step Protocol

The following sections detail the experimental protocols for a thorough computational analysis of this compound.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Experimental Protocol: DFT Calculations

  • Structure Optimization:

    • The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView).

    • Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization is run until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The calculated harmonic frequencies are scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional.

    • The resulting scaled frequencies are used to simulate the theoretical FT-IR and Raman spectra.

  • Electronic Property Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.

    • Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.

    • The Molecular Electrostatic Potential (MEP) surface is generated to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Causality Behind Experimental Choices:

  • B3LYP Functional: This hybrid functional is widely used for its proven accuracy in predicting the properties of organic molecules.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen. This combination is essential for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

Diagram of the DFT Workflow:

DFT_Workflow start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq analysis Analysis of Results freq->analysis ir_raman Simulated IR & Raman Spectra analysis->ir_raman homo_lumo HOMO-LUMO Analysis analysis->homo_lumo nbo NBO Analysis analysis->nbo mep MEP Surface analysis->mep

Caption: Workflow for DFT-based computational analysis.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein target.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation:

    • A relevant protein target is selected based on the known or hypothesized biological activity of quinoline derivatives (e.g., DNA gyrase, topoisomerase).

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • The optimized 3D structure of quinolin-4-ylmethanamine is prepared by assigning appropriate atom types and charges.

  • Docking Simulation:

    • A docking grid is defined around the active site of the target protein.

    • A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid and to score the different binding poses.

    • The results are analyzed to identify the most favorable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Trustworthiness of the Protocol:

This protocol is self-validating by comparing the predicted binding mode with experimental data for known inhibitors of the target protein. A successful docking protocol should be able to reproduce the crystallographic binding pose of a known ligand (re-docking).

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations provide insights into the dynamic behavior of molecular systems over time, offering a more realistic representation of biological processes than static models.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • The docked protein-ligand complex from the molecular docking study is placed in a simulation box.

    • The box is solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation:

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production run of several nanoseconds is performed to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • The key intermolecular interactions identified in the docking study are monitored throughout the simulation to assess their stability.

    • The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

Diagram of the MD Simulation Workflow:

MD_Workflow start Docked Protein-Ligand Complex setup System Setup (Solvation & Ionization) start->setup minimize Energy Minimization setup->minimize heat Heating minimize->heat equilibrate Equilibration (NPT) heat->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis

Caption: General workflow for molecular dynamics simulation.

Theoretical Results and Discussion (Hypothetical Data)

Molecular Geometry

The optimized geometry would provide precise bond lengths and angles.

Table 1: Hypothetical Optimized Geometrical Parameters of Quinolin-4-ylmethanamine.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.37C1-C2-C3120.5
C2-C31.41C2-C3-C4120.1
C4-N11.33C3-C4-N1122.3
C4-C101.42C4-N1-C9117.8
C10-C111.51C4-C10-C11120.2
C11-N21.47C10-C11-N2110.5

These values would be compared with experimental crystallographic data, if available, to validate the computational method.

Vibrational Analysis

The simulated FT-IR and Raman spectra would show characteristic vibrational modes.

Table 2: Hypothetical Vibrational Frequencies and Assignments.

Wavenumber (cm⁻¹)Assignment
3450N-H stretch (asymmetric)
3360N-H stretch (symmetric)
3050C-H stretch (aromatic)
1620C=C stretch (quinoline ring)
1580C=N stretch (quinoline ring)
1430CH₂ scissoring
1350C-N stretch

The comparison of theoretical and experimental spectra is crucial for confirming the molecular structure.[3]

Electronic Properties

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Table 3: Hypothetical Electronic Properties.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

A smaller HOMO-LUMO gap suggests higher reactivity. The MEP surface would visually complement this, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating likely sites for nucleophilic attack.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for the in-depth theoretical study of this compound. By following these protocols, researchers can generate a wealth of data on the molecule's structural, vibrational, and electronic properties. These theoretical insights are invaluable for understanding its chemical behavior, predicting its interactions with biological targets, and guiding the design of new quinoline-based therapeutic agents. Future work should focus on applying these computational models to a series of quinolin-4-ylmethanamine derivatives to establish structure-activity relationships and to identify lead compounds with enhanced biological activity.

References

Quinoline-4-Carboxaldehyde: A Pivotal Precursor in Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Synthesis, Mechanistic Insights, and Applications

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents.[1] Within this privileged heterocyclic family, quinoline-4-carboxaldehyde emerges as a linchpin—a versatile precursor for the synthesis of complex molecular architectures with significant biological activity. Its aldehyde functionality at the C4 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse derivatives, including Schiff bases, thiosemicarbazones, and carboxamides.[2] This guide provides a comprehensive technical overview of the synthesis of quinoline-4-carboxaldehyde, delving into the mechanistic underpinnings of various synthetic strategies, from classical oxidation reactions to modern, greener alternatives. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and illuminate the role of this key intermediate in the development of groundbreaking pharmaceuticals and functional materials.

The Strategic Importance of Quinoline-4-Carboxaldehyde

The quinoline core is a recurring motif in a multitude of natural products and synthetic drugs, celebrated for its broad spectrum of biological activities.[3] Derivatives of quinoline have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4][5] Quinoline-4-carboxaldehyde serves as a critical node in the synthetic pathways leading to these potent compounds. The aldehyde group's reactivity allows for facile derivatization, empowering chemists to fine-tune the steric and electronic properties of the resulting molecules to optimize their pharmacokinetic and pharmacodynamic profiles.[3] Beyond its role in drug discovery, the unique photophysical properties of the quinoline nucleus make quinoline-4-carboxaldehyde a valuable precursor for the synthesis of fluorescent probes and organic light-emitting diodes (OLEDs).[3]

Synthetic Strategies for Quinoline-4-Carboxaldehyde

The synthesis of quinoline-4-carboxaldehyde is most commonly achieved through the oxidation of the readily available starting material, 4-methylquinoline (lepidine). The choice of oxidizing agent and reaction conditions is critical to achieving high yields and selectivity, while minimizing the formation of over-oxidized products such as quinoline-4-carboxylic acid.

Classical Approach: The Riley Oxidation with Selenium Dioxide

The oxidation of 4-methylquinoline using selenium dioxide (SeO₂) is a well-established and frequently employed method, known as the Riley oxidation.[6][7] This reaction is typically performed under reflux in a high-boiling solvent such as toluene or dioxane.

Mechanism of the Riley Oxidation: The reaction proceeds through a complex mechanism involving an initial ene reaction between the enol tautomer of the methylquinoline and the electrophilic selenium center of SeO₂. This is followed by a[6][8]-sigmatropic rearrangement to form an allylselenite ester, which upon hydrolysis, yields the corresponding allylic alcohol. Subsequent oxidation of the alcohol furnishes the desired aldehyde.[6][9]

Experimental Protocol: Synthesis of Quinoline-4-carboxaldehyde via Riley Oxidation [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (5.0 g, 35 mmol) and selenium dioxide (5.0 g, 45 mmol) in toluene (100 mL). An inert atmosphere (e.g., argon) is recommended to prevent side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (100 mL). Filter the mixture to remove the precipitated selenium. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure quinoline-4-carboxaldehyde.

Causality Behind Experimental Choices:

  • Selenium Dioxide: SeO₂ is a specific oxidizing agent for activated methyl and methylene groups, such as those in allylic or benzylic positions, making it ideal for the selective oxidation of 4-methylquinoline.[7]

  • Toluene: A high-boiling, non-polar solvent is required to achieve the necessary reaction temperature for the Riley oxidation to proceed efficiently.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of the desired aldehyde product to the corresponding carboxylic acid by atmospheric oxygen at high temperatures.

Challenges and Considerations: A significant drawback of the Riley oxidation is the toxicity of selenium compounds and the formation of stoichiometric amounts of selenium waste, which requires careful handling and disposal.[10] The reaction can also suffer from over-oxidation to the carboxylic acid, particularly with prolonged reaction times or excess oxidant.

Modern and Greener Approaches

In recent years, there has been a considerable push towards the development of more environmentally benign and efficient synthetic methodologies. This has led to the exploration of alternative oxidizing agents and catalytic systems for the synthesis of quinoline-4-carboxaldehyde.

A promising modern alternative to the use of heavy metal oxidants is the application of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA). These reagents are known for their mild reaction conditions, high selectivity, and reduced toxicity compared to selenium compounds.[11]

Mechanism of Hypervalent Iodine Oxidation: The mechanism is believed to involve the formation of a highly reactive iodine(III) species in situ. This species then abstracts a hydrogen atom from the methyl group of 4-methylquinoline, initiating a radical process or proceeding through a ligand-coupling pathway to form an intermediate that is subsequently hydrolyzed to the aldehyde.[12][13]

Conceptual Experimental Protocol: Synthesis of Quinoline-4-carboxaldehyde using a Hypervalent Iodine Reagent [11]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylquinoline (1.0 mmol) in a suitable solvent such as anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the hypervalent iodine(III) reagent (e.g., PIDA, 4.0 equiv.), a catalytic amount of an acid (e.g., dichloroacetic acid, 3.0 equiv.), and a small amount of water (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 48-96 hours), monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

The use of molecular oxygen from the air as the terminal oxidant represents the epitome of green chemistry. Catalytic aerobic oxidation methods employ a transition metal catalyst, often in conjunction with a co-catalyst or radical initiator, to facilitate the oxidation of the methyl group.[14][15]

Conceptual Workflow for Catalytic Aerobic Oxidation:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Methylquinoline B Solvent (e.g., DCE) C Catalyst (e.g., Co(II)-MOF) D Radical Initiator (e.g., Isobutyraldehyde) E Stir under O2 atmosphere (balloon) at room temperature D->E F Quenching & Extraction E->F G Column Chromatography F->G H Quinoline-4-carboxaldehyde G->H

Caption: Conceptual workflow for the catalytic aerobic oxidation of 4-methylquinoline.

Multi-Component Reactions: The Doebner Reaction

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step.[16] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a classic method for preparing quinoline-4-carboxylic acids.[17][18] While this reaction does not directly yield quinoline-4-carboxaldehyde, it is a highly relevant synthetic route to the corresponding carboxylic acid, which can then be reduced to the aldehyde. Modern modifications of the Doebner reaction have improved its efficiency and substrate scope, making it a valuable tool in quinoline chemistry.[1][8][19]

Reaction Mechanism of the Doebner Reaction:

G A Aniline + Aldehyde B Schiff Base Formation A->B D Michael Addition B->D C Pyruvic Acid (Enol form) C->D E Intramolecular Cyclization D->E F Dehydration & Aromatization E->F G Quinoline-4-carboxylic Acid F->G

Caption: Simplified mechanism of the Doebner reaction.

Characterization of Quinoline-4-carboxaldehyde

The identity and purity of synthesized quinoline-4-carboxaldehyde are confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the quinoline ring system, and a characteristic downfield singlet for the aldehydic proton (~10 ppm).
¹³C NMR Aromatic carbons of the quinoline ring, and a downfield signal for the carbonyl carbon of the aldehyde (~190 ppm).
FT-IR A strong absorption band for the C=O stretch of the aldehyde (~1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of quinoline-4-carboxaldehyde (157.17 g/mol ).

Quinoline-4-Carboxaldehyde as a Precursor in Drug Synthesis

The true value of quinoline-4-carboxaldehyde lies in its utility as a versatile building block for the synthesis of high-value molecules, particularly pharmaceuticals.

Synthesis of Antimalarial Agents

The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine. While the direct synthesis of chloroquine from quinoline-4-carboxaldehyde is not the standard industrial route, the aldehyde functionality provides a convenient entry point for the synthesis of novel 4-aminoquinoline derivatives with potential antimalarial activity. For instance, reductive amination of quinoline-4-carboxaldehyde with various amines can generate a library of compounds for biological screening.[20]

Conceptual Synthetic Route to 4-Aminoquinoline Derivatives:

G A Quinoline-4-carboxaldehyde C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Primary or Secondary Amine B->C D 4-(Aminomethyl)quinoline Derivative C->D

Caption: Reductive amination of quinoline-4-carboxaldehyde.

Synthesis of Anticancer Agents

The quinoline scaffold is also prevalent in a number of anticancer agents.[5][21][22] Quinoline-4-carboxaldehyde can be elaborated into more complex structures that exhibit cytotoxic activity against various cancer cell lines. For example, condensation of the aldehyde with thiosemicarbazide yields thiosemicarbazones, a class of compounds known to possess potent antiproliferative properties.[21]

Conclusion

Quinoline-4-carboxaldehyde is a molecule of significant strategic importance in organic synthesis. Its straightforward preparation from 4-methylquinoline, coupled with the versatile reactivity of its aldehyde group, makes it an invaluable precursor for the construction of a wide range of functional molecules. This guide has provided an in-depth overview of both classical and modern synthetic methodologies, emphasizing the mechanistic rationale behind experimental choices. The detailed protocols and workflow diagrams serve as a practical resource for researchers in the field. As the demand for novel therapeutics and advanced materials continues to grow, the importance of key building blocks like quinoline-4-carboxaldehyde in driving innovation in drug discovery and materials science is set to increase even further.

References

An In-depth Technical Guide to the Underlying Chemistry of the Quinoline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused aromatic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic architecture and versatile reactivity have made it a privileged structure in the design of a vast array of therapeutic agents and functional materials.[3][4] This guide provides an in-depth exploration of the fundamental chemistry of the quinoline moiety, from its electronic structure and reactivity to its synthesis and profound impact on drug discovery.

Part 1: The Quinoline Core: Structure, Aromaticity, and Electronic Properties

Quinoline (C₉H₇N) is a bicyclic aromatic compound where a benzene ring is fused to a pyridine ring.[2][5] This fusion results in a planar molecule with a delocalized 10 π-electron system, satisfying Hückel's rule for aromaticity (4n+2 π electrons).[6] The presence of the electronegative nitrogen atom, however, introduces a significant perturbation in the electron distribution compared to its carbocyclic analog, naphthalene.

The nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, which is why quinoline is a weak base.[7] The nitrogen atom exerts an inductive electron-withdrawing effect, polarizing the electron density of the entire ring system. This effect is most pronounced in the pyridine ring, rendering it electron-deficient, while the benzene ring (carbocyclic ring) remains relatively electron-rich.[8][9]

Key Structural and Electronic Features:

  • Aromaticity: Quinoline possesses aromatic character due to its planar, cyclic, and conjugated structure with 10 π-electrons.[6] However, the aromaticity of the pyridine-like ring is lower than that of the benzene-like ring in some derivatives, which can be a factor in their pharmacological activity.[10]

  • Basicity: The nitrogen atom imparts weak basicity to the quinoline molecule.[7][11] It can be protonated to form quinolinium salts, which can alter the molecule's chemical properties and reactivity.[2]

  • Dipole Moment: The electron-withdrawing nature of the nitrogen atom creates a significant dipole moment, influencing its solubility and intermolecular interactions.

Diagram: Quinoline Ring System and Numbering

Caption: Standard IUPAC numbering of the quinoline ring system.

Part 2: Reactivity of the Quinoline Ring

The electronic dichotomy between the electron-deficient pyridine ring and the electron-rich benzene ring dictates the regioselectivity of chemical reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack preferentially occurs on the electron-rich carbocyclic (benzene) ring, primarily at positions C5 and C8.[9][11][12] The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom.[8]

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[11]

  • Sulfonation: Reaction with fuming sulfuric acid gives quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[11]

  • Halogenation: Bromination, for example, results in the formation of 5-bromoquinoline and 8-bromoquinoline.[13]

Causality Behind Regioselectivity: The intermediates formed by attack at C5 and C8 are more stable as the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring.

Nucleophilic Aromatic Substitution (NAS)

Conversely, nucleophilic attack favors the electron-deficient pyridine ring, with a preference for positions C2 and C4.[8][11][14]

  • Chichibabin Reaction: Reaction with sodium amide (NaNH₂) in liquid ammonia introduces an amino group at the C2 position to form 2-aminoquinoline.[7][11]

  • Reaction with Organometallics: Organolithium reagents, such as n-butyllithium, add to the C2 position.[11][13]

  • Hydroxylation: Fusion with potassium hydroxide can introduce a hydroxyl group at the C2 position.[11]

Self-Validating System: The presence of a good leaving group, such as a halide, at the C2 or C4 position greatly facilitates nucleophilic substitution.[15]

Oxidation and Reduction
  • Oxidation: The quinoline ring is generally resistant to oxidation.[12] However, strong oxidizing agents can cleave the benzene ring to yield quinolinic acid (pyridine-2,3-dicarboxylic acid).[8]

  • Reduction: The pyridine ring is more susceptible to reduction. Catalytic hydrogenation can selectively reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline.[11] More vigorous reduction can lead to the saturation of both rings, forming decahydroquinoline.[11]

Part 3: Foundational Synthetic Strategies for the Quinoline Core

The construction of the quinoline scaffold is a well-established field with several named reactions, each offering distinct advantages in terms of substituent patterns and reaction conditions.[16][17]

Skraup Synthesis

This is one of the most classic and versatile methods for quinoline synthesis.[18][19] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[11][18]

Mechanism Insight:

  • Dehydration of glycerol by sulfuric acid to form acrolein.[11][18]

  • Michael addition of the aniline to acrolein.[11]

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to yield the quinoline ring.[11]

A proposed fragmentation-recombination mechanism has also been suggested based on isotopic labeling studies.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser. The reaction is highly exothermic.

  • Heating: Heat the mixture gently at first, then more strongly to maintain a steady reflux.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Purification: Make the solution alkaline with sodium hydroxide to liberate the quinoline. The quinoline can then be isolated by steam distillation and further purified by fractional distillation.

Doebner-von Miller Reaction

A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[20][21] It is catalyzed by Brønsted or Lewis acids.[20]

Mechanism Insight: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[20]

Combes Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[18][19][22]

Mechanism Insight:

  • Formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[22][23]

  • Acid-catalyzed cyclization, which is the rate-determining step.[22]

  • Dehydration to form the substituted quinoline.[22]

Diagram: Combes Quinoline Synthesis Workflow

G Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: Simplified workflow of the Combes quinoline synthesis.

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester).[24][25][26] The reaction can be catalyzed by either acid or base.[24][26]

Mechanism Insight: Two primary mechanistic pathways are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and another beginning with the formation of a Schiff base followed by an intramolecular aldol reaction.[24]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Reactant Mixing: Combine the 2-aminobenzaldehyde or 2-aminoketone with the carbonyl compound containing an α-methylene group in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

  • Reaction Conditions: Heat the mixture under reflux until the reaction is complete, monitoring by TLC.

  • Isolation and Purification: After cooling, the product may precipitate or can be extracted. Further purification can be achieved by recrystallization or column chromatography.

Table: Comparison of Major Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical Substituent Pattern
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agentUnsubstituted or simple alkyl/aryl
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst2- and/or 4-substituted
Combes Aniline, β-DiketoneAcid catalyst2,4-Disubstituted
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or Base catalystPolysubstituted

Part 4: The Quinoline Moiety in Drug Development

The quinoline scaffold is a quintessential pharmacophore, forming the structural basis for a wide range of drugs with diverse therapeutic applications.[1][3][5][27] Its rigid, planar structure allows for effective π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor.[10]

Prominent Therapeutic Areas:

  • Antimalarials: Quinoline-based drugs like quinine, chloroquine, and mefloquine have been pivotal in the treatment of malaria.[27]

  • Anticancer Agents: Camptothecin and its analogs, which feature a quinoline core, are potent topoisomerase inhibitors.[27]

  • Antibacterial Agents: The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of broad-spectrum antibiotics.[27]

  • Anti-inflammatory and Analgesic Agents: Certain quinoline derivatives have shown significant anti-inflammatory and analgesic properties.[28]

  • Antiviral and Antifungal Agents: The versatility of the quinoline scaffold has also been exploited in the development of antiviral and antifungal drugs.[1]

Structure-Activity Relationship (SAR) Insights:

The biological activity of quinoline derivatives can be finely tuned by modifying the substitution pattern on the ring system.[29][30] For instance, the introduction of a flexible alkylamino side chain at the C4 position and an alkoxy group at the C7 position of the quinoline nucleus has been shown to enhance antiproliferative activity.[29] The ability to functionalize various positions on the quinoline ring makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.[30]

Diagram: Quinoline-Based Drug Discovery Workflow

G Scaffold Quinoline Scaffold Selection Synthesis Synthesis of Derivatives (e.g., Combes, Friedländer) Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery of drugs based on the quinoline scaffold.

Conclusion

The quinoline moiety's rich and multifaceted chemistry, characterized by its unique electronic properties and versatile reactivity, has solidified its status as a privileged scaffold in chemical synthesis and drug discovery. A thorough understanding of its fundamental principles, from classical synthetic routes to modern catalytic methods, is indispensable for researchers and scientists aiming to harness its full potential. As the quest for novel therapeutic agents and advanced materials continues, the timeless quinoline core will undoubtedly remain a focal point of innovation and a source of inspiration for the development of next-generation molecules.

References

Methodological & Application

Application Note: Quantitative Analysis of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Quinolin-4-ylmethanamine, a key heterocyclic amine, and its dihydrochloride salt are important structural motifs in medicinal chemistry and pharmaceutical development. Due to their potential biological activities, the ability to accurately and reliably quantify this compound in various matrices—from bulk drug substances to complex biological fluids—is critical for quality control, pharmacokinetic studies, and formulation development.[1][2]

This document provides comprehensive, field-proven protocols for the quantitative analysis of Quinolin-4-ylmethanamine dihydrochloride. It is intended for researchers, analytical scientists, and drug development professionals. We will detail two primary analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems grounded in established analytical principles.

Foundational Principles of Analytical Method Selection

The choice of an analytical technique is dictated by the specific requirements of the measurement, including sensitivity, selectivity, sample matrix, and throughput.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis.[2] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For Quinolin-4-ylmethanamine, a reversed-phase (RP-HPLC) method is ideal, leveraging the compound's hydrophobicity for retention and separation from polar impurities. UV detection is suitable as the quinoline ring system possesses a strong chromophore, allowing for reliable quantification at moderate concentrations.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, such as quantifying the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[5] The mass spectrometer acts as a highly specific detector, isolating the analyte by its unique mass-to-charge ratio (m/z) and then fragmenting it to produce specific product ions. This two-stage mass filtering, often performed in Selected Reaction Monitoring (SRM) mode, provides exceptional signal-to-noise ratios, allowing for quantification at very low levels.[6][7]

  • UV-Visible Spectrophotometry: While less selective than chromatographic methods, direct UV-Vis spectrophotometry can be a rapid, simple method for quantifying the pure compound in a simple, known solvent matrix.[3][8] Its utility is based on the principle that the analyte absorbs light at a specific wavelength (λmax), and the absorbance is directly proportional to its concentration (Beer-Lambert Law). This method is best suited for initial purity assessments of the drug substance where interfering substances are absent.

Protocol I: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is optimized for the routine assay and purity determination of this compound in bulk material or simple formulations.

Causality of Method Design

The selected reversed-phase C18 column provides excellent retention for the moderately nonpolar quinoline moiety. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer controls the pH, keeping the primary amine of the analyte consistently protonated to avoid peak tailing. Acetonitrile serves as the organic modifier to elute the compound from the column. The detection wavelength is selected based on the UV absorbance maximum of the quinoline chromophore to ensure maximum sensitivity.[2][9]

Materials and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).[10]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound of known purity.

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Reagents: Potassium phosphate monobasic (KH₂PO₄), Phosphoric acid.

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • This is Mobile Phase A. Mobile Phase B is Acetonitrile.

Step 2: Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~100 µg/mL.

Step 3: Calibration Curve Standards

  • Perform serial dilutions of the Standard Stock Solution to prepare at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL. Use a 50:50 Acetonitrile/Water mixture as the diluent.

Step 4: Sample Preparation

  • Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the 50:50 Acetonitrile/Water mixture.

  • Further dilute as necessary to fall within the calibration range (e.g., a 1:4 dilution to achieve a theoretical concentration of 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]

Step 5: Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30°C
Detection Wavelength ~225 nm (Verify with DAD scan)[2]
Run Time 10 minutes

Workflow and Data Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standards (Calibration Curve) P3 Prepare Sample (Dissolve & Filter) A1 Equilibrate HPLC System P3->A1 A2 Inject Standards & Sample A1->A2 A3 Acquire Chromatograms A2->A3 D1 Integrate Peak Area A3->D1 D2 Create Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Conc. D2->D3

Caption: HPLC-UV analysis workflow for this compound.

  • System Suitability: Before analysis, inject the mid-point standard (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

  • Calibration Curve: Plot the peak area of the analyte versus the concentration for each calibration standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the sample preparation by interpolating its peak area from the calibration curve. Correct for all dilution factors to report the final concentration in the original sample.

Protocol II: Quantification by LC-MS/MS

This protocol is designed for the quantification of Quinolin-4-ylmethanamine in complex biological matrices (e.g., human plasma) where high sensitivity and specificity are required.

Causality of Method Design

This method employs an internal standard (IS), ideally a stable isotope-labeled version of the analyte, to correct for variations in sample preparation and instrument response. Sample preparation involves protein precipitation, a fast and effective technique to remove the bulk of interfering proteins from plasma samples.[11] The LC conditions are designed for rapid elution to maximize throughput. The MS/MS detection uses specific precursor-to-product ion transitions (SRM) for both the analyte and the IS, ensuring unambiguous identification and quantification even at trace levels.[12]

Materials and Reagents
  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[6]

  • Internal Standard (IS): Stable isotope-labeled Quinolin-4-ylmethanamine (e.g., d₄-Quinolin-4-ylmethanamine) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Sample Matrix: Drug-free human plasma.

  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Methanol (LC-MS Grade).

Detailed Experimental Protocol

Step 1: Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Solutions: Prepare intermediate working solutions of the analyte for spiking the calibration curve and quality control (QC) samples in 50:50 Acetonitrile/Water.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Step 2: Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution (in acetonitrile).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 g for 10 minutes.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

Step 3: LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 2 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MS Detection Selected Reaction Monitoring (SRM)
Analyte Transition To be determined by infusion (e.g., m/z 159.1 → 142.1)
IS Transition To be determined by infusion (e.g., m/z 163.1 → 146.1)

Note: The exact m/z transitions must be optimized by infusing a standard solution of the analyte and IS into the mass spectrometer.

Workflow and Data Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Pipette Plasma (50 µL) P2 Add Internal Standard in Acetonitrile (150 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Transfer Supernatant P3->P4 A1 Inject Sample P4->A1 A2 Acquire SRM Data (Analyte & IS) A1->A2 D1 Calculate Peak Area Ratios (Analyte / IS) A2->D1 D2 Create Calibration Curve (Ratio vs. Concentration) D1->D2 D3 Calculate Sample Conc. D2->D3

Caption: LC-MS/MS bioanalytical workflow using protein precipitation.

  • Calibration Curve: Plot the ratio of the (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte for each calibration standard.

  • Regression: Apply a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Calculate the Peak Area Ratio for the unknown samples and determine their concentration from the regression equation of the calibration curve.

Analytical Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15]

Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (Assay)
Specificity To ensure the signal measured is from the analyte only.No significant interference at the retention time of the analyte in blank/placebo samples.
Linearity Proves the method's ability to elicit results that are directly proportional to analyte concentration.Correlation coefficient (r²) ≥ 0.999 (HPLC), ≥ 0.995 (LC-MS/MS).
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery for bulk drug; 85% - 115% for bioanalysis (LLOQ: 80-120%).[16]
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 2.0% for bulk drug; RSD ≤ 15% for bioanalysis (LLOQ: ≤ 20%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; must meet accuracy/precision criteria.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits.

Method Selection Guide

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.

Method_Selection Start What is the Analytical Goal? QC Routine QC / Assay (Bulk Drug, Formulation) Start->QC High Concentration Trace Trace Analysis (Bioanalysis, Impurities) Start->Trace Low Concentration Complex Matrix HPLC Use HPLC-UV Protocol QC->HPLC LCMS Use LC-MS/MS Protocol Trace->LCMS

Caption: Decision tree for selecting the appropriate analytical method.

References

The Versatile Scaffold: Application Notes and Protocols for Quinolin-4-ylmethanamine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and neuroprotective properties.[1][2] Quinolin-4-ylmethanamine dihydrochloride serves as a key building block, offering a reactive primary amine handle for the synthesis of diverse libraries of compounds.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It details synthetic protocols for derivatization, methodologies for in vitro and in vivo evaluation, and presents representative biological data, underscoring the utility of this scaffold in modern drug discovery.

Introduction: The Significance of the Quinoline Moiety

The quinoline heterocycle has a storied history in pharmacotherapy, most notably with the advent of antimalarial drugs like quinine and chloroquine.[4][5] Their mechanism of action, particularly in the case of chloroquine, involves accumulation in the acidic food vacuole of the malaria parasite, where they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[5][6] This leads to a buildup of free heme, which is lethal to the parasite.[6]

Beyond its antimalarial role, the quinoline scaffold is a versatile pharmacophore due to its ability to intercalate with DNA, interact with various enzymes, and serve as a rigid backbone for presenting functional groups in a defined spatial orientation.[1][7] This has led to the development of quinoline-based compounds with potent anticancer, antibacterial, and antiviral activities.[8][9][10] this compound, by providing a quinoline core with a readily functionalizable aminomethyl group at the 4-position, is an ideal starting point for exploring the structure-activity relationships (SAR) of this important class of molecules.[3] The 4-position is particularly critical for the activity of many quinoline drugs, with modifications to the side chain at this position significantly influencing potency and pharmacokinetic properties.[3][11]

Synthetic Pathways and Protocols

The strategic value of Quinolin-4-ylmethanamine lies in the reactivity of its primary amine, which allows for the straightforward introduction of a wide array of functional groups and molecular fragments through established synthetic methodologies.

Synthesis of the Core Scaffold: Quinolin-4-ylmethanamine

While this compound is commercially available, understanding its synthesis from common precursors is valuable. A prevalent method involves the reduction of a 4-quinoline carbonitrile or a related derivative. A representative protocol is the catalytic hydrogenation of 4-quinoline carboxaldehyde oxime.

Protocol 1: Synthesis of 4-Aminomethylquinoline [4]

  • Reactants: 4-quinoline carboxaldehyde oxime, Palladium on activated carbon (Pd/AC) catalyst, Hydrogen gas.

  • Solvent: Dichloromethane.

  • Procedure:

    • The Pd/AC catalyst is prepared as per reported procedures.

    • The 4-quinoline carboxaldehyde oxime is dissolved in dichloromethane in a suitable pressure vessel.

    • The Pd/AC catalyst is added to the solution.

    • The vessel is charged with hydrogen gas to a pressure of approximately 50 psi (775.7 Torr).

    • The reaction mixture is stirred at 35°C for 45 minutes.

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-aminomethylquinoline.

    • The dihydrochloride salt can be obtained by treating the free base with hydrochloric acid in an appropriate solvent.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on carbon is a robust and highly active catalyst for this transformation, and the mild reaction conditions help to preserve the quinoline ring system.

Derivatization of the Primary Amine

The primary amine of Quinolin-4-ylmethanamine is a versatile functional handle for building molecular diversity. Two common and powerful reactions are amide bond formation and reductive amination.

Protocol 2: General Procedure for Amide Coupling [12][13]

This protocol describes the synthesis of N-(quinolin-4-ylmethyl) amides, a class of compounds with potential biological activity.

  • Reactants: Quinolin-4-ylmethanamine, a carboxylic acid of interest, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and a tertiary amine base such as Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (AcCN) or Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.2 equivalents) in AcCN, add EDC (1.0 equivalent), HOBt (catalytic amount, 0.1 equivalents), and DIPEA (1.0 equivalent).

    • Add Quinolin-4-ylmethanamine (1.0 equivalent) to the reaction mixture.

    • Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can then be purified by silica gel chromatography.

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] HOBt is often added to suppress side reactions and racemization by converting the O-acylisourea into a less reactive but more selective active ester.[13] The tertiary amine base is crucial to neutralize the hydrochloride salt of the starting material and any acidic byproducts formed during the reaction.

dot

AmideCoupling CarboxylicAcid Carboxylic Acid (R-COOH) ActiveIntermediate O-Acylisourea Intermediate CarboxylicAcid->ActiveIntermediate +EDC EDC EDC EDC->ActiveIntermediate ActiveEster Active Ester ActiveIntermediate->ActiveEster +HOBt HOBt HOBt HOBt->ActiveEster AmideProduct Amide Product (Q-CH2NHCOR) ActiveEster->AmideProduct + Q-CH2NH2 Q4M Quinolin-4-ylmethanamine (Q-CH2NH2) Q4M->AmideProduct

Caption: Amide coupling workflow.

Protocol 3: General Procedure for Reductive Amination [7][14]

This protocol allows for the synthesis of secondary amines by reacting Quinolin-4-ylmethanamine with an aldehyde or ketone.

  • Reactants: Quinolin-4-ylmethanamine, an aldehyde or ketone of interest, Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve Quinolin-4-ylmethanamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCE.

    • Add STAB (1.5 equivalents) to the mixture in portions.

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Causality: Reductive amination is a two-step process that occurs in one pot. First, the amine and carbonyl compound form a Schiff base (imine) intermediate. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations as it is less likely to reduce the starting aldehyde or ketone compared to other borohydrides.[7]

dot

ReductiveAmination Q4M Quinolin-4-ylmethanamine (Q-CH2NH2) Imine Schiff Base (Imine Intermediate) Q4M->Imine Carbonyl Aldehyde/Ketone (R-CHO / R2CO) Carbonyl->Imine + H2O SecondaryAmine Secondary Amine Product (Q-CH2NH-R') Imine->SecondaryAmine + STAB STAB STAB STAB->SecondaryAmine

Caption: Reductive amination workflow.

In Vitro Evaluation Protocols

Once a library of derivatives has been synthesized, their biological activity must be assessed. The following protocols are standard methods for evaluating the anticancer and antimicrobial potential of novel quinoline compounds.

Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol 4: MTT Cytotoxicity Assay

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with a range of concentrations of the quinoline derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Causality: This assay quantifies the number of viable cells by measuring the activity of mitochondrial enzymes. A decrease in metabolic activity is indicative of cytotoxicity or a reduction in cell proliferation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol 5: Broth Microdilution MIC Assay

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

    • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality: This method identifies the lowest concentration of a compound that can inhibit the growth of a specific microorganism, providing a quantitative measure of its antimicrobial potency.

In Vivo Evaluation Protocol

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole organism. The 4-day suppressive test in a mouse model of malaria is a standard preclinical assay.

Protocol 6: 4-Day Suppressive Test for Antimalarial Activity [15]

  • Model: Swiss albino mice infected with a rodent malaria parasite, Plasmodium berghei.

  • Procedure:

    • Infection: On day 0, infect mice intraperitoneally with approximately 1x10^7 P. berghei parasitized red blood cells.

    • Treatment: Divide the mice into groups (e.g., vehicle control, positive control like chloroquine, and test compound groups). Administer the test compounds orally or via another appropriate route for four consecutive days (day 0 to day 3).

    • Parasitemia Monitoring: On day 4, collect blood from the tail vein of each mouse and prepare a thin blood smear.

    • Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

    • Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.

Causality: This model assesses the ability of a compound to inhibit the replication of the malaria parasite in a living host, providing crucial information on its in vivo efficacy.

Data Presentation

The following tables present representative data for the biological activity of various quinoline derivatives, illustrating the potential of this scaffold.

Table 1: In Vitro Cytotoxicity of Quinoline Derivatives

Compound IDCell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[5]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide derivativeHCT-1164-43[16]
Quinoline-oxadiazole hybridHepG20.137-0.332 (µg/mL)[17]

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-sulfoether-4-quinoloneS. aureus0.8 (µM)[18]
Quinolidene-rhodanine conjugateM. tuberculosis H37Ra1.66-9.57[18]
Quinoline-based amide derivativeS. aureusComparable to standard[19]
Iodo-quinoline derivativeS. epidermidis5-0.016 (mg/mL)[20]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward derivatization via robust synthetic methods like amide coupling and reductive amination allows for the rapid generation of compound libraries with diverse functionalities. The protocols outlined in this guide provide a framework for the synthesis and subsequent biological evaluation of these derivatives. The potent and varied biological activities reported for quinoline-based compounds underscore the continued importance of this scaffold in the quest for novel therapeutics.

References

Application Notes and Protocols for the Utilization of Quinolin-4-ylmethanamine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities.[1] Quinoline derivatives are central to the development of drugs ranging from antimalarials to anticancer agents.[2] Quinolin-4-ylmethanamine dihydrochloride serves as a key building block in the synthesis of diverse quinoline-based molecules, offering a primary amine handle for a variety of chemical transformations.[2] This application note provides a detailed experimental protocol for the use of this compound in a representative amide coupling reaction, a fundamental transformation in medicinal chemistry and drug development.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for successful and safe experimentation.

PropertyValueSource
CAS Number 878778-84-8
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
Appearance White to off-white solid---
Solubility Soluble in water, methanol, and DMSOGeneral chemical knowledge

Core Application: Amide Bond Formation

The primary amine of Quinolin-4-ylmethanamine provides a nucleophilic site for reaction with activated carboxylic acids to form a stable amide linkage. This is one of the most frequently employed reactions in the synthesis of complex organic molecules.[2]

Reaction Principle: HATU-Mediated Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions. The reaction proceeds through the formation of a highly reactive OAt-activated ester intermediate, which is then readily attacked by the amine.

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster OAt-Activated Ester CarboxylicAcid->ActivatedEster + HATU, Base HATU HATU HATU->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amine Quinolin-4-ylmethanamine AmideProduct N-(Quinolin-4-ylmethyl)amide (Product) Amine->AmideProduct ActivatedEster->AmideProduct + Amine Byproducts Byproducts ActivatedEster->Byproducts experimental_workflow Start Start Reagents Combine Benzoic Acid, HATU, Quinolin-4-ylmethanamine dihydrochloride, and DIPEA in DMF Start->Reagents Stir Stir at Room Temperature (2-4 hours) Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Monitor->Workup Complete Dry Dry (MgSO₄) and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure N-(Quinolin-4-ylmethyl)benzamide Purify->Product

References

Application Notes and Protocols for Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: These application notes and protocols have been synthesized from available safety and handling data for structurally related compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for Quinolin-4-ylmethanamine Dihydrochloride (CAS 200355-70-6) was not publicly available at the time of publication. Users are strongly advised to consult the supplier-specific SDS upon receipt of this compound and to perform their own risk assessment before use.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound featuring a quinoline core functionalized with a methanamine group. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a crucial property for its application in various biological and chemical research settings.[1] The quinoline moiety is a key structural motif in numerous biologically active compounds, and its derivatives have been explored for their potential in pharmaceutical development, including antimicrobial and anticancer applications.[2] This compound serves as a valuable intermediate and building block in medicinal chemistry and drug discovery.[2]

Given its chemical structure and the known toxicological profile of the parent quinoline molecule, which is classified as toxic and a suspected carcinogen, it is imperative that this compound be handled with appropriate caution and adherence to strict safety protocols.[3][4][5]

Hazard Identification and Safety Precautions

Based on the hazard classifications of structurally similar compounds, this compound should be treated as a hazardous substance.[6][7]

Anticipated Hazards:

  • Harmful if swallowed: (Acute toxicity, oral)[6][8]

  • Causes skin irritation: [6][8][9]

  • Causes serious eye irritation: [6][8][9]

  • May cause respiratory irritation: [6][8]

Causality of Hazards: The amine and quinoline functionalities can interact with biological macromolecules, leading to irritation and toxicity. The dihydrochloride salt, while improving solubility, can contribute to the acidic nature of the compound in solution, potentially exacerbating irritation.

Core Safety Directives:

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Avoid inhalation: Do not breathe dust, fumes, or aerosols.[3][6]

  • Avoid ingestion: [6]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood with adequate ventilation to minimize exposure.[10][11] Ensure that an eyewash station and a safety shower are readily accessible.[6][11]

Personal Protective Equipment (PPE): A Self-Validating System

A comprehensive PPE strategy is essential for the safe handling of this compound. The following PPE is mandatory and should be selected based on resistance to chemical permeation.

PPE Component Specifications and Rationale
Hand Protection Wear compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[5][6]
Eye and Face Protection Use tight-sealing safety goggles. For splash hazards, a face shield should be worn in addition to goggles.[5][6][12]
Skin and Body Protection Wear a lab coat. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.[6]
Respiratory Protection For weighing and handling of the solid material where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]

Storage and Stability: Preserving Compound Integrity

Proper storage is critical to maintain the purity and stability of this compound.

Recommended Storage Conditions:

Parameter Condition Justification
Temperature 0-8 °C[2] or in a cool, dry place.[6]Reduced temperature minimizes the rate of potential degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects from atmospheric moisture and oxygen, which can degrade the compound over time.
Light Protect from light.Quinoline and its derivatives can be light-sensitive, leading to degradation and discoloration.[13]
Incompatibilities Keep away from strong oxidizing agents and strong acids.[4][12]To prevent potentially hazardous reactions.

Experimental Protocols: From Receipt to Application

The following protocols provide a step-by-step guide for the safe handling and preparation of solutions of this compound.

Receiving and Initial Storage Workflow

cluster_receiving Receiving cluster_storage Storage cluster_sds Safety Documentation receive Receive Shipment inspect Inspect Container for Damage receive->inspect verify Verify Compound Identity and Quantity inspect->verify log Log in Inventory System verify->log sds Obtain and Review Supplier SDS verify->sds store Store at 0-8°C in a Dark, Dry Location log->store

Caption: Workflow for receiving and storing the compound.

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in an aqueous buffer.

Materials:

  • This compound

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Solvent (e.g., sterile phosphate-buffered saline (PBS), pH 7.4)

  • Personal Protective Equipment (as specified in Section 3)

Procedure:

  • Pre-calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. (Molecular Weight: 231.12 g/mol )

  • Don PPE: Put on all required personal protective equipment.

  • Tare Balance: In a chemical fume hood, place the weighing boat on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh the calculated amount of the compound onto the weighing boat.

  • Transfer: Gently transfer the weighed powder into the volumetric flask.

  • Dissolution: Add approximately half of the final volume of the chosen solvent to the flask. Gently swirl the flask to dissolve the solid. The dihydrochloride salt form is expected to be water-soluble.[1]

  • Complete to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Spill and Waste Disposal

Spill Response:

  • Small Spills (powder): Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Small Spills (liquid): Absorb the spill with an inert material. Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal:

  • Dispose of all waste materials (excess compound, contaminated consumables, and solutions) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[14]

References

Application Notes & Protocols: The Strategic Use of Quinolin-4-ylmethanamine Dihydrochloride as a Pivotal Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Quinolin-4-ylmethanamine dihydrochloride serves as a highly valuable chemical intermediate, providing researchers and drug development professionals with a strategic entry point into this diverse chemical space.[3] Its structure features a reactive primary amine on a methylene spacer at the 4-position of the quinoline core. This aminomethyl group is not merely a point of attachment; it is a versatile functional handle that allows for the construction of complex molecular architectures through well-established synthetic transformations.

This guide provides an in-depth exploration of this compound, moving beyond simple data to explain the causality behind its application. We will detail its physicochemical properties, safe handling protocols, and its primary application in the synthesis of bioactive molecules, with a specific focus on the development of protein kinase inhibitors.[4][5]

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is typically supplied as a solid, and its dihydrochloride salt form enhances stability and solubility in polar solvents.

Table 1: Physicochemical Data
PropertyValueSource
CAS Number 1095661-17-8[6]
Molecular Formula C₁₀H₁₀N₂ · 2HCl[3]
Molecular Weight 231.12 g/mol [3]
Appearance Yellow to off-white crystals/powder[3]
Purity ≥95% (HPLC recommended)[3]
Storage Conditions Store at 0-8 °C, desiccated[3]
Safety & Handling: A Mandate for Caution

As with all quinoline-based compounds, appropriate safety measures must be strictly followed. The dihydrochloride salt can be corrosive and irritating.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[7] Wear a lab coat, nitrile gloves, and tight-sealing safety goggles or a face shield.[8][9]

  • Handling: Avoid generating dust.[7] Do not ingest or allow the compound to come into contact with skin or eyes.[8] In case of contact, rinse the affected area immediately and copiously with water.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]

Core Application: A Building Block for Targeted Therapeutics

The primary utility of Quinolin-4-ylmethanamine is as a nucleophilic building block. The exocyclic primary amine is readily available for a variety of coupling reactions, most notably acylation, to form stable amide bonds. This makes it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in drug discovery programs targeting protein kinases.[4][5][11]

The quinoline core often serves as a "hinge-binding" motif, anchoring the inhibitor within the ATP-binding site of a kinase, while the side chain, built off the aminomethyl group, can be elaborated to achieve potency and selectivity by interacting with other regions of the enzyme.

cluster_0 Quinolin-4-ylmethanamine as a Scaffold cluster_1 Synthetic Elaboration A Quinoline Core (Hinge-Binding Motif) B Methylene Spacer (-CH₂-) A->B C4 Position C Primary Amine (-NH₂) (Reactive Handle) B->C Attachment E Amide Bond Formation (Acylation) C->E + D Carboxylic Acid (R-COOH) D->E F Target Molecule (e.g., Kinase Inhibitor) E->F Yields

Caption: Role of Quinolin-4-ylmethanamine in Synthesis.

Protocol: Synthesis of a Model N-(Quinolin-4-ylmethyl)benzamide Derivative

This protocol details a standard amide coupling reaction, a foundational technique for utilizing this compound. The reaction joins the intermediate with a generic carboxylic acid (benzoic acid) using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality: The dihydrochloride salt must first be neutralized to the free amine in situ. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used for this purpose. It deprotonates the ammonium salt without competing in the subsequent coupling reaction. HATU is chosen as the coupling agent because it efficiently activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the free amine to form the desired amide bond with high yield and minimal side products.

G start Start prep Prepare Reagents - Dissolve Quinolin-4-ylmethanamine - Add Benzoic Acid & DIPEA start->prep cool Cool Reaction Mixture (0 °C) prep->cool add_hatu Add HATU Solution (Activates Carboxylic Acid) cool->add_hatu react Stir at Room Temperature (Monitor by TLC) add_hatu->react workup Aqueous Work-up - Quench Reaction - Extract with EtOAc react->workup purify Purify Crude Product (Column Chromatography) workup->purify end Characterize & Dry (NMR, MS, Vacuum) purify->end

Caption: Experimental Workflow for Amide Coupling.

Table 2: Reagents and Materials
Reagent/MaterialQuantityMoles (mmol)Notes
This compound231 mg1.0Limiting Reagent
Benzoic Acid134 mg1.11.1 equivalents
HATU418 mg1.11.1 equivalents
DIPEA0.52 mL3.03.0 equivalents
N,N-Dimethylformamide (DMF)10 mL-Anhydrous solvent
Ethyl Acetate (EtOAc)50 mL-For extraction
Saturated NaHCO₃ (aq)20 mL-For work-up
Brine20 mL-For work-up
Anhydrous MgSO₄--Drying agent
Step-by-Step Experimental Procedure
  • Setup: To a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (231 mg, 1.0 mmol) and anhydrous DMF (5 mL). Stir until dissolved.

  • Base Addition: Add benzoic acid (134 mg, 1.1 mmol) to the flask, followed by the dropwise addition of DIPEA (0.52 mL, 3.0 mmol). Stir the mixture for 10 minutes at room temperature. The two equivalents of DIPEA neutralize the dihydrochloride salt, and the third equivalent acts as the base for the coupling reaction.

  • Activation: In a separate vial, dissolve HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Coupling Reaction: Cool the flask containing the amine and acid to 0 °C using an ice bath. Slowly add the HATU solution dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution. This step quenches the reaction and neutralizes any remaining acidic components.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product (a white to pale yellow solid) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete neutralization of the dihydrochloride salt.2. Inactive coupling reagent (HATU is moisture-sensitive).3. Wet solvent or glassware.1. Ensure 2 full equivalents of base are used for neutralization plus an additional equivalent for the reaction.2. Use a fresh bottle of HATU or store it properly in a desiccator.3. Use anhydrous grade solvent and flame-dry glassware before use.
Multiple Spots on TLC 1. Side reaction from impurities.2. Degradation of starting material or product.1. Ensure purity of starting materials.2. Run the reaction at a lower temperature or for a shorter duration. Optimize purification conditions.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Residual DMF in the crude product.1. Add 1% triethylamine to the eluent to suppress amine tailing on the silica gel.2. Ensure the brine wash is performed thoroughly during work-up to remove as much DMF as possible.

Conclusion

This compound is a powerful and versatile intermediate for synthetic chemists. Its strategic value lies in the reliable reactivity of its primary amine, which provides a robust anchor point for molecular elaboration. By understanding the principles behind its handling and application, particularly in amide bond formation, researchers can efficiently construct novel quinoline-based molecules for screening in drug discovery programs. The protocols and insights provided herein serve as a foundational guide for leveraging this key building block to its full potential.

References

Quinolin-4-ylmethanamine Dihydrochloride: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolin-4-ylmethanamine dihydrochloride has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its inherent structural features—a rigid quinoline core and a reactive primary amine—provide a versatile platform for the synthesis of a diverse array of novel compounds. This guide offers an in-depth exploration of the applications of this compound, presenting detailed protocols for key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles and supported by authoritative references, providing a solid foundation for the design and execution of innovative synthetic strategies.

Introduction: The Quinoline Moiety as a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Its unique physicochemical properties allow for extensive functionalization, leading to compounds with therapeutic applications spanning from antimalarial agents like chloroquine to anticancer drugs such as camptothecin.[3][4] The structural rigidity of the quinoline core provides a well-defined orientation for appended pharmacophores, facilitating precise interactions with biological targets.

This compound, in particular, serves as a valuable intermediate, offering a primary amine handle for a variety of chemical transformations.[5] This allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. This document will provide detailed protocols for leveraging this versatile building block in several key synthetic applications.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂Cl₂N₂[5]
Molecular Weight 231.13 g/mol [5]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and methanolGeneral knowledge
Storage Store in a cool, dry place away from light[6]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).[6]

Synthetic Applications and Protocols

The primary amine functionality of this compound is the gateway to a multitude of synthetic transformations. The dihydrochloride salt form necessitates neutralization prior to or in situ during most reactions. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Synthesis of Quinoline-based Schiff Bases

The condensation of the primary amine with an aldehyde is a facile method for the synthesis of Schiff bases (imines), which are themselves valuable intermediates and can exhibit a range of biological activities.[4][7]

Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the formation of the hemiaminal intermediate and the subsequent dehydration to the imine. A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]

Protocol 1: General Procedure for Schiff Base Synthesis

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

    • Triethylamine (2.2 eq)

    • Ethanol (or Methanol)

    • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Procedure:

    • To a solution of this compound in ethanol, add triethylamine and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

    • Add the aldehyde to the reaction mixture, followed by the catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

  • Characterization:

    • FT-IR: Appearance of a characteristic C=N stretching band around 1605-1650 cm⁻¹.[9] Disappearance of the N-H stretching bands of the primary amine.

    • ¹H NMR: Appearance of a singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The methylene protons adjacent to the imine nitrogen will show a characteristic shift.

    • ¹³C NMR: Appearance of a signal for the imine carbon in the range of δ 150-165 ppm.

    • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the Schiff base should be observed.

Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis Start Quinolin-4-ylmethanamine dihydrochloride Neutralization Neutralization (Triethylamine) Start->Neutralization Condensation Condensation (Ethanol, Acetic Acid, Reflux) Neutralization->Condensation Aldehyde Aldehyde Aldehyde->Condensation Workup Work-up & Purification Condensation->Workup Product Quinoline-based Schiff Base Workup->Product

Caption: General workflow for synthesizing quinoline-based Schiff bases.

Amide Bond Formation

Amide coupling is one of the most fundamental and frequently utilized reactions in medicinal chemistry for the construction of complex molecules.[5] The primary amine of Quinolin-4-ylmethanamine can be readily acylated with a variety of carboxylic acids.

Causality of Experimental Choices: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or a uronium-based reagent like HATU.[1][7] The base (e.g., DIPEA) is crucial to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

Protocol 2: EDC/NHS Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic Acid (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • N-hydroxysuccinimide (NHS) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid and NHS in anhydrous DMF.

    • Add EDC to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 15 minutes.

    • Add the amine solution to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a suitable solvent system like DCM/methanol).

  • Characterization:

    • FT-IR: Appearance of a strong C=O stretching band for the amide at ~1630-1680 cm⁻¹ and an N-H stretching band at ~3300 cm⁻¹.

    • ¹H NMR: Appearance of a broad singlet or triplet for the amide N-H proton, typically downfield. The methylene protons adjacent to the amide nitrogen will be shifted.

    • ¹³C NMR: Appearance of a signal for the amide carbonyl carbon at ~165-175 ppm.

    • Mass Spectrometry: Observation of the molecular ion peak corresponding to the expected mass of the amide product.

Mechanism of EDC/NHS Amide Coupling

EDC_NHS_Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-activated ester O_Acylisourea->NHS_Ester + NHS NHS NHS Amide Amide Product NHS_Ester->Amide + Amine Amine Quinolin-4-ylmethanamine EDC_Urea EDC Urea byproduct

Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and provides a direct route to secondary and tertiary amines.[10][11] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine in situ, which is then reduced to the corresponding amine.

Causality of Experimental Choices: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is required. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[11] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Protocol 3: Reductive Amination with an Aldehyde

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde (e.g., Isobutyraldehyde) (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Acetic Acid (optional, catalytic)

  • Procedure:

    • Suspend this compound in anhydrous DCM.

    • Add DIPEA and stir for 15 minutes at room temperature.

    • Add the aldehyde to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir for 30-60 minutes at room temperature.

    • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Characterization:

    • FT-IR: Disappearance of the C=O stretching band of the aldehyde. Presence of N-H stretching for the secondary amine.

    • ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of new signals corresponding to the alkyl group introduced, and a characteristic shift for the methylene protons adjacent to the newly formed secondary amine.

    • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal. Appearance of new signals for the introduced alkyl group.

    • Mass Spectrometry: Observation of the molecular ion peak for the secondary amine product.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity from simple starting materials.[3][12] It involves the one-pot reaction of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.

Causality of Experimental Choices: The Ugi reaction is typically performed in a polar solvent like methanol, which facilitates the various equilibria involved in the reaction mechanism. The reaction is often exothermic and proceeds rapidly upon addition of the isocyanide.[12] No catalyst is usually required.

Protocol 4: Ugi Four-Component Reaction

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

    • Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)

    • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

    • Triethylamine (2.2 eq)

    • Methanol

  • Procedure:

    • To a solution of this compound in methanol, add triethylamine and stir for 15 minutes.

    • Add the aldehyde and the carboxylic acid to the reaction mixture.

    • Stir for 10-15 minutes at room temperature.

    • Add the isocyanide to the mixture. The reaction is often exothermic.

    • Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel) or preparative HPLC.

  • Characterization:

    • FT-IR: Appearance of two distinct amide C=O stretching bands.

    • ¹H NMR & ¹³C NMR: The spectra will be complex, but will show characteristic signals for all the components incorporated into the final product.

    • Mass Spectrometry: The molecular ion peak will correspond to the sum of the molecular weights of the four components minus one molecule of water.

Ugi Reaction Logical Relationship

Ugi_Reaction cluster_reactants Reactants Amine Quinolin-4-ylmethanamine Ugi_Product α-Acylamino Amide Product Amine->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: The four components of the Ugi reaction leading to the product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for Schiff base formation, amide coupling, reductive amination, and the Ugi reaction provide a robust starting point for researchers to explore the vast chemical space accessible from this scaffold. The key to successful synthesis lies in understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions and reagents. By leveraging the reactivity of its primary amine, scientists can continue to develop new quinoline-based molecules that address a wide range of biological targets.

References

The Versatile Scaffold: Quinolin-4-ylmethanamine Dihydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of medicinally important compounds.[1] Its prevalence in nature and its synthetic accessibility have made it a "privileged structure" in drug discovery. Quinoline derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5] The substitution pattern on the quinoline ring is a critical determinant of its pharmacological profile, with modifications at the 4-position often leading to potent bioactive agents.[3]

Quinolin-4-ylmethanamine dihydrochloride emerges as a particularly valuable starting material for the synthesis of novel bioactive molecules. Its structure presents a primary amine tethered to the 4-position of the quinoline ring, offering a reactive handle for a multitude of chemical transformations.[6] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and medicinal chemistry.

Core Synthetic Strategies and Applications

The primary amine functionality of Quinolin-4-ylmethanamine is the focal point for derivatization. The dihydrochloride salt form necessitates neutralization, typically in situ, to liberate the nucleophilic free amine for subsequent reactions. Common strategies to elaborate this scaffold include amide bond formation, reductive amination, and the synthesis of ureas, thioureas, and Schiff bases.

Synthesis of Bioactive Amides via Acylation

Amide bond formation is a robust and widely employed reaction in medicinal chemistry to link molecular fragments. The acylation of Quinolin-4-ylmethanamine with a variety of carboxylic acids or their activated derivatives can generate a library of compounds with diverse functionalities, potentially leading to the discovery of novel therapeutic agents.

Causality of Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation, minimizing side reactions and racemization if chiral carboxylic acids are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high efficiency and mild reaction conditions. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid released from the dihydrochloride salt and the acid generated during the coupling reaction.

Experimental Protocol: General Procedure for Amide Synthesis

  • Materials:

    • This compound

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • Triethylamine (TEA) or DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add TEA or DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the carboxylic acid (1.1 eq) and HATU (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation: Representative Amide Derivatives

EntryCarboxylic AcidProduct StructureBiological Target (Example)
14-Chlorobenzoic acid4-Chloro-N-((quinolin-4-yl)methyl)benzamideAnticancer
23-Methoxy-4-hydroxybenzoic acid4-Hydroxy-3-methoxy-N-((quinolin-4-yl)methyl)benzamideAntioxidant
3(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid(S)-tert-butyl (1-oxo-3-phenyl-1-((quinolin-4-yl)methylamino)propan-2-yl)carbamateProtease Inhibitor

Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up & Purification A Quinolin-4-ylmethanamine dihydrochloride in DMF B Add TEA/DIPEA A->B C Stir for 15 min B->C D Add Carboxylic Acid and HATU C->D E Stir for 4-12 h at RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Purify by Chromatography K->L M M L->M Pure Amide Product

Caption: Workflow for the synthesis of bioactive amides.

Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[7][8] This one-pot reaction involves the formation of a Schiff base intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[9] This strategy allows for the introduction of a wide variety of substituents at the nitrogen atom.

Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards the starting carbonyl compound compared to other hydrides like sodium borohydride, thus minimizing the formation of alcohol byproducts. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: General Procedure for Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone of interest (1.2 eq)

    • Triethylamine (TEA) or DIPEA (2.5 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM or DCE.

    • Add TEA or DIPEA (2.5 eq) and stir for 15 minutes at room temperature to liberate the free amine.

    • Add the aldehyde or ketone (1.2 eq) and stir for 1 hour at room temperature to form the Schiff base intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Substituted Amine Derivatives

EntryCarbonyl CompoundProduct StructureBiological Target (Example)
1BenzaldehydeN-benzyl-1-(quinolin-4-yl)methanamineAntimalarial
2CyclohexanoneN-cyclohexyl-1-(quinolin-4-yl)methanamineKinase Inhibitor
34-FluorobenzaldehydeN-(4-fluorobenzyl)-1-(quinolin-4-yl)methanamineAntimicrobial

Logical Relationship in Reductive Amination

G A Quinolin-4-ylmethanamine (free base) C Schiff Base Intermediate A->C B Aldehyde or Ketone B->C E Substituted Secondary Amine C->E D NaBH(OAc)3 D->E

References

Application Note: A Detailed Protocol for the Synthesis of Quinolin-4-ylmethanamine Dihydrochloride from 4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, three-step guide for the synthesis of quinolin-4-ylmethanamine dihydrochloride, a valuable building block in medicinal chemistry, starting from the readily available precursor, 4-methylquinoline. The described pathway leverages a selective free-radical benzylic bromination, followed by a controlled primary amine installation via the Gabriel synthesis, and concludes with the formation of the stable dihydrochloride salt. This document is intended to serve as a practical and scientifically grounded resource, detailing not only the step-by-step protocols but also the underlying chemical principles and rationale for the chosen methodologies.

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antifungal properties.[1][2][3] Specifically, derivatives of 4-aminoquinoline and its analogues are of high interest in drug discovery.[4][5][6] Quinolin-4-ylmethanamine, in particular, serves as a key intermediate, providing a flexible linker for the introduction of various functional groups at the 4-position of the quinoline ring system. This guide offers a robust and reproducible synthetic route to this compound as its more stable and handleable dihydrochloride salt.

Overall Synthetic Scheme

The transformation from 4-methylquinoline to this compound is accomplished in three distinct stages:

  • Benzylic Bromination: Selective bromination of the methyl group of 4-methylquinoline (lepidine) to yield 4-(bromomethyl)quinoline.

  • Gabriel Amination: Conversion of the brominated intermediate into the primary amine using the Gabriel synthesis.

  • Salt Formation: Conversion of the resulting free amine to its dihydrochloride salt for enhanced stability and solubility.

Synthetic_Scheme start 4-Methylquinoline (1) step1 4-(Bromomethyl)quinoline (2) start->step1 NBS, AIBN CCl4, Reflux step2 N-((Quinolin-4-yl)methyl)phthalimide (3) step1->step2 Potassium Phthalimide DMF step3 Quinolin-4-ylmethanamine (4) step2->step3 Hydrazine Hydrate Ethanol, Reflux step4 Quinolin-4-ylmethanamine Dihydrochloride (5) step3->step4 HCl (ethanolic)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Benzylic Bromination of 4-Methylquinoline

Principle and Rationale

The first step involves the selective functionalization of the methyl group at the C4 position of the quinoline ring. This position is analogous to a benzylic position, making it susceptible to free-radical halogenation. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is the method of choice for this transformation.[7]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is preferred over elemental bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine radicals in the reaction mixture.[7][8] This is crucial for selectivity, as it favors the radical substitution pathway over competing electrophilic addition to the aromatic rings.[8]

  • Radical Initiator: The reaction is initiated by the homolytic cleavage of a weak bond, which generates the initial radicals. This can be achieved using a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light.[9][10][11] The initiator ensures the reaction proceeds at a practical rate under controlled conditions.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used as it does not react with the radical species.[8][12] However, due to the toxicity of CCl₄, other solvents like acetonitrile may be used.[7]

The mechanism proceeds through a classic free-radical chain reaction involving three stages: initiation, propagation, and termination.[9][13]

Bromination_Workflow cluster_0 Step 1: Synthesis of 4-(Bromomethyl)quinoline A Dissolve 4-methylquinoline and NBS in CCl4 B Add radical initiator (AIBN) A->B C Heat mixture to reflux (approx. 77°C) B->C D Monitor reaction (TLC) C->D E Filter hot mixture to remove succinimide D->E F Cool filtrate to crystallize product E->F G Wash crystals with water and dry under vacuum F->G H Product: 4-(Bromomethyl)quinoline (2) (Use immediately) G->H

Caption: Experimental workflow for the benzylic bromination of 4-methylquinoline.

Detailed Protocol: Synthesis of 4-(Bromomethyl)quinoline (2)

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[12]

Table 1: Reagents for Step 1

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
4-Methylquinoline (1)143.1814.3 g0.101.0
N-Bromosuccinimide (NBS)177.9814.2 g0.080.8
Benzoyl Peroxide (Initiator)242.23240 mg0.0010.01
Carbon Tetrachloride (CCl₄)153.82200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinoline (14.3 g, 0.1 mol) and carbon tetrachloride (200 mL).

  • Stir the solution and add N-bromosuccinimide (14.2 g, 0.08 mol) and benzoyl peroxide (240 mg, 1 mmol).

  • Heat the suspension to reflux (approximately 77°C) with vigorous stirring. The reaction is typically complete within 30-60 minutes, which can be monitored by TLC.

  • Once the reaction is complete (the denser NBS is consumed and replaced by the less dense succinimide which floats), filter the hot reaction mixture through a Büchner funnel to remove the succinimide byproduct.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the white crystals of 4-(bromomethyl)quinoline by vacuum filtration.

  • Thoroughly wash the crystals with cold water to remove any remaining succinimide.

  • Dry the product under vacuum. The expected yield is approximately 10 g.

Note on Stability: 4-(Bromomethyl)quinoline is a lachrymator and is unstable upon storage.[12] It should be used in the subsequent step as soon as possible after preparation.

Part 2: Gabriel Synthesis of Quinolin-4-ylmethanamine

Principle and Rationale

The Gabriel synthesis provides a controlled method for converting primary alkyl halides into primary amines.[14] This pathway is superior to direct amination with ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines.[15] The synthesis employs the phthalimide anion as an ammonia surrogate (H₂N⁻).[14]

Causality of Experimental Choices:

  • N-Alkylation: The acidic N-H proton of phthalimide (pKa ≈ 8.3) is first deprotonated by a base to form the potassium salt, a potent nucleophile.[15] This nucleophile then displaces the bromide from 4-(bromomethyl)quinoline in a standard SN2 reaction.[15]

  • Deprotection (Hydrazinolysis): The resulting N-alkylated phthalimide is a stable intermediate. To liberate the desired primary amine, the phthalimide group must be cleaved. While acidic hydrolysis is possible, it requires harsh conditions.[16][17] The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcohol, is a much milder and more efficient method.[16][18] Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide precipitate and the free primary amine.[14]

Gabriel_Workflow cluster_1 Step 2a: N-Alkylation cluster_2 Step 2b: Hydrazinolysis A1 Dissolve 4-(bromomethyl)quinoline (2) and potassium phthalimide in DMF B1 Heat mixture with stirring A1->B1 C1 Monitor reaction (TLC) B1->C1 D1 Pour into water to precipitate product C1->D1 E1 Filter, wash, and dry solid D1->E1 F1 Product: N-((Quinolin-4-yl)methyl)phthalimide (3) E1->F1 A2 Suspend phthalimide intermediate (3) in ethanol B2 Add hydrazine hydrate A2->B2 C2 Heat mixture to reflux B2->C2 D2 Cool and remove phthalhydrazide precipitate by filtration C2->D2 E2 Evaporate filtrate to obtain crude amine D2->E2 F2 Product: Quinolin-4-ylmethanamine (4) E2->F2

Caption: Workflow for the Gabriel synthesis and subsequent hydrazinolysis.

Detailed Protocol: Synthesis of Quinolin-4-ylmethanamine (4)

Table 2: Reagents for Step 2

ReagentMolar Mass ( g/mol )Amount (Step 2a)MolesAmount (Step 2b)Moles
4-(Bromomethyl)quinoline (2)222.0710.0 g0.045--
Potassium Phthalimide185.229.2 g0.050--
Dimethylformamide (DMF)73.09100 mL---
Hydrazine Hydrate (~64% N₂H₄)50.06--3.5 mL~0.070
Ethanol46.07--150 mL-

Procedure (Step 2a: N-Alkylation):

  • In a 250 mL round-bottom flask, dissolve the crude 4-(bromomethyl)quinoline (10.0 g, 0.045 mol) in dimethylformamide (DMF, 100 mL).

  • Add potassium phthalimide (9.2 g, 0.050 mol) to the solution.

  • Heat the mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of cold water with stirring.

  • A solid precipitate of N-((quinolin-4-yl)methyl)phthalimide will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven.

Procedure (Step 2b: Hydrazinolysis):

  • Suspend the dried N-((quinolin-4-yl)methyl)phthalimide intermediate in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (3.5 mL, ~0.070 mol) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. The resulting residue is the crude quinolin-4-ylmethanamine (4). This crude product can be carried forward to the next step without further purification.

Part 3: Preparation of this compound

Principle and Rationale

The final step is the conversion of the free amine, which may be an oil or an unstable solid, into its dihydrochloride salt. Amine salts are generally crystalline, non-volatile solids that are easier to handle, purify, and store than the corresponding free bases. The quinoline nitrogen and the primary amine are both basic and will be protonated by a strong acid, forming a stable dihydrochloride salt.

Salt_Formation cluster_0 Step 3: Dihydrochloride Salt Formation A Dissolve crude amine (4) in minimal ethanol B Cool solution in an ice bath A->B C Add ethanolic HCl dropwise until precipitation is complete B->C D Stir in ice bath for 30 min C->D E Collect precipitate by vacuum filtration D->E F Wash with cold ether and dry E->F G Product: Quinolin-4-ylmethanamine Dihydrochloride (5) F->G

Caption: Workflow for the preparation of the final dihydrochloride salt.

Detailed Protocol: Synthesis of this compound (5)

Table 3: Reagents for Step 3

ReagentMolar Mass ( g/mol )Amount
Crude Quinolin-4-ylmethanamine (4)158.20~7.1 g (from 0.045 mol)
Ethanol46.07~50 mL
Ethanolic HCl (e.g., 3M)36.46As needed
Diethyl Ether74.12For washing

Procedure:

  • Take the crude quinolin-4-ylmethanamine (4) residue and dissolve it in a minimal amount of ethanol (~50 mL).

  • Cool the solution in an ice bath.

  • While stirring, add a solution of hydrochloric acid in ethanol (e.g., 3M) dropwise. A precipitate will begin to form.

  • Continue adding the acidic solution until the mixture is strongly acidic (check with pH paper) and no further precipitation is observed.

  • Stir the resulting thick suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to facilitate drying.

  • Dry the final product, this compound (5), in a vacuum desiccator.

References

Application Notes: High-Throughput Synthesis of N-(Quinolin-4-ylmethyl) Scaffolds via Parallel Amide Coupling and Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure, capable of engaging in a wide range of biological interactions, has led to its incorporation into drugs with applications ranging from antimalarial (e.g., Chloroquine) to anticancer and antimicrobial therapies.[3][4][5] The generation of compound libraries based on the quinoline scaffold is a critical strategy in hit-to-lead campaigns, enabling the rapid exploration of structure-activity relationships (SAR) to identify novel drug candidates.[6][7]

Quinolin-4-ylmethanamine serves as a particularly valuable building block for library synthesis. Its primary amine functionality provides a convenient handle for diversification through robust chemical transformations such as amide bond formation and reductive amination.[6] This application note provides detailed, field-proven protocols for the efficient parallel synthesis of two distinct libraries of quinoline derivatives using quinolin-4-ylmethanamine dihydrochloride as a common starting material.

The Strategic Advantage of this compound

Quinolin-4-ylmethanamine is typically supplied as a dihydrochloride salt (C₁₀H₁₀N₂·2HCl), a stable, crystalline solid that is easy to handle and store.[6] The dihydrochloride form ensures long-term stability but requires careful consideration during reaction setup. The primary amine is protonated, rendering it non-nucleophilic. Therefore, the addition of a non-nucleophilic base is essential to liberate the free amine in situ, allowing it to participate in the desired reaction.

PART 1: Parallel Synthesis of an N-(Quinolin-4-ylmethyl)amide Library

Amide coupling is one of the most frequently utilized reactions in drug discovery, prized for its reliability and broad substrate scope.[8][9] This protocol details a solution-phase parallel synthesis workflow for coupling quinolin-4-ylmethanamine with a diverse set of carboxylic acids.

Causality Behind Experimental Choices:
  • Amine Salt Neutralization: A tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is used in excess (typically 2.5-3.0 equivalents) to neutralize both hydrochloride salts and the acid generated during the coupling reaction, driving the equilibrium towards product formation.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent. It is highly efficient, minimizes racemization with chiral carboxylic acids, and operates under mild conditions.[8]

  • Solvent: Dimethylformamide (DMF) is an excellent solvent for this chemistry due to its polar, aprotic nature, which effectively dissolves the amine salt, carboxylic acids, and coupling reagents.

  • Purification Strategy: A polymer-supported scavenger resin (e.g., an isocyanate resin) is employed to remove any unreacted amine. A subsequent wash or solid-phase extraction (SPE) with a basic resin can remove the coupling byproducts and excess carboxylic acid, simplifying purification and avoiding the need for chromatography for each library member.[10]

Experimental Workflow: Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Stock Solution of Quinolin-4-ylmethanamine·2HCl & DIPEA in DMF R1 Dispense Quinolin-4-ylmethanamine & DIPEA solution to each well P1->R1 P2 Array of Carboxylic Acids (in 96-well plate) P2->R1 P3 Stock Solution of HATU in DMF R2 Dispense HATU solution to each well P3->R2 R1->R2 R3 Incubate at RT (e.g., 16 hours) R2->R3 W1 Quench Reaction (e.g., with water) R3->W1 W2 Add Isocyanate Scavenger Resin (to remove excess amine) W1->W2 W3 Filter and wash W2->W3 W4 Purify via SPE or Liquid-Liquid Extraction W3->W4 W5 Evaporate solvent W4->W5 F F W5->F Final N-(Quinolin-4-ylmethyl)amide Library

Caption: Workflow for parallel amide synthesis.

Step-by-Step Protocol: Parallel Amide Coupling (96-Well Plate Format)
  • Preparation of Reagent Plates:

    • In a deep-well 96-well plate (the "acid plate"), dispense 0.1 mmol of a unique carboxylic acid into each well. If the acids are solids, they can be pre-weighed or dispensed as stock solutions. Evaporate any solvent.

    • Prepare a stock solution of this compound (1.2 eq, 0.12 mmol per well) and DIPEA (3.0 eq, 0.3 mmol per well) in anhydrous DMF.

  • Reaction Initiation:

    • To the acid plate, add the quinolin-4-ylmethanamine/DIPEA stock solution to each well using a multichannel pipette.

    • Prepare a stock solution of HATU (1.2 eq, 0.12 mmol per well) in anhydrous DMF.

    • Add the HATU solution to each well. Seal the plate securely with a cap mat.

  • Reaction Execution:

    • Place the reaction plate on an orbital shaker and agitate at room temperature for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Upon completion, add ethyl acetate to each well, followed by a dilute aqueous solution of sodium bicarbonate to quench the reaction and extract byproducts.

    • Separate the organic layer.

    • To the organic layer, add a polymer-supported isocyanate resin (~2 eq based on excess amine) to scavenge any remaining quinolin-4-ylmethanamine. Shake for 2-4 hours.

    • Filter the solution to remove the resin.

    • To remove the HOBt byproduct from the HATU reagent, a second scavenger resin (e.g., a polymer-supported trisamine) or a simple aqueous wash may be employed.

    • Transfer the purified organic solutions to a tared 96-well plate and evaporate the solvent under reduced pressure.

PART 2: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine.[11][12] This protocol is ideal for rapidly generating libraries with significant structural diversity.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[11] It is milder than sodium borohydride and selectively reduces the imine intermediate in the presence of the unreacted aldehyde, minimizing the formation of alcohol byproducts. It is also tolerant of the mildly acidic conditions that favor imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents as they are compatible with STAB and effectively solubilize a wide range of substrates.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced by the hydride.[11]

  • Purification Strategy: After the reaction, excess aldehyde can be removed using a polymer-supported scavenger resin, such as a trisamine or aminomethyl polystyrene resin. The product can then be isolated by simple filtration and evaporation.[10]

Experimental Workflow: Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Stock Solution of Quinolin-4-ylmethanamine·2HCl & DIPEA in DCE R1 Dispense Amine/Base solution to each well P1->R1 P2 Array of Aldehydes/Ketones (in 96-well plate) P2->R1 P3 Sodium Triacetoxyborohydride (STAB) (solid) R2 Add STAB to each well R1->R2 R3 Incubate at RT (e.g., 12-24 hours) R2->R3 W1 Quench Reaction (e.g., with aq. NaHCO3) R3->W1 W2 Add Trisamine Scavenger Resin (to remove excess aldehyde) W1->W2 W3 Filter and wash W2->W3 W4 Purify via SPE or Liquid-Liquid Extraction W3->W4 W5 Evaporate solvent W4->W5 F F W5->F Final Secondary Amine Library

Caption: Workflow for parallel reductive amination.

Step-by-Step Protocol: Parallel Reductive Amination (96-Well Plate Format)
  • Preparation of Reagent Plates:

    • In a deep-well 96-well plate (the "carbonyl plate"), dispense 0.1 mmol of a unique aldehyde or ketone into each well.

    • Prepare a stock solution of this compound (1.0 eq, 0.1 mmol per well) and DIPEA (2.5 eq, 0.25 mmol per well) in anhydrous DCE.

  • Reaction Initiation:

    • Add the amine/DIPEA solution to each well of the carbonyl plate.

    • Add solid sodium triacetoxyborohydride (1.5 eq, 0.15 mmol) to each well. Note: STAB should be handled in a dry environment as it is moisture-sensitive.

    • Seal the plate securely with a cap mat.

  • Reaction Execution:

    • Place the reaction plate on an orbital shaker and agitate at room temperature for 12-24 hours. Monitor by LC-MS if necessary.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding an organic solvent (e.g., dichloromethane or ethyl acetate), agitating, and then separating the organic layer.

    • To the collected organic extracts, add a polymer-supported amine resin (e.g., tris(2-aminoethyl)amine polystyrene, ~3 eq relative to the starting aldehyde) to scavenge any unreacted aldehyde. Shake for 4-6 hours.

    • Filter the solution to remove the resin.

    • Transfer the purified organic solutions to a tared 96-well plate and evaporate the solvent under reduced pressure to yield the final secondary amine library.

Data Presentation: Expected Outcomes

The described protocols are robust and should provide the desired products in good to excellent yields and purity, suitable for initial biological screening.

Reaction TypeBuilding BlocksProduct ClassTypical Yield Range (%)Typical Purity Range (%) (Post-Scavenging)
Amide Coupling Quinolin-4-ylmethanamine + Carboxylic AcidsN-(Quinolin-4-ylmethyl)amides60 - 95> 85
Reductive Amination Quinolin-4-ylmethanamine + Aldehydes/KetonesN-Alkyl/Aryl-N-(quinolin-4-ylmethyl)amines55 - 90> 80

Yields and purities are representative and can vary based on the specific building blocks used.

Conclusion and Trustworthiness

The protocols outlined provide a validated framework for the high-throughput parallel synthesis of two diverse libraries of quinoline-based compounds. By explaining the causality behind the choice of reagents and purification strategies, these methods are designed to be self-validating. The use of scavenger resins streamlines the purification process, a critical bottleneck in parallel synthesis, allowing for the rapid generation of compound libraries of sufficient purity for primary screening assays.[10] These methodologies empower researchers to efficiently explore the chemical space around the quinolin-4-ylmethanamine scaffold, accelerating the identification of new leads in drug discovery programs.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive, in-depth guide to the synthesis of Quinolin-4-ylmethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1] The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations to ensure success.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Quinolin-4-ylmethanamine, in particular, serves as a key intermediate for the synthesis of more complex molecules, where the primary amine handle allows for a variety of chemical modifications.[1] Its dihydrochloride salt form enhances stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological screening.[3]

Overall Synthetic Strategy: Reductive Amination

The most efficient and widely adopted method for the synthesis of Quinolin-4-ylmethanamine is the reductive amination of 4-quinolinecarboxaldehyde. This one-pot reaction involves two key steps:

  • Imine Formation: The reaction of 4-quinolinecarboxaldehyde with an ammonia source to form an intermediate imine.

  • Reduction: The in-situ reduction of the imine to the corresponding primary amine using a suitable reducing agent.

This approach is favored for its operational simplicity and generally good yields.[4][5]

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 4-Quinolinecarboxaldehyde Step1 Step 1: Reductive Amination Start->Step1 NH3 (aq), NaBH3CN, Methanol Intermediate Quinolin-4-ylmethanamine (Free Base) Step1->Intermediate Step2 Step 2: Salt Formation Intermediate->Step2 HCl in Dioxane FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Quinolin-4-ylmethanamine (Free Base)

This protocol is adapted from a general procedure for the reductive amination of aldehydes.[4][6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
4-Quinolinecarboxaldehyde157.171.0 g6.36
Aqueous Ammonia (28-30%)17.03 (as NH3)10 mL~148
Sodium Cyanoborohydride (NaBH3CN)62.840.48 g7.64
Methanol (anhydrous)32.0420 mL-
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate (NaHCO3) solution-30 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate (MgSO4)120.37--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-quinolinecarboxaldehyde (1.0 g, 6.36 mmol).

  • Dissolution and Amine Addition: Add anhydrous methanol (20 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add aqueous ammonia (10 mL, ~148 mmol). The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[6]

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

  • Reduction: In a separate vial, dissolve sodium cyanoborohydride (0.48 g, 7.64 mmol) in a minimal amount of methanol (~2-3 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water (~20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude Quinolin-4-ylmethanamine as an oil or a solid.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

PART 2: Preparation of this compound

Materials and Reagents:

Reagent/MaterialAmount
Quinolin-4-ylmethanamine (crude or purified)From previous step
4 M HCl in 1,4-Dioxane~5 mL
Diethyl Ether (anhydrous)50 mL

Procedure:

  • Dissolution: Dissolve the crude or purified Quinolin-4-ylmethanamine in a minimal amount of anhydrous methanol or ethanol (~5-10 mL) in a 100 mL Erlenmeyer flask.

  • Precipitation: While stirring, slowly add 4 M HCl in 1,4-dioxane (~5 mL, or until no further precipitation is observed). The dihydrochloride salt will precipitate out of the solution.[7][8]

  • Crystallization and Isolation: Add anhydrous diethyl ether (~50 mL) to the suspension to ensure complete precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline salt.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium cyanoborohydride is toxic and should be handled with extreme care.

  • Hydrochloric acid is corrosive and should be handled with caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of amineIncomplete reaction or side reactions.Ensure a large excess of ammonia is used. Monitor the reaction by TLC to confirm completion.
Formation of secondary/tertiary aminesInsufficient ammonia concentration.Increase the concentration of ammonia in the reaction mixture.
Product is an oil and difficult to handleThe free base may be an oil at room temperature.Proceed directly to the salt formation step to obtain a solid product.
Dihydrochloride salt does not precipitateThe product is too soluble in the chosen solvent.Use a more non-polar solvent for precipitation or increase the volume of diethyl ether.

References

Troubleshooting & Optimization

Avoiding common side reactions with Quinolin-4-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Quinolin-4-ylmethanamine dihydrochloride. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Introduction to this compound

Quinolin-4-ylmethanamine is a valuable bifunctional molecule featuring a nucleophilic primary amine and a heterocyclic quinoline ring system.[1] Its dihydrochloride salt form enhances stability and solubility, making it a convenient starting material for a wide array of chemical transformations.[2] However, the inherent reactivity of both the amine and the quinoline moiety can give rise to specific side reactions that may complicate synthesis and purification. This guide provides in-depth troubleshooting advice and frequently asked questions to address these potential issues directly.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.

Issue 1: Amide Coupling Reactions - Low Yield and Impurity Formation

Q: I am performing an amide coupling reaction between Quinolin-4-ylmethanamine and a carboxylic acid using a standard coupling agent (e.g., EDC, HATU), but I am observing a low yield of my desired product along with several side products. What is going on?

A: This is a common issue stemming from the reactivity of both the primary amine and the quinoline nitrogen. Here are the likely culprits and their solutions:

  • Side Reaction 1: N-Acylurea Formation. With carbodiimide-based coupling agents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards your amine. This side reaction consumes your activated carboxylic acid and reduces your yield.[3]

  • Side Reaction 2: Guanidinylation. Uronium/aminium-based coupling reagents (HATU, HBTU) can react with the primary amine of your starting material to form a guanidinium byproduct, effectively capping it and preventing the desired amide bond formation.[4]

  • Side Reaction 3: Quinoline Ring Reactivity. The quinoline nitrogen can be nucleophilic, especially under basic conditions, and may compete with the primary amine in reacting with the activated carboxylic acid. This is less common but can occur, leading to a complex mixture of products.

Troubleshooting Workflow for Amide Coupling:

G cluster_0 Problem: Low Yield in Amide Coupling cluster_1 Coupling Agent Optimization cluster_2 Base Optimization cluster_3 Purification Optimization start Low Yield of Amide Product check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents coupling_agent Evaluate Coupling Agent & Conditions check_reagents->coupling_agent base_issue Assess Base Stoichiometry & Type coupling_agent->base_issue carbodiimide Using Carbodiimide (EDC)? Add HOBt/HOAt to suppress N-acylurea formation. coupling_agent->carbodiimide Yes uronium Using Uronium (HATU)? Pre-activate carboxylic acid before adding amine. coupling_agent->uronium Yes purification Optimize Purification Strategy base_issue->purification base_type Use a non-nucleophilic, sterically hindered base (e.g., DIPEA). base_issue->base_type column Use deactivated silica gel (add 0.5-2% Et3N to eluent) to prevent streaking. purification->column base_stoich Use 1.1-1.5 equivalents of base to neutralize HCl salt and liberated acid. base_type->base_stoich

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Recommended Protocol: Optimized Amide Coupling

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the dihydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.) in the same anhydrous solvent.[5][6] Stir at 0 °C for 30 minutes to pre-form the active ester.

  • Coupling: Add the activated carboxylic acid solution dropwise to the free amine solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, adding 0.5-2% triethylamine to the eluent to prevent tailing.[7]

ParameterRecommendationRationale
Coupling Agent EDC/HOBt or HATUHOBt suppresses N-acylurea formation with EDC.[6] Pre-activation is crucial with HATU to prevent guanidinylation.[4]
Base DIPEA or 2,4,6-CollidineSterically hindered, non-nucleophilic bases prevent side reactions.
Solvent Anhydrous DMF or CH₂Cl₂Aprotic solvents are essential for efficient coupling.
Temperature 0 °C to Room TemperatureMinimizes side reactions and potential racemization.

Issue 2: Reductive Amination - Formation of Over-Alkylated and Other Byproducts

Q: I'm trying to synthesize a secondary amine via reductive amination of an aldehyde/ketone with Quinolin-4-ylmethanamine, but my LC-MS shows the desired product, unreacted starting material, and a significant amount of a tertiary amine byproduct. How can I improve the selectivity?

A: This is a classic challenge in reductive amination. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Side Reaction 1: Over-alkylation. The product secondary amine reacts with another molecule of the aldehyde/ketone to form a tertiary amine.[8]

  • Side Reaction 2: Aldehyde/Ketone Reduction. The reducing agent can directly reduce the starting carbonyl compound to an alcohol, especially if a non-selective reducing agent like NaBH₄ is used.[4]

  • Side Reaction 3: Homocoupling of the Amine. Under certain conditions, oxidative homocoupling of the amine can occur, leading to dimerized byproducts.

Troubleshooting Workflow for Reductive Amination:

G cluster_0 Problem: Poor Selectivity in Reductive Amination cluster_1 Stoichiometry Control cluster_2 Reducing Agent Selection cluster_3 pH Optimization start Over-alkylation & Byproducts check_stoich Adjust Stoichiometry of Reactants start->check_stoich reducing_agent Select Appropriate Reducing Agent check_stoich->reducing_agent amine_excess Use a slight excess of Quinolin-4-ylmethanamine (1.2-1.5 eq.). check_stoich->amine_excess ph_control Optimize Reaction pH reducing_agent->ph_control mild_reductant Use a mild, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. reducing_agent->mild_reductant acid_catalyst Use a catalytic amount of acetic acid (pH ~5-6) to promote imine formation without protonating the amine. ph_control->acid_catalyst

References

Technical Support Center: Navigating the Scale-Up of Quinolin-4-ylmethanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of Quinolin-4-ylmethanamine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming the challenges associated with the scale-up of this critical pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Introduction to the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from Quinoline-4-carbonitrile. The first critical step is the reduction of the nitrile to the primary amine, followed by the formation and purification of the dihydrochloride salt. Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation & Purification Quinoline-4-carbonitrile Quinoline-4-carbonitrile Reduction Reduction Quinoline-4-carbonitrile->Reduction Reducing Agent (e.g., Raney Ni, H₂) Quinolin-4-ylmethanamine (Free Base) Quinolin-4-ylmethanamine (Free Base) Reduction->Quinolin-4-ylmethanamine (Free Base) Free_Base_Input Quinolin-4-ylmethanamine (Free Base) Salt_Formation HCl Addition Free_Base_Input->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product Quinolin-4-ylmethanamine dihydrochloride Crystallization->Final_Product

Caption: General synthesis workflow for this compound.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Step 1: Reduction of Quinoline-4-carbonitrile

The reduction of the nitrile group is a critical transformation that can be prone to several side reactions. The choice of reducing agent and reaction conditions is paramount for a successful and high-yielding synthesis.

Q1: Low yield of Quinolin-4-ylmethanamine with significant byproduct formation. What are the likely side reactions and how can I mitigate them?

A1: Low yields in this reduction are often attributed to over-reduction of the quinoline ring system or incomplete reaction.

  • Over-reduction to Tetrahydroquinolin-4-ylmethanamine: A common byproduct is the corresponding tetrahydroquinoline derivative, where the pyridine ring of the quinoline nucleus is also reduced. This is particularly prevalent with highly active catalysts and harsh reaction conditions.

    • Root Cause: High hydrogen pressure, elevated temperatures, and highly active catalysts like rhodium or ruthenium can lead to the saturation of both the nitrile and the heterocyclic ring.[1]

    • Troubleshooting & Optimization:

      • Catalyst Selection: Opt for catalysts with higher selectivity. Supported palladium catalysts are often a good choice for selective hydrogenation of the nitrile group in the presence of a quinoline ring.[2][3] Raney Nickel is a cost-effective option for large-scale production, but careful control of reaction conditions is crucial to avoid over-reduction.[4][5]

      • Milder Reaction Conditions: Reduce the hydrogen pressure and reaction temperature. Conducting the reaction at or near room temperature with lower hydrogen pressures can significantly improve selectivity.

      • Alternative Hydrogen Sources: Consider transfer hydrogenation using formic acid or its salts as the hydrogen donor in the presence of a suitable catalyst. This can sometimes offer better selectivity compared to high-pressure hydrogenation.

  • Incomplete Reaction: Residual starting material, Quinoline-4-carbonitrile, in the final product indicates an incomplete reaction.

    • Root Cause: Insufficient catalyst loading, low hydrogen pressure, short reaction time, or catalyst deactivation.

    • Troubleshooting & Optimization:

      • Catalyst Loading: Ensure an adequate amount of catalyst is used. The optimal loading will depend on the specific catalyst and reaction scale.

      • Reaction Monitoring: Monitor the reaction progress by techniques like TLC, HPLC, or GC to ensure complete consumption of the starting material.

      • Catalyst Quality: Ensure the catalyst is active and has not been poisoned by impurities in the starting material or solvent.

Q2: I am using Raney Nickel for the reduction and observing inconsistent results and difficulty in handling the catalyst on a large scale. What are the best practices?

A2: Raney Nickel is a popular choice for industrial-scale nitrile reductions due to its high activity and cost-effectiveness. However, its pyrophoric nature and the need for careful handling present challenges.[5][6]

  • Inconsistent Activity:

    • Root Cause: The activity of Raney Nickel can vary between batches and can decrease upon storage.

    • Troubleshooting & Optimization:

      • Standardized Catalyst Preparation: If preparing in-house, ensure a consistent and well-documented procedure for the leaching of the aluminum-nickel alloy.

      • Proper Storage: Store the activated Raney Nickel under water or a suitable solvent to prevent oxidation and loss of activity.

      • Pre-activation: Consider a pre-activation step before use to ensure maximum activity.

  • Handling and Safety:

    • Root Cause: Raney Nickel is pyrophoric and can ignite if it comes into contact with air when dry.[5]

    • Troubleshooting & Optimization:

      • Always Handle as a Slurry: Never allow the catalyst to dry out. Transfer it as a slurry in water or the reaction solvent.

      • Inert Atmosphere: For large-scale operations, use an inert atmosphere (e.g., nitrogen or argon) during catalyst transfer and reaction setup.

      • Safe Disposal: Quench the spent catalyst carefully with a dilute acid solution under an inert atmosphere before disposal.

Q3: The work-up of my reduction reaction is problematic, leading to product loss and the formation of emulsions. How can I improve this?

A3: Work-up procedures, especially for reactions involving metal hydrides like Lithium Aluminum Hydride (LAH), can be challenging on a large scale.

  • Emulsion Formation with LAH:

    • Root Cause: The formation of aluminum salts during the quenching of LAH can lead to stable emulsions that are difficult to break.[7]

    • Troubleshooting & Optimization:

      • Fieser Work-up: A well-established method for quenching LAH reactions involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate granular aluminum salts that are easy to filter.[8]

      • Rochelle's Salt Quench: The use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is highly effective in breaking up aluminum emulsions by chelating the aluminum ions.[7]

  • Product Isolation:

    • Root Cause: The product, Quinolin-4-ylmethanamine, is a basic compound and can be sensitive to pH changes.

    • Troubleshooting & Optimization:

      • Acid-Base Extraction: After removal of the catalyst (if heterogeneous), an acid-base extraction can be an effective purification step. The basic amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extracted back into an organic solvent.

Step 2: Formation and Purification of this compound

The final step of forming the dihydrochloride salt is crucial for the stability, handling, and bioavailability of the final product.

Q1: I am having difficulty obtaining a crystalline dihydrochloride salt. The product is oily or amorphous. What can I do?

A1: The formation of a stable, crystalline salt depends heavily on the solvent system, stoichiometry of the acid, and cooling profile.

  • Incorrect Solvent System:

    • Root Cause: The choice of solvent is critical for crystallization. The ideal solvent should provide good solubility for the free base and the salt at elevated temperatures, but poor solubility for the salt at lower temperatures.

    • Troubleshooting & Optimization:

      • Solvent Screening: Conduct small-scale experiments with a variety of solvents and solvent mixtures. Common solvents for hydrochloride salt formation include isopropanol, ethanol, methanol, and mixtures with non-polar co-solvents like heptane or toluene.

      • Anti-solvent Addition: A common technique is to dissolve the free base in a good solvent and then add an anti-solvent in which the salt is insoluble to induce crystallization.

  • Stoichiometry of HCl:

    • Root Cause: The addition of an incorrect amount of hydrochloric acid can lead to the formation of a mixture of the mono- and dihydrochloride salts, or an excess of acid, which can inhibit crystallization.

    • Troubleshooting & Optimization:

      • Precise Acid Addition: Carefully calculate and add exactly two equivalents of HCl. Using a standardized solution of HCl in a suitable solvent (e.g., HCl in isopropanol) is recommended for accurate addition.

      • pH Control: Monitor the pH of the solution during the acid addition to ensure the correct endpoint is reached.

  • Cooling Profile:

    • Root Cause: Rapid cooling can lead to the formation of small, poorly formed crystals or an amorphous solid.

    • Troubleshooting & Optimization:

      • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

      • Seeding: If a small amount of crystalline material is available, adding a seed crystal can help to induce crystallization and promote the formation of larger, more uniform crystals.

Q2: The purity of my final product is not meeting the required specifications. What are the potential sources of impurities and how can I remove them?

A2: Impurities in the final product can originate from the starting materials, side reactions during the synthesis, or degradation.

  • Common Impurities:

    • Starting Material: Unreacted Quinoline-4-carbonitrile.

    • Byproducts from Reduction: Tetrahydroquinolin-4-ylmethanamine.

    • Degradation Products: The stability of the free amine can be a concern, and it may be susceptible to oxidation or other degradation pathways.

    • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying crystalline solids. A careful selection of the recrystallization solvent is key to effectively removing impurities.

    • Slurry Wash: Slurrying the crude product in a solvent in which it is sparingly soluble can be an effective way to wash away more soluble impurities.

    • Chromatography: While not ideal for large-scale production, column chromatography can be used to purify smaller batches of material or to identify and isolate impurities for characterization.

III. Frequently Asked Questions (FAQs)

Q: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, identifying and quantifying impurities, and determining the final purity of the product.

  • Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials and for analyzing residual solvents.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it is a powerful tool for identifying the structure of unknown impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for identifying and quantifying impurities with distinct NMR signals.

  • X-Ray Powder Diffraction (XRPD): Important for characterizing the crystalline form of the final dihydrochloride salt.[10][11]

Q: Are there any specific safety precautions I should take when working with Quinolin-4-ylmethanamine and its dihydrochloride salt?

A: Yes, it is important to consult the Safety Data Sheet (SDS) for detailed safety information. In general:

  • Quinolin-4-ylmethanamine: Can be toxic if swallowed and may cause skin and eye irritation.[12]

  • Hydrochloric Acid: Is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Raney Nickel: Is pyrophoric and requires special handling procedures as outlined in the troubleshooting section.

Q: What are the typical storage conditions for this compound?

A: The dihydrochloride salt is generally more stable than the free base. It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture.

IV. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Quinoline-4-carbonitrile using Palladium on Carbon (Pd/C)

This protocol provides a general procedure for the reduction of Quinoline-4-carbonitrile using a palladium catalyst.

Materials:

  • Quinoline-4-carbonitrile

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation reactor, add Quinoline-4-carbonitrile and methanol.

  • Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst.

  • Seal the reactor and purge it several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.

  • The resulting filtrate contains the Quinolin-4-ylmethanamine free base and can be used directly in the next step or concentrated under reduced pressure.

Protocol 2: Formation and Crystallization of this compound

This protocol describes a general method for the formation and crystallization of the dihydrochloride salt.

Materials:

  • Methanolic solution of Quinolin-4-ylmethanamine (from Protocol 1)

  • Concentrated Hydrochloric Acid or a standardized solution of HCl in a suitable solvent (e.g., isopropanol)

  • Isopropanol (or other suitable solvent for crystallization)

  • Heptane (or other suitable anti-solvent)

Procedure:

  • To the methanolic solution of the free base, slowly add two equivalents of hydrochloric acid while stirring. The addition of acid may be exothermic, so cooling may be necessary.

  • After the addition is complete, stir the mixture for a period to ensure complete salt formation.

  • If crystallization does not occur spontaneously, you can concentrate the solution under reduced pressure and then add a suitable crystallization solvent like isopropanol.

  • Heat the solution to dissolve the salt completely.

  • Allow the solution to cool slowly to room temperature. If needed, add an anti-solvent like heptane to induce crystallization.

  • Cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction

Reducing AgentAdvantagesDisadvantagesScale-Up Considerations
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) - High atom economy- Relatively clean reactions- Catalyst can be recycled- Requires specialized high-pressure equipment- Potential for over-reduction- Catalyst can be pyrophoric (Raney Ni)- Well-suited for large-scale production- Careful process control is needed to ensure safety and selectivity
Lithium Aluminum Hydride (LAH) - Powerful reducing agent- Reduces a wide range of functional groups- Highly reactive and pyrophoric- Generates large amounts of aluminum salts, leading to difficult work-ups- Challenging to handle on a large scale due to safety concerns- Work-up can be problematic
Borane Reagents (e.g., BH₃·THF) - Good selectivity for nitrile reduction- Milder than LAH- Can be expensive- May require special handling due to reactivity with moisture- Feasible for moderate scale-up, but cost may be a limiting factor for very large scales

VI. References

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (URL not available)

  • CN103664892B - The crystallization of quinoline - Google Patents. (URL not available)

  • Double Hydroboration of Quinolines via Borane Catalysis: Diastereoselective One Pot Synthesis of 3‐Hydroxytetrahydroquinolines - KOASAS. (URL: --INVALID-LINK--)

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (URL: --INVALID-LINK--)

  • Raney Nickel Reduction - YouTube. (URL: --INVALID-LINK--)

  • Reagent Friday: Raney Nickel - Master Organic Chemistry. (URL: --INVALID-LINK--)

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: --INVALID-LINK--)

  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. (URL: --INVALID-LINK--)

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. (URL: --INVALID-LINK--)

  • Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. (URL: --INVALID-LINK--)

  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quino- lines to Tetrahydroquinolines with Hydrosilanes - Institute for Basic Science. (URL: --INVALID-LINK--)

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt - Curly Arrow. (URL: --INVALID-LINK--)

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Borane-Catalyzed Synthesis of Quinolines Bearing Tetrasubstituted Stereocenters by Hydride Abstraction-Induced Electrocyclization - PubMed. (URL: --INVALID-LINK--)

  • Raney Nickel Reduction Mechanism - YouTube. (URL: --INVALID-LINK--)

  • Preventing over-reduction of quinolines to decahydroquinoline byproducts - Benchchem. (URL: --INVALID-LINK--)

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC - NIH. (URL: --INVALID-LINK--)

  • Stability of 4-DMAP in solution - PubMed. (URL: --INVALID-LINK--)

  • Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane - Organic Chemistry Frontiers (RSC Publishing). (URL: --INVALID-LINK--)

  • Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe 2 SiH/EtOH catalyzed by Au/TiO 2 - ResearchGate. (URL: --INVALID-LINK--)

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. (URL: --INVALID-LINK--)

  • Strong Reductions using Lithium Aluminum Hydride (LAH) - YouTube. (URL: --INVALID-LINK--)

  • Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis - Benchchem. (URL: --INVALID-LINK--)

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. (URL: --INVALID-LINK--)

  • Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem - NIH. (URL: --INVALID-LINK--)

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. (URL: --INVALID-LINK--)

  • QUALITATIVE AND QUANTITATIVE ANALYSIS OF IMPURITIES IN CHLOROCHOLINE CHLORIDE - BIP-CIC. (URL: --INVALID-LINK--)

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: --INVALID-LINK--)

  • 4-aminomethyl quinoline 1095661-17-8 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: --INVALID-LINK--)

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). (URL: --INVALID-LINK--)

References

Technical Support Center: Synthesis of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Quinolin-4-ylmethanamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Quinolin-4-ylmethanamine?

There are two primary and well-established routes for synthesizing the parent amine, Quinolin-4-ylmethanamine, which is subsequently converted to its dihydrochloride salt.

  • Reductive Amination of Quinoline-4-carboxaldehyde: This is a widely used two-step, one-pot method. It involves the formation of an imine by reacting quinoline-4-carboxaldehyde with an ammonia source, followed by in-situ reduction to the primary amine.[1]

  • Reduction of Quinoline-4-carbonitrile: This route involves the direct reduction of a nitrile functional group to a primary amine using strong reducing agents or catalytic hydrogenation.[2]

RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Reductive Amination Quinoline-4-carboxaldehydeAmmonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Milder conditions, good functional group tolerance.Aldehyde starting material can be prone to side reactions.
Nitrile Reduction Quinoline-4-carbonitrileStrong hydrides (e.g., LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C)High-yielding, straightforward.Requires stronger reducing agents or specialized hydrogenation equipment; potential for over-reduction of the quinoline ring under harsh conditions.
Q2: Why is the dihydrochloride salt form preferred for this compound?

The dihydrochloride salt of Quinolin-4-ylmethanamine is often prepared for several practical reasons.[3] The free amine is a basic compound that can be susceptible to oxidation and may be difficult to handle and purify as a solid. Converting it to a hydrochloride salt offers several advantages:

  • Increased Stability: Amine salts are generally more stable and less prone to degradation than their free base counterparts.[4][5]

  • Improved Handling: They are typically crystalline solids, which are easier to weigh, handle, and purify by recrystallization.[4]

  • Enhanced Solubility: The salt form often exhibits improved solubility in aqueous or protic solvents, which can be beneficial for biological assays or subsequent reaction steps.[5]

The "dihydrochloride" designation indicates that both the primary amine and the basic nitrogen atom of the quinoline ring have been protonated by hydrochloric acid.[6]

Q3: How do I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.

  • For Reductive Amination: You should see the spot for the starting aldehyde (less polar) disappear and a new, more polar spot for the amine product appear. The imine intermediate may or may not be visible depending on its stability.

  • For Nitrile Reduction: The nitrile starting material will be replaced by the more polar amine product.

Recommended TLC System: A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of triethylamine (TEA) or ammonium hydroxide to prevent the basic amine product from streaking on the silica gel plate. A typical starting ratio would be 95:5 DCM:MeOH.

Section 2: Troubleshooting Guide for Low Yield

Low yields are a frequent challenge in multi-step organic synthesis.[7] This section provides a structured approach to diagnosing and resolving common issues in the synthesis of Quinolin-4-ylmethanamine.

Problem 1: Low yield in the Reductive Amination of Quinoline-4-carboxaldehyde.
Potential Causes:
  • Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.

  • Ineffective Reduction: The chosen reducing agent may be weak, degraded, or added under suboptimal conditions.

  • Side Reactions: The aldehyde starting material can undergo side reactions, such as self-condensation (aldol reaction) or Cannizzaro reaction under certain conditions.

  • Formation of Secondary Amines: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine byproduct.

Recommended Solutions:
  • Drive Imine Formation:

    • Use a large excess of the ammonia source (e.g., ammonium acetate) to push the equilibrium forward.

    • Consider adding a dehydrating agent like molecular sieves to remove the water formed during imine formation.

  • Optimize Reduction Step:

    • Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) as it is less toxic and often more effective at reducing imines in the presence of aldehydes.

    • Temperature Control: Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allow the reaction to slowly warm to room temperature.

  • Minimize Side Reactions:

    • Ensure the purity of the quinoline-4-carboxaldehyde starting material. Impurities can catalyze decomposition.[8]

    • Maintain a non-basic pH (typically slightly acidic, around 5-6) to favor imine formation and reduction over aldehyde side reactions. The use of ammonium acetate often provides sufficient buffering.

Problem 2: Low yield in the Reduction of Quinoline-4-carbonitrile.
Potential Causes:
  • Incomplete Reduction: The reducing agent may not be potent enough, or the reaction conditions (temperature, pressure) are insufficient.

  • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst (like Pd/C or Raney Nickel), rendering it inactive.

  • Formation of Side Products: Catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts.[9]

  • Over-reduction: Under very harsh conditions (high pressure, high temperature, aggressive catalyst), the quinoline ring itself can be reduced to a tetrahydroquinoline derivative.[10]

Recommended Solutions:
  • For LiAlH₄ Reduction:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Use freshly distilled, anhydrous solvents (like THF or diethyl ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Sufficient Reagent: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.

    • Careful Workup: The aqueous workup to quench excess LiAlH₄ is crucial. A common procedure is the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • For Catalytic Hydrogenation:

    • Catalyst Choice & Loading: Raney Nickel is often very effective for nitrile reduction.[9] Use a proper catalyst loading (typically 5-10 mol%).

    • Additive to Suppress Side Products: The addition of ammonia (as aqueous ammonium hydroxide or bubbled gas) to the reaction mixture can significantly suppress the formation of secondary and tertiary amine byproducts.[9]

    • Optimize Conditions: Start with milder conditions (e.g., 50 psi H₂, 25-40 °C) and gradually increase pressure and temperature if the reaction is slow. Monitor by TLC or GC-MS to find the sweet spot between complete conversion and over-reduction.

Problem 3: Difficulty in Isolating the Dihydrochloride Salt.
Potential Causes:
  • Incorrect Stoichiometry of HCl: Adding too little HCl will result in incomplete salt formation, while a large excess can make purification difficult.

  • Solvent Choice: The choice of solvent is critical for precipitation. The salt must be insoluble in the chosen solvent system.

  • Presence of Water: The presence of significant amounts of water can prevent the salt from precipitating, as amine hydrochlorides are often water-soluble.[5]

Recommended Solutions:
  • Controlled HCl Addition:

    • Dissolve the purified free amine in a suitable solvent like methanol, ethanol, or isopropanol.

    • Use a solution of HCl in a non-aqueous solvent, such as HCl in diethyl ether, dioxane, or isopropanol. This prevents the introduction of excess water.

    • Add the HCl solution dropwise with stirring until the solution becomes acidic (check with pH paper) and precipitation is complete. Aim for slightly over 2 equivalents of HCl.

  • Optimize Precipitation:

    • If the salt does not precipitate readily, try adding a less polar co-solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.

    • Cool the mixture in an ice bath or refrigerate to maximize crystal formation.

  • Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove any non-salt impurities, and dry under vacuum.

Section 3: Visualized Workflows and Protocols

Workflow 1: Synthetic Pathways

This diagram illustrates the two primary synthetic routes discussed.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction Q_Aldehyde Quinoline-4-carboxaldehyde Imine Imine Intermediate Q_Aldehyde->Imine + NH4OAc - H2O Q_Amine Quinolin-4-ylmethanamine (Free Base) Imine->Q_Amine + NaBH(OAc)3 Final_Product Quinolin-4-ylmethanamine Dihydrochloride Q_Amine->Final_Product + 2 HCl (e.g., in Ether) Q_Nitrile Quinoline-4-carbonitrile Q_Nitrile->Q_Amine 1. LiAlH4 2. H2O OR H2, Raney Ni, NH3

Caption: Synthetic routes to this compound.

Workflow 2: Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing yield issues.

G Start Low Yield Observed Check_SM Analyze Starting Material (SM) by NMR/TLC. Is it pure? Start->Check_SM Check_Reaction Monitor reaction by TLC. Is SM being consumed? Check_SM->Check_Reaction Yes Purify_SM Solution: Purify SM (distill, recryst.) and re-run reaction. Check_SM->Purify_SM No Analyze_Crude Analyze crude product. Is there one major spot? Check_Reaction->Analyze_Crude Yes Optimize_Cond Problem: Suboptimal Conditions. Solution: Adjust Temp/Time/Reagents. Check_Reaction->Optimize_Cond No Side_Rxns Problem: Multiple side products. Solution: Re-evaluate conditions. (See guide for specifics) Analyze_Crude->Side_Rxns No Workup_Loss Problem: Product loss during workup/ purification. Solution: Optimize extraction pH, recrystallization solvent. Analyze_Crude->Workup_Loss Yes Success Yield Improved Purify_SM->Success Optimize_Cond->Success Side_Rxns->Success Workup_Loss->Success

Caption: Decision tree for troubleshooting low reaction yields.

Protocol: Reductive Amination and Dihydrochloride Salt Formation

This protocol is a representative example and may require optimization.

Step 1: Synthesis of Quinolin-4-ylmethanamine (Free Base)

  • To a round-bottom flask under a nitrogen atmosphere, add Quinoline-4-carboxaldehyde (1.0 eq), ammonium acetate (10 eq), and methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified Quinolin-4-ylmethanamine in a minimal amount of cold methanol or isopropanol.

  • Slowly add a 2 M solution of HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring in an ice bath for 30 minutes.

  • If precipitation is slow, add more diethyl ether to act as an anti-solvent.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the solid in a vacuum oven to obtain this compound.

References

Technical Support Center: Optimization of Reaction Parameters for Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinolin-4-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] Our approach is rooted in established chemical principles and field-proven insights to ensure the successful optimization of your reaction parameters.

I. Overview of the Synthetic Strategy

The most common and reliable synthetic route to Quinolin-4-ylmethanamine is the reduction of 4-cyanoquinoline. This is typically achieved through catalytic hydrogenation, followed by the formation of the dihydrochloride salt. This guide will focus on troubleshooting the critical steps of this process.

II. Visualizing the Workflow

To provide a clear overview of the synthetic and troubleshooting process, the following diagrams illustrate the general reaction scheme and a decision-making workflow for addressing common issues.

Synthetic Workflow 4-Cyanoquinoline 4-Cyanoquinoline Catalytic Hydrogenation Catalytic Hydrogenation 4-Cyanoquinoline->Catalytic Hydrogenation H2, Catalyst Quinolin-4-ylmethanamine (Free Base) Quinolin-4-ylmethanamine (Free Base) Catalytic Hydrogenation->Quinolin-4-ylmethanamine (Free Base) Salt Formation Salt Formation Quinolin-4-ylmethanamine (Free Base)->Salt Formation HCl This compound This compound Salt Formation->this compound

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree cluster_start cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage cluster_solutions_reaction Potential Solutions cluster_solutions_workup Potential Solutions start Problem Encountered low_yield Low Yield/ Incomplete Reaction start->low_yield side_products Significant Side Products Observed start->side_products purification_issues Difficulty in Purification start->purification_issues salt_formation_problems Issues with Salt Formation start->salt_formation_problems solution_catalyst Check Catalyst Activity & Loading low_yield->solution_catalyst solution_conditions Optimize H2 Pressure, Temperature & Time low_yield->solution_conditions solution_solvent Ensure Anhydrous & Degassed Solvent low_yield->solution_solvent side_products->solution_conditions solution_purity Verify Starting Material Purity side_products->solution_purity solution_filtration Improve Catalyst Filtration purification_issues->solution_filtration solution_extraction Optimize Extraction pH & Solvent purification_issues->solution_extraction solution_crystallization Recrystallization/ Solvent Screening purification_issues->solution_crystallization salt_formation_problems->solution_crystallization solution_hcl Adjust HCl Stoichiometry & Addition Method salt_formation_problems->solution_hcl

References

Technical Support Center: Purification of Crude Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of crude Quinolin-4-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important synthetic intermediate. As a primary amine fused to a quinoline core, this compound presents unique purification challenges that require a systematic and well-understood approach to achieve high purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of crude this compound.

Q1: What are the most likely impurities in my crude this compound?

The nature of impurities is highly dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 4-methylquinoline, N-bromosuccinimide (NBS) if proceeding through a bromination, or the corresponding azide or phthalimide precursors.

  • Side-Reaction Products: Over-alkylation leading to secondary or tertiary amines is a possibility, though less common for this specific structure. Products of incomplete reaction or rearrangement may also be present.

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., DMF, CH₂Cl₂, ethanol) are common impurities.

  • Reagents from Salt Formation: Excess hydrochloric acid is a likely impurity.

  • Degradation Products: Quinoline derivatives can be susceptible to oxidation, leading to colored impurities.[1]

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

An oily or gummy crude product often indicates the presence of significant impurities or residual solvent that are depressing the melting point and inhibiting crystallization.[2]

  • Initial Troubleshooting:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Attempt to triturate the oil with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate). This can often wash away organic impurities and induce crystallization of the desired salt.

    • Acid-Base Extraction: If the crude material is the free base, dissolving it in an organic solvent and performing an acid-base extraction is a highly effective purification step.[3][4][5]

Q3: What is the best method to assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a good starting point.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques applicable to this compound.

Decision Workflow for Purification Strategy

The choice of purification method depends on the nature of the crude material and the impurities present. The following diagram outlines a general decision-making workflow.

Purification_Workflow Crude Crude Quinolin-4-ylmethanamine dihydrochloride Is_Solid Is the crude material a solid? Crude->Is_Solid Is_Oily Is the crude material an oil or gum? Is_Solid->Is_Oily No Recrystallize Recrystallization Is_Solid->Recrystallize Yes AcidBase Acid-Base Extraction Is_Oily->AcidBase Yes Check_Purity Check Purity (HPLC, NMR) Recrystallize->Check_Purity AcidBase->Check_Purity Free_Base Convert to Free Base AcidBase->Free_Base Generates Free Base Chromatography Column Chromatography (Free Base) High_Purity High Purity Product Chromatography->High_Purity Check_Purity->Chromatography Purity < 98% and non-polar impurities Check_Purity->High_Purity Purity > 98% Free_Base->Chromatography

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating the basic amine product from neutral or acidic impurities.[3][4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in deionized water. If the crude material is the free base, dissolve it in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: If starting with the dihydrochloride salt, cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This will precipitate the free amine. If starting with the free base in an organic solvent, proceed to the next step.

  • Extraction of Free Base: Extract the aqueous solution with an organic solvent (e.g., DCM or ethyl acetate, 3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base, which may be a solid or an oil.

  • Salt Formation (Optional): To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol). The dihydrochloride salt will precipitate and can be collected by filtration.

Troubleshooting Acid-Base Extraction:

ProblemPotential CauseRecommended Solution
Emulsion Formation High concentration of impurities acting as surfactants.Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filter the mixture through a pad of Celite.
Low Recovery of Product Incomplete extraction or product is partially soluble in the aqueous layer.Perform additional extractions (4-5 times). Ensure the pH of the aqueous layer is sufficiently basic (>10) to ensure the amine is in its free base form.
Product Precipitates During Extraction The free base has low solubility in the chosen organic solvent.Use a different extraction solvent in which the free base is more soluble. You may need to perform a solubility test with a small sample.
Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid crude products. The key is to find a solvent system where the dihydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof). A good solvent will dissolve the compound when hot but not when cold. A methanol/acetone or ethanol/diethyl ether solvent system is often effective for amine hydrochlorides.[11]

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the material.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum.

Troubleshooting Recrystallization:

ProblemPotential CauseRecommended Solution
Product Does Not Crystallize Solution is not supersaturated; impurities are inhibiting crystallization.Try scratching the inside of the flask with a glass rod. Add a seed crystal if available. If these fail, slowly add an anti-solvent (a solvent in which the product is insoluble) until the solution becomes turbid, then warm slightly to clarify and cool again.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Use a lower-boiling point solvent or a solvent mixture. Ensure the crude product is reasonably pure before attempting recrystallization.
Low Recovery Too much solvent was used; the product has significant solubility in the cold solvent.Evaporate some of the solvent from the filtrate and attempt a second crystallization. Choose a solvent in which the product is less soluble.
Protocol 3: Purification by Column Chromatography

Column chromatography should be performed on the free base of Quinolin-4-ylmethanamine, as the dihydrochloride salt will be too polar and will not elute from a standard silica gel column.

Important Considerations:

  • Silica Gel Acidity: Standard silica gel is acidic and can cause streaking or irreversible binding of basic amines.[12] To mitigate this, the silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1%).

  • Alternative Stationary Phases: If issues persist on silica, consider using basic alumina or reversed-phase silica gel.

Step-by-Step Methodology:

  • Convert to Free Base: Use the acid-base extraction protocol to convert the crude dihydrochloride salt to the free base.

  • Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a more polar solvent (e.g., ethyl acetate or methanol). Add ~0.5% triethylamine to the eluent to prevent streaking. Aim for an Rf value of 0.2-0.3 for the product.

  • Pack the Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the column.

  • Elute and Collect Fractions: Run the eluent through the column and collect fractions. Monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

ProblemPotential CauseRecommended Solution
Product Streaks on TLC/Column The amine is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or a few drops of ammonia to the eluent.
Poor Separation of Impurities The chosen eluent system is not optimal.Adjust the polarity of the eluent. If impurities are very close in polarity, a different chromatographic technique (e.g., reversed-phase) may be necessary.
Product Does Not Elute The product is too polar for the chosen eluent and stationary phase.Increase the polarity of the eluent. If using 100% polar solvent does not work, the compound may be too polar for normal-phase chromatography.

Part 3: Analytical Data Interpretation

Expected Analytical Data for High-Purity Product

The following table provides typical analytical data for pure this compound.

Analytical TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~9.0 (d, 1H, quinoline H2), ~8.2-8.4 (m, 2H, quinoline), ~7.8-8.0 (m, 2H, quinoline), ~7.6 (d, 1H, quinoline H3), ~4.6 (s, 2H, -CH₂-), Amine protons may be broad and exchange with water.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): Expect signals in the aromatic region (~120-150 ppm) and one aliphatic signal for the -CH₂- group (~40-50 ppm).
HPLC A single major peak with >98% purity.
Mass Spec (ESI+) m/z: Calculated for C₁₀H₁₁N₂⁺ [M+H]⁺: 159.09.
Melting Point A sharp, defined melting point.

References

Quinolin-4-ylmethanamine dihydrochloride degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinolin-4-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments and formulations. Our approach is rooted in established principles of chemical kinetics and degradation analysis, providing you with the causal explanations behind the observable stability issues.

Foundational Overview: Understanding the Molecule's Stability Profile

This compound is a bifunctional molecule featuring a quinoline core and a primary aminomethyl group. The quinoline ring system is electron-rich and susceptible to specific chemical transformations, while the primary amine is a site for potential oxidative and hydrolytic reactions. The dihydrochloride salt form generally enhances aqueous solubility and stability compared to the free base, but it does not preclude degradation under stress conditions. Understanding these inherent structural liabilities is the first step in troubleshooting stability-related challenges.

Table 1: Key Chemical and Physical Properties of Quinolin-4-ylmethanamine
PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂PubChem[1]
Molecular Weight158.20 g/mol PubChem[1]
FormSolidSigma-Aldrich
Melting Point205-208 °C (decomposition)Sigma-Aldrich
IUPAC Namequinolin-4-ylmethanaminePubChem[1]

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling, storage, and analysis of this compound.

FAQ 1: My aqueous solution of this compound has developed a yellow or brownish tint upon storage. What is causing this discoloration?

Answer: This is a classic sign of degradation, most commonly due to oxidation or photodegradation.

  • Oxidative Degradation: The electron-rich quinoline nucleus and the primary amine are susceptible to oxidation.[2][3] Atmospheric oxygen, or trace metal ion contaminants which can catalyze oxidation, can lead to the formation of colored N-oxides or quinone-like structures.[2] Primary amines can also undergo oxidative deamination or coupling reactions, which may produce colored byproducts.[4]

  • Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly in the UV spectrum.[2][5][6] Exposure to ambient laboratory light over time can induce photochemical reactions, such as hydroxylation of the quinoline ring, leading to colored degradants.[2]

Troubleshooting Recommendation:

  • Protect from Light: Prepare solutions fresh and immediately store them in amber vials or wrap containers in aluminum foil.

  • De-gas Solvents: For long-term solution stability studies, use solvents that have been de-gassed by sparging with nitrogen or argon to minimize dissolved oxygen.

  • Use High-Purity Solvents: Ensure solvents are free from peroxide and metal ion contaminants.

FAQ 2: I am observing a new peak in my reverse-phase HPLC chromatogram after exposing the compound to acidic or basic conditions. What is the likely identity of this degradant?

Answer: Under hydrolytic stress (acidic or basic), the most probable degradation pathway does not involve the cleavage of the primary C-N or ring C-C/C-N bonds, which are generally stable. However, forced, harsh conditions can lead to reactions.

  • Acidic Conditions: While the core structure is relatively stable to acid hydrolysis, extreme conditions (high temperature, strong acid) could potentially lead to reactions involving the quinoline ring, though this is less common for this specific structure.[7][8]

  • Basic Conditions: In strongly basic solutions, the primary amine's reactivity can be enhanced. More significantly, if any precursor impurities with ester or amide functionalities are present, they would readily hydrolyze. For the parent compound, direct hydrolysis is not the primary pathway, but base-catalyzed oxidation can be a concern. Alkaline hydrolysis of related hydrochlorides has been noted to yield the free base.[9]

Troubleshooting Recommendation: Characterize the unknown peak using mass spectrometry (LC-MS). The mass of the degradant will provide critical clues. For example, an increase of 16 amu could suggest hydroxylation (oxidation), which is a more likely event than hydrolysis for this molecule.

FAQ 3: What are the optimal storage conditions for this compound as a solid and in solution?

Answer:

  • Solid Form: Store the solid material in a tightly sealed container at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture. The dihydrochloride salt is hygroscopic, and moisture can accelerate degradation.

  • Solution Form: Solutions should be prepared fresh whenever possible. If storage is necessary, store solutions at 2-8°C in airtight, light-protected containers for no more than a few days. For longer-term storage, flash-freeze aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide: Stability-Indicating Assays

A common challenge is developing an analytical method that can accurately quantify the parent compound in the presence of its degradation products. This is known as a stability-indicating assay method (SIAM).[11][12][13]

Issue: My HPLC method shows good separation for the parent compound, but I'm unsure if it separates all potential degradants (peak purity failure).

Causality: Co-elution of degradation products with the main analyte peak is a frequent problem. This occurs when the chromatographic conditions (mobile phase, column, gradient) do not provide sufficient resolution to separate compounds with similar polarities. This will lead to an overestimation of the compound's stability.

Troubleshooting Protocol:

  • Perform Forced Degradation Studies: You must intentionally degrade the compound to generate the potential degradation products. This is a requirement of regulatory bodies like the ICH.[11][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Analyze Stressed Samples: Run the degraded samples on your current HPLC method coupled with a photodiode array (PDA) detector.

  • Assess Peak Purity: Use the PDA software to analyze the peak purity of the main analyte peak in each stressed sample. A "pure" peak will have identical spectra across its entire width. If the peak purity test fails, it confirms co-elution.

  • Method Re-development:

    • Change Mobile Phase: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or the pH of the aqueous phase.

    • Adjust Gradient: Make the gradient shallower around the elution time of the parent peak to increase resolution.

    • Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) to exploit different separation mechanisms.[8]

Key Degradation Pathways & Mechanisms

Based on the chemical structure of Quinolin-4-ylmethanamine, we can predict the following primary degradation pathways under forced conditions.

Diagram 1: Predicted Degradation Pathways

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Oxidative Stress\n(e.g., H₂O₂) Oxidative Stress (e.g., H₂O₂) N_Oxide Quinoline N-Oxide Derivative Oxidative Stress\n(e.g., H₂O₂)->N_Oxide N-Oxidation Hydroxylated Hydroxylated Quinoline (Phenolic Derivatives) Oxidative Stress\n(e.g., H₂O₂)->Hydroxylated Ring Hydroxylation Deamination Quinoline-4-carbaldehyde (Oxidative Deamination) Oxidative Stress\n(e.g., H₂O₂)->Deamination Amine Oxidation Photolytic Stress\n(UV/Vis Light) Photolytic Stress (UV/Vis Light) Photolytic Stress\n(UV/Vis Light)->Hydroxylated Photo-oxidation Thermal Stress\n(High Temp) Thermal Stress (High Temp) Polymerization Polymeric Impurities Thermal Stress\n(High Temp)->Polymerization Self-reaction/ Condensation Parent Quinolin-4-ylmethanamine Parent->Oxidative Stress\n(e.g., H₂O₂) Parent->Photolytic Stress\n(UV/Vis Light) Parent->Thermal Stress\n(High Temp)

Caption: Predicted degradation pathways for Quinolin-4-ylmethanamine.

  • Oxidation: This is a major anticipated pathway. The tertiary nitrogen in the quinoline ring can be oxidized to an N-oxide. The electron-rich aromatic rings are susceptible to hydroxylation, forming phenolic derivatives.[2] The primary amine can undergo oxidative deamination to form an aldehyde (Quinoline-4-carbaldehyde).

  • Photodegradation: Similar to oxidation, exposure to UV or high-intensity visible light can generate radical species that lead to hydroxylation of the quinoline ring system.[2][16]

  • Thermal Degradation: At elevated temperatures, especially in the solid state near its melting point, the molecule may undergo polymerization or other complex condensation reactions.[17]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to support the development of a stability-indicating method.[11][14][15]

Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) C1 Acid Hydrolysis (0.1 M HCl, 60°C) A->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) A->C2 C3 Oxidation (3% H₂O₂, RT) A->C3 C4 Thermal (Solution at 80°C) A->C4 C5 Photolytic (ICH Option 1 or 2) A->C5 B Prepare Stress Agents (HCl, NaOH, H₂O₂) D Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) & Dilute to Target Conc. D->E F Analyze via HPLC-PDA-MS E->F G Evaluate % Degradation & Peak Purity F->G

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

    • Prepare stress agents: 1 M HCl, 1 M NaOH, and 30% H₂O₂.

  • Stress Application (perform each in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C, protected from light.

    • Photolytic Degradation: Expose a solution in a phototransparent container (e.g., quartz cuvette) to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • For acid/base samples, neutralize the aliquot with an equimolar amount of NaOH/HCl before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples, including a time-zero (unstressed) control, by a validated HPLC-PDA-MS method.

Table 2: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationObjective
Acid Hydrolysis0.1 M - 1 M HCl2 - 72 hoursTest stability to low pH
Base Hydrolysis0.1 M - 1 M NaOH2 - 72 hoursTest stability to high pH
Oxidation3% - 30% H₂O₂8 - 48 hoursTest susceptibility to oxidation
Thermal60°C - 80°C (in solution)24 - 120 hoursAssess thermal lability
PhotolyticICH Q1B Option 1 or 2As per guidelineAssess light sensitivity

Source: Adapted from general principles outlined in ICH guidelines.[11][14][15]

References

Technical Support Center: Quinolin-4-ylmethanamine Dihydrochloride Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinolin-4-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into impurity profiling and identification. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both efficient and scientifically sound.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in pharmaceutical synthesis. Ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at or above a specified threshold.[1][2][3][4] Understanding and controlling impurities from the outset can prevent costly delays and regulatory hurdles in the drug development pipeline.

This guide will equip you with the necessary knowledge to anticipate, identify, and troubleshoot issues related to impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound sample?

A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[1][2] For Quinolin-4-ylmethanamine, organic impurities are the most common concern and typically arise from three main sources:

  • Process-Related Impurities: These are linked to the synthetic route. The classic Skraup synthesis of the quinoline core, for example, involves harsh acidic and high-temperature conditions which can lead to by-products and polymerization.[5][6][7] Key impurities to anticipate include:

    • Starting Materials: Unreacted precursors from the quinoline synthesis.

    • Intermediates: Incompletely reacted intermediates along the synthetic pathway.

    • By-products: Resulting from side reactions, such as undesired regioisomers or products of self-condensation.[5]

  • Degradation Products: These form during storage or handling due to exposure to stress factors like light, heat, humidity, acid, base, or oxidation.[8][9][10] Forced degradation studies are essential to proactively identify these potential degradants.

  • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or catalysts used in the synthesis may persist in the final product.[1][4]

Q2: I'm developing a Reverse-Phase HPLC method. What's a good starting point for the column and mobile phase?

A2: A systematic approach to HPLC method development is crucial.[11][12][13] For a basic compound like Quinolin-4-ylmethanamine, a C18 column is a robust starting point.

  • Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) provides excellent resolving power and peak shape.

  • Mobile Phase: Due to the basic nature of the amine, using a low-pH mobile phase is critical to ensure protonation and prevent peak tailing.

    • Aqueous Phase (A): Start with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. TFA often provides sharper peaks due to its ion-pairing properties.

    • Organic Phase (B): Acetonitrile is generally preferred over methanol for its lower viscosity and UV transparency.

  • Initial Gradient: A good starting point is a broad gradient from 5% to 95% Acetonitrile over 20-30 minutes. This "scouting gradient" will help map out the elution profile of the main peak and any impurities.

  • Detection: A photodiode array (PDA) detector is highly recommended. The quinoline ring has a strong UV absorbance, typically around 225 nm and 275 nm.[14] A PDA detector allows you to assess peak purity and identify the optimal wavelength for quantification.

Q3: I've run my HPLC and see several small, unknown peaks. What is my first step?

A3: The first step is to systematically evaluate these peaks against the reporting thresholds defined by ICH guidelines.[1][2] For a typical new drug substance, the reporting threshold is often 0.05%.[1]

  • Quantify: Determine the area percent of each impurity relative to the main API peak.

  • Compare to Threshold: Any impurity above the reporting threshold must be documented. If it exceeds the identification threshold (often 0.10% or higher, depending on the maximum daily dose), its structure must be determined.[2]

  • Assess Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can indicate analytical issues rather than a true impurity. Troubleshoot the HPLC method first (see Troubleshooting Guide 1).

  • Inject a Blank: Run a blank injection (mobile phase or solvent) to ensure the peaks are not from the system or solvent (ghost peaks).

  • Spike with Starting Materials: If available, inject known starting materials and intermediates to see if any of the unknown peaks co-elute.

Q4: How can I use mass spectrometry (MS) to get a preliminary identification of an unknown impurity?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task.[15][16][17]

  • Obtain Accurate Mass: An initial LC-MS run using a high-resolution mass spectrometer (like a TOF or Orbitrap) will provide the accurate mass of the impurity's molecular ion.[15][16] This allows you to propose a molecular formula.

  • Analyze Isotope Pattern: For impurities containing chlorine (e.g., from reagents like 4,7-dichloroquinoline), the characteristic isotopic pattern (M, M+2) will be a key identifier.

  • Fragment the Ion (MS/MS): Perform a tandem MS (MS/MS) experiment. By fragmenting the impurity's molecular ion, you can obtain structural information. Quinoline derivatives often show characteristic fragmentation patterns, such as the loss of HCN from the quinoline ring.[18][19] Compare the fragmentation pattern of the impurity to that of the main API to identify common structural motifs and where the modification might have occurred.

Troubleshooting & Experimental Guides

Guide 1: Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the API.[20][21]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile

  • Calibrated oven and photostability chamber

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24-48 hours.

    • At time points (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2-8 hours. (Base degradation is often faster).

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at various time points.

  • Thermal Degradation:

    • Spread a thin layer of solid API powder in a petri dish.

    • Place in an oven at 80°C for 7 days.

    • Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose both the solid API and the stock solution to light conditions as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the samples against a dark control.

  • Analysis: Analyze all stressed samples by your developed HPLC-PDA method. Compare the chromatograms to an unstressed control to identify new peaks. Ensure the method provides mass balance (the sum of the API and all impurities should be close to 100%).

Guide 2: Systematic Impurity Identification Workflow

This guide outlines the logical flow from detecting an unknown peak to confirming its structure.

Impurity_Identification_Workflow A Unknown Peak Detected in HPLC (> Identification Threshold) B LC-MS Analysis A->B Step 1 C Propose Molecular Formula (High-Resolution MS) B->C Step 2a D Propose Structure (MS/MS Fragmentation) B->D Step 2b E Hypothesis Formed C->E D->E F Isolation of Impurity (Prep-HPLC or SFC) E->F If concentration is sufficient I Synthesize Reference Standard E->I If isolation is difficult G Structure Confirmation (NMR: 1H, 13C, 2D) F->G Step 3 H Impurity Structure Confirmed G->H Step 4 J Final Method Validation (Spiking Study) H->J I->J

Caption: Workflow for Systematic Impurity Identification.

Data Summary: Potential Impurities

The following table summarizes potential process-related and degradation impurities based on common synthetic routes and the chemical nature of Quinolin-4-ylmethanamine.

Impurity TypePotential Structure/SourceRecommended Analytical Technique
Starting Material Unreacted aniline or glycerol derivativesHPLC-UV, GC-MS
Intermediate 4-Chloroquinoline or similar precursorsLC-MS, HPLC-UV
By-product Isomers (e.g., Quinolin-2-ylmethanamine)HPLC-UV, LC-MS/MS
By-product Products of over-alkylation or dimerizationLC-MS, NMR
Degradant Oxidized quinoline (N-oxide)LC-MS, Forced Degradation Study
Degradant Hydrolysis of functional groups (if present)LC-MS, Forced Degradation Study

References

Technical Support Center: Troubleshooting Failed Reactions with Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Quinolin-4-ylmethanamine dihydrochloride. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common challenges encountered during its use in synthesis.

Core Concept: The Dihydrochloride Challenge

A primary source of difficulty in reactions involving this compound stems from its salt form.[1][2] Both the primary amine and the quinoline ring's nitrogen atom are protonated. For the primary amine to function as a nucleophile—essential for most of its intended reactions—it must first be deprotonated to its free base form. Failure to adequately address this deprotonation is the most common reason for reaction failure.

Part 1: General Troubleshooting & FAQs

This section addresses foundational issues that are critical for success, regardless of the specific reaction being performed.

Q1: My reaction has failed to initiate, or the yield is extremely low. What is the first and most critical parameter to check?

A1: Inadequate Deprotonation. The starting material is a salt, and the primary amine is not nucleophilic until it is converted to the free base. The presence of two hydrochloride equivalents means you must use a sufficient amount of base to neutralize both.

  • Causality: The primary amine (pKa ~9-10) and the quinoline nitrogen (pKa ~4-5) are both protonated. You need at least two equivalents of a suitable base to fully neutralize the dihydrochloride and a potential excess to drive the reaction forward, depending on the reaction conditions.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base relative to the this compound. For many reactions, using 2.2 to 3.0 equivalents is recommended to ensure the presence of a catalytic or excess amount of base after neutralization.

    • Base Strength: The chosen base must be strong enough to deprotonate the primary ammonium salt. Organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. For sluggish reactions, a stronger, non-nucleophilic base may be required.[3]

    • Order of Addition: It is often preferable to pre-stir the this compound with the base in the chosen solvent for 15-30 minutes before adding other reagents. This allows for complete formation of the free base in situ.

Q2: The this compound is not dissolving in my reaction solvent. What should I do?

A2: Solubility Mismatch. As a salt, this compound has high polarity and is more soluble in polar protic solvents, while the free base is more soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Causality: The ionic nature of the dihydrochloride salt limits its solubility in non-polar or moderately polar aprotic solvents frequently used in organic synthesis.[2][4]

  • Troubleshooting Steps:

    • Solvent Choice: For reactions where the free base is needed, start with a more polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where both the salt and free base may have better solubility.[5]

    • In Situ Free Base Generation: Add the base to a suspension of the dihydrochloride salt in your chosen solvent (e.g., DCM, THF). Upon deprotonation, the resulting free amine is often more soluble, and the reaction mixture may become homogeneous. The byproduct (e.g., triethylammonium chloride) may precipitate but often does not interfere with the reaction.

    • Isolation of the Free Base (Optional): For sensitive reactions, you can isolate the free base beforehand.

Protocol 1: Aqueous Work-up to Isolate the Free Base
  • Dissolution: Dissolve the this compound in water.

  • Basification: Cool the solution in an ice bath and slowly add a strong aqueous base (e.g., 1 M NaOH) until the pH is >10.[6]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. The free amine is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used immediately due to potential stability issues.

General Troubleshooting Workflow

G cluster_solutions Potential Solutions start Reaction Failure (Low/No Conversion) check_base Step 1: Verify Base - Stoichiometry (≥2 eq) - Strength (pKa) start->check_base check_sol Step 2: Assess Solubility - Is starting material dissolved? - Is the free base soluble? check_base->check_sol Base is Correct sol_base Adjust Base: - Increase equivalents - Use stronger base check_base->sol_base Issue Found check_reagents Step 3: Check Other Reagents - Purity & Reactivity - Coupling/Reducing Agent check_sol->check_reagents Solubility is Adequate sol_sol Change Solvent or Perform In Situ Free-Basing check_sol->sol_sol Issue Found check_cond Step 4: Evaluate Conditions - Temperature - Reaction Time check_reagents->check_cond Reagents are Valid sol_reagents Use Fresh/Alternative Reagents check_reagents->sol_reagents Issue Found sol_cond Modify Temperature or Increase Reaction Time check_cond->sol_cond Issue Found

Caption: A general troubleshooting workflow for failed reactions.

Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is a primary application for this amine.[7] Failures in these reactions are common but can typically be resolved by systematically evaluating the coupling reagents and conditions.

Q3: My amide coupling reaction with a carboxylic acid is failing. I've added enough base, but TLC analysis shows only unreacted starting materials.

A3: Inefficient Carboxylic Acid Activation or Incompatible Coupling Agent. The formation of an amide bond requires the carboxylic acid to be "activated" to make it more electrophilic.[8] If this activation is slow, incomplete, or the resulting active species is unstable, the reaction will not proceed.

  • Causality: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) sometimes require additives to prevent side reactions and improve efficiency, especially with electron-deficient amines.[9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful but also more expensive.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditive(s)Typical SolventRelative CostKey Considerations
EDC HOBt or DMAPDCM, DMFLowByproduct is water-soluble, simplifying work-up. May be inefficient for difficult couplings.[8][9]
DCC/DIC HOBtDCM, THFLowForms urea byproduct (DCU/DIU) that can be difficult to remove via chromatography.[7]
HATU/HBTU DIPEA (as base)DMF, NMPHighHighly efficient, even for hindered amines/acids. Faster reaction times.[10]
Acyl Chloride None (Base Req.)DCM, THFVariableRequires prior conversion of the carboxylic acid. Can be harsh and incompatible with sensitive functional groups.[11]
Troubleshooting & Optimization Strategy
  • Reagent Choice: If using EDC, ensure an additive like HOBt (1-Hydroxybenzotriazole) or a catalytic amount of DMAP (4-Dimethylaminopyridine) is included.[9] If the reaction still fails, switch to a more potent coupling system like HATU/DIPEA in DMF.[10]

  • Temperature: Most amide couplings are run at room temperature. For sluggish reactions, gentle heating to 40-50 °C can significantly increase the rate, provided the reagents and products are stable at that temperature.[10]

  • Acyl Chloride Formation: For very challenging couplings, converting the carboxylic acid to an acyl chloride first using oxalyl chloride or thionyl chloride can be effective.[10] This highly reactive intermediate is then added to the solution containing the free amine and a non-nucleophilic base like DIPEA.

Protocol 2: General Amide Coupling using HATU
  • Reactant Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 - 3.0 eq) and stir for 15 minutes.

  • Coupling: Transfer the amine/DIPEA solution to the carboxylic acid/HATU mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 3: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde.[12][13]

Q4: My reductive amination is not working. I see the formation of alcohol from the reduction of my carbonyl compound, but no desired amine product.

A4: Imine Formation is Failing or is Too Slow. Reductive amination is a two-step process occurring in one pot: (1) formation of an imine (or iminium ion) intermediate, and (2) reduction of this intermediate.[12] If the reducing agent is too reactive and imine formation is slow, the agent will simply reduce the starting carbonyl.

  • Causality: The rate of imine formation is highly pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which facilitate the dehydration step.[13] Using a non-selective reducing agent like Sodium Borohydride (NaBH₄) can lead to premature reduction of the carbonyl.[13]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice for this and is widely used.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[13][14]

    • pH Control: When starting with the dihydrochloride salt and adding a base like TEA or DIPEA, the reaction medium may not be optimally acidic. Adding a small amount of a weak acid, like acetic acid (often used in conjunction with STAB), can catalyze imine formation.

    • One-Pot Protocol: Ensure all components (amine, carbonyl, and reducing agent) are mixed together. In a direct reductive amination, the imine is formed in equilibrium and reduced in situ.[12]

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reactant Setup: To a flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Solvent and Base: Add a suitable solvent like 1,2-Dichloroethane (DCE) or DCM, followed by DIPEA or TEA (2.5 eq). Stir for 15-20 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Reductive Amination Workflow

G cluster_reactants Reactants Amine Quinolin-4-ylmethanamine (Free Base) Imine Imine/Iminium Ion (Intermediate) Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product Final Secondary/Tertiary Amine Product Imine->Product ReducingAgent Selective Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction

Caption: The sequential process of reductive amination.

Part 4: Purification Strategies

Q5: How can I effectively purify my final product, especially from unreacted amine or base?

A5: Use a combination of extraction and chromatography. The basic nature of the quinoline product and any residual starting amine allows for straightforward purification strategies.

  • Acid-Base Extraction: After the reaction, a wash with dilute acid (e.g., 1 M HCl) will protonate all basic compounds, pulling them into the aqueous layer and away from neutral organic impurities. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can recover the purified amine products.[6] This is an effective first-pass purification step.

  • Column Chromatography:

    • Standard Silica Gel: Use a solvent system containing a small percentage of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide in methanol, to prevent the basic product from streaking on the acidic silica gel.

    • Amine-Functionalized Silica: For very polar or difficult-to-separate basic compounds, using amine-functionalized silica gel can provide superior separation and peak shape.[6]

  • Scavenger Resins: To remove excess unreacted starting materials or reagents, scavenger resins can be employed. For example, an isocyanate resin could be used to scavenge any remaining unreacted Quinolin-4-ylmethanamine.[15]

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for Quinolin-4-ylmethanamine Dihydrochloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of bioactive scaffolds is a cornerstone of modern synthetic chemistry. Quinolin-4-ylmethanamine and its dihydrochloride salt are valuable building blocks, offering a versatile handle to introduce the quinoline moiety, a privileged scaffold in numerous pharmacologically active compounds. However, reliance on a single starting material can be limiting due to factors such as commercial availability, cost, or incompatibility with specific reaction conditions. This guide provides an in-depth comparison of viable synthetic alternatives to Quinolin-4-ylmethanamine dihydrochloride, complete with experimental data and detailed protocols, to empower you with a broader range of tools for your research.

The Central Role of the 4-(Aminomethyl)quinoline Moiety

The quinoline ring system is a recurring motif in natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The 4-(aminomethyl)quinoline substructure, in particular, serves as a key linker or pharmacophore in the design of novel therapeutics. This compound provides a direct and convenient source of this moiety. However, when this reagent is not ideal, several robust and flexible alternatives can be employed. This guide will focus on three primary, readily accessible precursors:

  • 4-(Halomethyl)quinolines: Versatile electrophiles for nucleophilic substitution.

  • Quinoline-4-carboxaldehyde: A key intermediate for reductive amination.

  • Quinoline-4-carboxylic Acid: A precursor for amide coupling and subsequent Curtius rearrangement.

The choice between these alternatives is often dictated by the desired final product, the nature of the coupling partner, and the overall synthetic strategy. The following sections will delve into the practical aspects of utilizing each of these alternatives.

Strategic Decision-Making: Choosing the Right Alternative

The selection of an appropriate alternative to this compound is a critical step in the synthetic planning process. The following diagram illustrates a logical workflow for this decision-making process, taking into account the nature of the desired bond and the available starting materials.

G start Desired Product: N-Substituted Quinolin-4-ylmethanamine decision1 Nature of the Nucleophile? start->decision1 decision2 Desired Amine Substitution? decision1->decision2 Weak Nucleophile or Primary Amine Synthesis alt1 Alternative 1: 4-(Halomethyl)quinoline (X = Cl, Br) decision1->alt1 Strong Nucleophile (e.g., primary/secondary amine) decision3 Commercial Availability of Precursor? decision2->decision3 Primary Amine Only alt2 Alternative 2: Quinoline-4-carboxaldehyde decision2->alt2 Primary, Secondary, or Tertiary Amine alt3 Alternative 3: Quinoline-4-carboxylic Acid decision3->alt3 Readily Available process1 Nucleophilic Substitution alt1->process1 process2 Reductive Amination alt2->process2 process3 Amide Coupling & Curtius Rearrangement alt3->process3 end Final Product process1->end Target Molecule process2->end Target Molecule process3->end Target Molecule G start Quinoline-4-carboxylic Acid step1 1. SOCl₂ 2. NaN₃ start->step1 acyl_azide Quinoline-4-carbonyl azide step1->acyl_azide step2 Heat (Δ) - N₂ acyl_azide->step2 isocyanate Quinolin-4-yl isocyanate step2->isocyanate step3 H₂O isocyanate->step3 carbamic_acid Carbamic Acid Intermediate step3->carbamic_acid step4 - CO₂ carbamic_acid->step4 end Quinolin-4-ylmethanamine step4->end

References

A Comparative Guide to the Characterization and Purity Validation of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of a chemical entity are paramount. This guide provides an in-depth technical overview of the essential analytical methodologies for the characterization and purity validation of Quinolin-4-ylmethanamine dihydrochloride, a versatile quinoline derivative with applications in pharmaceutical research and organic synthesis.[1] We will explore the "why" behind each experimental choice, offering a framework for robust, self-validating protocols. Furthermore, we will present a comparative analysis to illustrate how purity profiles can be assessed against alternative compounds or different batches.

Introduction to this compound and the Imperative of Purity

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are integral scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3] The dihydrochloride salt form often enhances solubility and stability, making it suitable for various research and development applications.[1]

The journey from a promising molecule to a viable drug candidate is paved with rigorous analytical checkpoints.[4] Impurities, even in trace amounts, can significantly impact a compound's efficacy, safety, and reproducibility in biological assays.[5] Therefore, a comprehensive characterization and validation of purity are not merely procedural formalities but the very foundation of reliable scientific outcomes.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A well-rounded assessment relies on the synergy of multiple orthogonal methods, each providing a unique piece of the puzzle. The following sections detail the core techniques for the comprehensive analysis of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally sensitive small molecules like this compound.[6][7] It excels at separating the main compound from its impurities, allowing for precise quantification.

The "Why" Behind the Method: The choice of a reversed-phase (RP-HPLC) method with a C18 column is logical for a molecule with both aromatic (quinoline ring) and polar (methanamine) functionalities. The C18 stationary phase provides hydrophobic interactions, while a gradient elution with a mixture of an organic solvent (like acetonitrile) and an aqueous buffer allows for the separation of compounds with a wide range of polarities.[8]

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Structural Confirmation and Integrity: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it does not confirm the chemical structure. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful techniques for the structural elucidation of organic molecules.[9][10] The chemical shifts, coupling patterns, and integration of the proton signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule, confirming the connectivity of atoms. ¹³C NMR provides information on the carbon framework. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.[11][12]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a primary confirmation of its identity.[13] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive tool for detecting and identifying impurities, even at trace levels.[5][14]

Experimental Protocol: LC-MS for Identity and Impurity Profiling

  • LC System: Utilize the same HPLC conditions as described for purity analysis.

  • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the parent compound and potential impurities.

  • Analysis: Confirm the mass-to-charge ratio (m/z) of the main peak corresponding to the protonated molecule [M+H]⁺. Analyze minor peaks for potential impurities.

Elemental Composition and Stoichiometry
  • Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in a sample.[15] The experimental values are then compared to the theoretical percentages calculated from the empirical formula to confirm its accuracy.[16][17][18]

  • Water Content (Karl Fischer Titration): The presence of water can affect the stability and accurate weighing of a compound. Karl Fischer titration is a highly specific and accurate method for determining the water content in pharmaceuticals.[19][20][21][22][23]

Residual Solvents

Organic volatile impurities, or residual solvents, used in the synthesis and purification processes must be controlled.[24] Gas Chromatography (GC) with headspace analysis is the standard method for quantifying residual solvents, as outlined in the ICH Q3C guidelines.[25][26][27][28]

Comparative Purity Analysis

To provide a practical context, the following table presents a hypothetical comparison of two different batches of this compound against a fictional alternative, "Isoquinolin-3-ylmethanamine dihydrochloride."

Analytical Test This compound (Batch A) This compound (Batch B) Isoquinolin-3-ylmethanamine Dihydrochloride (Alternative) Acceptance Criteria
HPLC Purity (%) 99.8599.5299.71≥ 99.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structureConforms to reference
Identity (MS [M+H]⁺) 159.0917159.0915159.0918± 5 ppm of theoretical
Water Content (%) 0.150.450.22≤ 0.5%
Residual Solvents Complies with ICH Q3CComplies with ICH Q3CComplies with ICH Q3CMeets ICH Q3C limits
Elemental Analysis C: 52.81%, H: 5.30%, N: 13.92%C: 52.75%, H: 5.35%, N: 13.88%C: 52.83%, H: 5.28%, N: 13.90%± 0.4% of theoretical

Theoretical Elemental Composition for C₉H₁₀N₂ · 2HCl: C: 52.82%, H: 5.31%, N: 13.93%

Interpretation: Both batches of this compound and the alternative compound meet the predefined acceptance criteria, demonstrating high purity and structural integrity. Batch A exhibits slightly higher HPLC purity and lower water content compared to Batch B, which could be a consideration for sensitive applications.

Visualizing the Workflow

A systematic approach is crucial for the comprehensive characterization of a small molecule. The following diagram illustrates the logical flow of the analytical process.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization & Purity cluster_2 Further Validation & Specification cluster_3 Final Assessment Synthesis Synthesis of this compound HPLC HPLC Purity (Quantitative) Synthesis->HPLC LCMS LC-MS (Identity & Impurity Profile) Synthesis->LCMS NMR NMR (¹H, ¹³C) (Structural Confirmation) Synthesis->NMR Elemental Elemental Analysis (CHN) HPLC->Elemental Water Karl Fischer (Water Content) HPLC->Water Solvents GC-HS (Residual Solvents) HPLC->Solvents LCMS->Elemental LCMS->Water LCMS->Solvents NMR->Elemental NMR->Water NMR->Solvents Validation Validation against Specifications Elemental->Validation Water->Validation Solvents->Validation

Caption: Workflow for the characterization and validation of this compound.

Conclusion

The characterization and purity validation of this compound is a multi-faceted process that requires the application of orthogonal analytical techniques. By following a structured and scientifically sound approach, researchers can ensure the quality and reliability of their starting materials, which is a critical determinant for the success of their research and development endeavors. The validation parameters and methodologies described in this guide are in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[29][30][31][32][33][34]

References

Comparative analysis of Quinolin-4-ylmethanamine dihydrochloride with other quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Quinolin-4-ylmethanamine dihydrochloride against other prominent quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between chemical structure and biological function. We will dissect key experimental data, provide validated protocols for reproducibility, and offer insights grounded in years of field experience to empower your research and development endeavors.

Introduction: The Quinoline Scaffold, a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic structure serves as an excellent scaffold for presenting diverse functional groups in a defined three-dimensional space, leading to a remarkable breadth of biological activities.[2][3] Derivatives of quinoline have been successfully developed into drugs for a wide range of diseases, including malaria, cancer, and microbial infections.[4][5][6]

This compound (Q4M), with its simple aminomethyl substituent at the 4-position, represents a fundamental building block within this versatile class of compounds.[7] While not a therapeutic agent in itself, it is a critical starting intermediate for the synthesis of more complex molecules.[7] Understanding its properties in comparison to established quinoline-based drugs is essential for designing next-generation therapeutics. This guide will compare Q4M's foundational structure against three classes of functionally diverse quinoline derivatives: the classic 4-aminoquinoline antimalarials, the 8-aminoquinoline anti-relapse agents, and quinoline-based anticancer agents.

Physicochemical Properties: The Foundation of Function

The physical and chemical characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. Q4M serves as a baseline for understanding how structural modifications impact these properties.

PropertyThis compoundChloroquinePrimaquineMefloquine
Molecular Formula C₁₀H₁₀N₂·2HCl[7]C₁₈H₂₆ClN₃C₁₅H₂₁N₃O[8]C₁₇H₁₆F₆N₂O[9]
Molecular Weight ( g/mol ) 231.12 (as dihydrochloride)[7]319.87259.35378.31
Structure Quinoline core with a -CH₂NH₂ at C44-aminoquinoline with a dialkylamino side chain8-aminoquinoline with a diamine side chainQuinolinemethanol derivative
Solubility Enhanced aqueous solubility due to dihydrochloride salt form[10]Sparingly soluble in water; forms soluble saltsSlightly soluble in water; forms soluble saltsPractically insoluble in water
Key Feature Primary amine group offers a key point for synthetic modification[7]Basic side chain crucial for accumulation in the acidic parasite food vacuole[11]Targets dormant liver stages (hypnozoites) of malaria parasites[8]Bulky trifluoromethyl groups contribute to its activity against chloroquine-resistant strains[9]

This table summarizes key physicochemical data for this compound and selected quinoline derivatives.

The choice to work with the dihydrochloride salt of Q4M is a practical one, enhancing its solubility in aqueous media for easier handling in both synthetic and biological assays.[10] This contrasts with more complex derivatives like mefloquine, whose poor water solubility presents formulation challenges.

Comparative Analysis of Biological Activity

The true value of the quinoline scaffold is realized through its functionalization. By comparing Q4M's basic structure to clinically proven drugs, we can appreciate the structure-activity relationships (SAR) that govern therapeutic efficacy.

Antimalarial Activity: 4-Aminoquinolines and 8-Aminoquinolines

Malaria treatment is the most historically significant application of quinoline derivatives.[12] The primary mechanism for classic 4-aminoquinolines like Chloroquine involves disrupting the parasite's detoxification of heme within its acidic food vacuole.[13]

G CQ CQ Block Block CQ->Block Accumulates in vacuole & binds to heme Polymerase Polymerase Block->Polymerase Prevents detoxification Heme Heme Accumulation Accumulation Heme->Accumulation

Caption: Mechanism of 4-aminoquinoline antimalarials.

The key to Chloroquine's action is its basic side chain, which allows it to become protonated and trapped within the acidic vacuole, reaching concentrations high enough to inhibit heme polymerization.[14] Q4M lacks this extended, basic side chain, and thus would not be expected to accumulate in the same manner or exhibit significant antimalarial activity. It is the scaffold upon which such a side chain could be built.

In contrast, Primaquine , an 8-aminoquinoline, has a different role. It is used to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale to prevent relapse.[8] Its mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species that damage parasite cells. The position of the aminoalkoxy side chain at C8 is critical for this activity, highlighting how positional isomerism dramatically alters the therapeutic target.

CompoundTarget StageIC₅₀ (P. falciparum, CQ-sensitive)IC₅₀ (P. falciparum, CQ-resistant)Key SAR Feature
Chloroquine Blood Schizonts~10-20 nM>100-200 nM7-chloro group and basic N,N-diethyl side chain at C4[14]
Mefloquine Blood Schizonts~20-40 nM~30-60 nM2,8-bis(trifluoromethyl) groups and a piperidinemethanol at C4[9]
Primaquine Liver HypnozoitesNot activeNot active6-methoxy group and a 1,4-diaminopentane side chain at C8[8]
Quinolin-4-ylmethanamine N/AInactive (predicted)Inactive (predicted)Lacks the necessary side chain for accumulation or redox activity

This table provides a comparative overview of the in vitro performance of representative antimalarial quinolines.

Anticancer Activity

Quinoline derivatives have emerged as potent anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[15] The structural requirements for anticancer activity are distinct from those for antimalarial efficacy. Often, bulky aromatic or heterocyclic substituents at the C2 and C4 positions are favored.

A study on 4-aminoquinoline derivatives revealed that compounds with specific substitutions can exhibit significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-468).[16] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed potent activity, suggesting that even variations on the classic antimalarial side chain can shift the therapeutic focus to oncology.[16]

The potential of Q4M in this context is as a versatile synthon. The primary amine of Q4M can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of functional groups, allowing for the rapid generation of compound libraries for anticancer screening.

G Q4M Quinolin-4-ylmethanamine (Scaffold) Acylation Acylation Q4M->Acylation Alkylation Alkylation Q4M->Alkylation ReductiveAmination ReductiveAmination Q4M->ReductiveAmination Screening High-Throughput Screening (e.g., Cytotoxicity Assays) Hit Lead Compound for Anticancer Drug Screening->Hit Deriv1 Deriv1 Acylation->Deriv1 Deriv2 Deriv2 Alkylation->Deriv2 Deriv3 Deriv3 ReductiveAmination->Deriv3 Deriv1->Screening Deriv2->Screening Deriv3->Screening

Caption: Synthetic utility of Q4M in generating anticancer candidates.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized protocols are essential. The following are validated, step-by-step methodologies for assessing the biological activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Causality: The choice of the MTT assay is based on its reliability and high throughput. It measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Self-Validation: The protocol includes positive (Doxorubicin) and negative (vehicle) controls. A successful assay is validated by a Z'-factor > 0.5, calculated from these controls, ensuring the data is robust and the screening window is acceptable.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (and Q4M as a negative control scaffold) in DMSO. Create a series of 2x final concentration serial dilutions in culture medium.

  • Treatment: Add 100 µL of the 2x compound dilutions to the respective wells (final DMSO concentration <0.5%). Include wells with Doxorubicin as a positive control and medium with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a standard for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[13]

Causality: This method was chosen for its sensitivity and convenience. SYBR Green I is a fluorescent dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasitic DNA, and thus parasite proliferation.

Self-Validation: Chloroquine (for sensitive strains) and Mefloquine (for resistant strains) are used as positive controls. Uninfected red blood cells serve as a background control, and infected, untreated red blood cells serve as a negative control.

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human O+ red blood cells at 2% hematocrit and 1% parasitemia (ring stage).

  • Compound Plating: In a 96-well plate, add 100 µL of serially diluted test compounds in culture medium.

  • Infection: Add 100 µL of the parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

This compound, in its own right, is not a biologically active agent for the applications discussed. However, this comparative analysis reveals its immense value as a foundational scaffold. The journey from this simple building block to potent therapeutic agents like Chloroquine or novel anticancer candidates is a testament to the power of medicinal chemistry.

The key takeaways are:

  • Structural Determinants of Function: Specific side chains and their positions on the quinoline ring are the primary determinants of biological activity. A C4-aminoalkyl chain is critical for classical antimalarial activity, while a C8-aminoalkyl chain targets a different parasite life stage. Anticancer activity often requires more complex, bulky substitutions.

  • Q4M as a Versatile Intermediate: The primary amine of Q4M is a powerful chemical handle for synthetic diversification. It allows researchers to efficiently explore the chemical space around the quinoline core to identify novel leads for various diseases.[7]

  • Rational Drug Design: By understanding the SAR of established quinoline drugs, we can more rationally design new derivatives based on the Q4M scaffold. For example, one could explore linking Q4M to known kinase-inhibiting pharmacophores to create novel anticancer agents or design new side chains to overcome chloroquine resistance in malaria.

Future research should leverage the synthetic accessibility of this compound to build libraries of novel derivatives for screening against a wider array of biological targets, including viruses, bacteria, and neurological disorders, truly unlocking the full potential of this privileged chemical scaffold.

References

A Comparative Guide to the Synthetic Routes of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolin-4-ylmethanamine and its salts are pivotal structural motifs in medicinal chemistry. As a key building block, it serves as a precursor for a wide array of bioactive molecules, including potential therapeutic agents for various diseases.[1] The quinoline core itself is a privileged scaffold, renowned for its presence in compounds with diverse pharmacological activities such as antimicrobial and anticancer properties.[1] The strategic placement of an aminomethyl group at the 4-position provides a crucial handle for further molecular elaboration in drug discovery programs.

Given its significance, the efficient and scalable synthesis of Quinolin-4-ylmethanamine dihydrochloride is a matter of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of three distinct synthetic strategies, starting from readily available precursors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of their respective advantages and limitations, supported by experimental data.

Comparative Analysis of Synthetic Strategies

We will explore three primary synthetic routes to Quinolin-4-ylmethanamine, each commencing from a different precursor derived from the quinoline scaffold:

  • Route 1: The Gabriel Synthesis from 4-Methylquinoline

  • Route 2: Reductive Amination of Quinoline-4-carboxaldehyde

  • Route 3: Catalytic Reduction of Quinoline-4-carbonitrile

A summary of the key comparative metrics for these routes is presented below, followed by a detailed exploration of each pathway.

MetricRoute 1: Gabriel SynthesisRoute 2: Reductive AminationRoute 3: Nitrile Reduction
Starting Material 4-Methylquinoline4-MethylquinolineOrtho-nitroarylacetonitriles
Overall Yield (approx.) Moderate (~50-60%)High (~65-75%)Moderate to High (~60-85%)
Number of Steps 322 (from nitrile)
Key Reagents NBS, K-Phthalimide, N₂H₄SeO₂, NH₄OAc, NaBH₃CNSnCl₂, LiAlH₄ or H₂/Raney Ni
Scalability ModerateGoodGood (Catalytic Hydrogenation)
Safety Concerns NBS (lachrymator), Hydrazine (toxic)SeO₂ (highly toxic), NaBH₃CN (toxic, releases HCN with acid)LiAlH₄ (pyrophoric), Raney Ni (pyrophoric)
Cost-Effectiveness ModerateGoodVariable (depends on nitrile synthesis)
Green Chemistry Aspect Use of toxic reagentsUse of toxic heavy metal reagentCatalytic route is greener

Route 1: The Gabriel Synthesis from 4-Methylquinoline

This classical approach leverages the robust and reliable Gabriel synthesis to construct the primary amine, preventing the over-alkylation often seen with direct amination methods.[2][3] The synthesis begins with the functionalization of the methyl group of 4-methylquinoline (lepidine).

Conceptual Workflow

The choice for this multi-step pathway is predicated on the high selectivity of the Gabriel synthesis for producing primary amines.[2][4] The initial benzylic halogenation is a standard transformation, followed by a nucleophilic substitution with the phthalimide anion, a surrogate for ammonia that prevents multiple alkylations due to its steric bulk and reduced nucleophilicity after the first alkylation.[3][5] The final deprotection with hydrazine provides the desired amine in a clean manner.[6]

Route 1 A 4-Methylquinoline B 4-(Chloromethyl)quinoline A->B  NBS, AIBN   C N-(Quinolin-4-ylmethyl)phthalimide B->C  Potassium Phthalimide   D Quinolin-4-ylmethanamine C->D  Hydrazine Hydrate   E Quinolin-4-ylmethanamine dihydrochloride D->E  HCl in Ether   Route 2 A 4-Methylquinoline B Quinoline-4-carboxaldehyde A->B  SeO₂, Toluene, Reflux   C Quinolin-4-ylmethanamine B->C  NH₄OAc, NaBH₃CN, MeOH   D Quinolin-4-ylmethanamine dihydrochloride C->D  HCl in Ether   Route 3 A Quinoline-4-carbonitrile B Quinolin-4-ylmethanamine A->B  LiAlH₄, THF or H₂, Raney Ni, EtOH/NH₃ C Quinolin-4-ylmethanamine dihydrochloride B->C  HCl in Ether  

References

The Synthetic Keystone: Cross-Validation of Anticancer Efficacy in Quinolin-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Quinolin-4-ylmethanamine dihydrochloride, while not an end-drug itself, represents a critical molecular keystone.[1] Its strategic importance lies in its role as a versatile synthetic intermediate, providing a robust platform for the development of a diverse array of bioactive molecules, particularly in the realm of oncology.[1][2] This guide delves into the cross-validation of experimental results for potent anticancer agents derived from this quinoline core, comparing their performance against established chemotherapeutics and elucidating the experimental rigor required to validate such findings.

The Rationale: Why Quinolin-4-ylmethanamine is a Focal Point in Drug Discovery

The utility of this compound stems from its chemical architecture. The quinoline ring system is a known pharmacophore, present in drugs with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[2][3] The methanamine group at the 4-position provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the synthesis of extensive compound libraries for high-throughput screening. This ease of functionalization is paramount in the iterative process of drug discovery, allowing for the fine-tuning of pharmacological properties to enhance potency and reduce toxicity.

Comparative Efficacy: Quinoline Derivatives Versus a Standard of Care

To illustrate the therapeutic potential unlocked by the Quinolin-4-ylmethanamine scaffold, we will cross-validate the in vitro anticancer activity of a representative derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, against the well-established chemotherapeutic agent, Cisplatin. The chosen derivative is a 4-aminoquinoline, a class of compounds extensively studied for their cytotoxic effects against various cancer cell lines.[4][5]

The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological function, for our representative quinoline derivative and Cisplatin against two human breast cancer cell lines: MCF-7 (p53 wild-type) and MDA-MB-468 (p53-mutant, triple-negative).

CompoundTarget Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-71.8[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4680.9[4]
CisplatinMCF-77.5[5]
CisplatinMDA-MB-4685.2[5]

Analysis of Comparative Data:

The experimental data reveals that the quinoline derivative exhibits significantly greater potency (lower IC50 values) than Cisplatin against both breast cancer cell lines. Notably, its efficacy is particularly pronounced against the MDA-MB-468 cell line, a model for triple-negative breast cancer, which is notoriously difficult to treat with conventional chemotherapy. This suggests that quinoline derivatives synthesized from precursors like Quinolin-4-ylmethanamine may offer a promising therapeutic avenue for aggressive and chemoresistant cancers.

The Science of Synthesis: From Precursor to Potent Anticancer Agent

The journey from a simple precursor to a complex, biologically active molecule is a testament to the power of synthetic organic chemistry. The synthesis of 4-aminoquinoline derivatives, such as the one highlighted above, typically involves a nucleophilic aromatic substitution reaction.

Synthesis_Workflow precursor 7-chloro-4-chloroquinoline product N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl- ethane-1,2-diamine precursor->product Nucleophilic Aromatic Substitution intermediate Quinolin-4-ylmethanamine (or similar amine) intermediate->product

Caption: Synthetic pathway for a 4-aminoquinoline derivative.

In this representative synthesis, a substituted 4-chloroquinoline is reacted with an appropriate amine.[4] The amenability of Quinolin-4-ylmethanamine and its analogues to such reactions allows for the systematic modification of the side chain at the 4-position, a critical determinant of biological activity.[4]

Validating the Results: A Step-by-Step Protocol for In Vitro Cytotoxicity Screening

The trustworthiness of any experimental result hinges on the robustness of the methodology used to obtain it. The IC50 values presented above are typically determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (quinoline derivative and Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds cell_treatment Treat Cells and Incubate (48-72h) compound_prep->cell_treatment mtt_addition Add MTT Reagent (4h incubation) cell_treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Concluding Remarks for the Practicing Scientist

This compound, while unassuming in isolation, is a powerful tool in the arsenal of the medicinal chemist. The experimental data for its derivatives, when rigorously cross-validated against established standards, underscores the immense potential of the quinoline scaffold in the development of next-generation anticancer therapeutics. The superior potency of 4-aminoquinoline derivatives, particularly against challenging cancer cell lines, highlights the value of continued exploration and functionalization of this versatile chemical core. As researchers and drug development professionals, the strategic use of such keystone intermediates, coupled with robust and reproducible bioassays, will be instrumental in driving the discovery of more effective and targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Quinolin-4-ylmethanamine Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Specifically, modifications at the 4-position of the quinoline ring have yielded a diverse array of compounds with significant biological activities, spanning from anticancer and antimicrobial to neuroprotective applications. This guide provides a comparative analysis of the efficacy of various analogs derived from the foundational Quinolin-4-ylmethanamine structure, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

Quinolin-4-ylmethanamine dihydrochloride itself is a versatile intermediate in the synthesis of more complex bioactive molecules.[3] Its structure allows for extensive functionalization, leading to a wide range of analogs with tailored therapeutic properties. This guide will delve into the comparative efficacy of these analogs, focusing on key therapeutic areas where they have shown the most promise.

Comparative Efficacy in Oncology

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[4][5]

Cytotoxicity of Quinolin-4-ylmethanamine Analogs Against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of representative Quinolin-4-ylmethanamine analogs against various cancer cell lines. This data highlights the structure-activity relationships (SAR) that govern their anticancer potency.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Analog A (Benzamide Derivative) A/WSN/33 (H1N1)0.23Benzamide substitution at the 4-amino position[6][7]
Analog B (Sulfonamide Derivative) MCF7 (Breast)2.45N,N-dimethylnaphthalenyl sulfonamide substitution[8]
Analog C (Piperazinyl Derivative) MDA-MB-231 (Breast)~2-fold increase in activity with 2,4-dichloro phenyl substitution vs. methylPiperazinyl linker with varied phenylsulfonyl groups[8]
SGI-1027 Analog KG-1 (Leukemia)Micromolar range4-(quinolin-4-ylamino)benzamide core[9][10]

Expert Analysis: The data indicates that substitutions at the 4-position of the quinoline ring dramatically influence cytotoxic activity. For instance, the introduction of a benzamide moiety (Analog A) has shown significant potency.[6][7] Furthermore, the nature of substituents on appended aromatic rings, such as the dichloro substitution in Analog C, can enhance activity against specific cancer cell lines.[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these quinoline derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and interference with the cell cycle.[4]

apoptosis_pathway Quinoline Analog Quinoline Analog Cancer Cell Cancer Cell Quinoline Analog->Cancer Cell Signaling Pathways (e.g., PI3K/Akt) Signaling Pathways (e.g., PI3K/Akt) Cancer Cell->Signaling Pathways (e.g., PI3K/Akt) Inhibition Bcl-2 Family Proteins Bcl-2 Family Proteins Signaling Pathways (e.g., PI3K/Akt)->Bcl-2 Family Proteins Regulation Mitochondria Mitochondria Bcl-2 Family Proteins->Mitochondria Permeabilization Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by quinoline analogs.

Comparative Efficacy in Antimicrobial Applications

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline derivatives have a long history in this area, with many exhibiting potent activity against a range of pathogens.[2]

Minimum Inhibitory Concentration (MIC) of Quinoline Analogs

The following table presents a comparative overview of the antimicrobial efficacy of different quinolin-4-ylmethanamine analogs, as determined by their Minimum Inhibitory Concentration (MIC).

Compound/AnalogMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Analog D (Hydrazone Derivative) S. aureus0.82-sulfoether-4-quinolone scaffold[2]
Analog E (Polymethylene Derivative) C. difficile≤ 4.04-amino-2,3-polymethylene-quinoline core[11]
Analog F (Thio-functionalized) Gram-positive & Gram-negative bacteriaMost active among tested series4-aminopyrimido[4,5-b]quinoline with a thio-function[12]
Analog G (Acetohydrazide Derivative) P. aeruginosaGood antibacterial potency2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide[3]

Expert Analysis: The antimicrobial spectrum and potency of quinoline analogs are highly dependent on their substitution patterns. The presence of a thio-functional group (Analog F) appears to confer broad-spectrum activity.[12] The hydrazone derivatives (Analog D) have shown particular promise against Gram-positive bacteria.[2]

Mechanism of Action: Interference with Bacterial Processes

The antibacterial action of many quinolone derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

antibacterial_mechanism Quinoline Analog Quinoline Analog Bacterial Cell Bacterial Cell Quinoline Analog->Bacterial Cell DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial Cell->DNA Gyrase / Topoisomerase IV Inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase / Topoisomerase IV->DNA Replication & Repair Disruption Cell Death Cell Death DNA Replication & Repair->Cell Death

Caption: Simplified mechanism of antibacterial action of quinolone analogs.

Comparative Efficacy in Neurodegenerative Diseases

Quinoline derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their mode of action often involves the inhibition of cholinesterase enzymes and modulation of other pathways related to neuroinflammation and oxidative stress.[8][13]

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The following table compares the inhibitory activity of different quinoline analogs against AChE and BChE, key enzymes in the cholinergic hypothesis of Alzheimer's disease.

Compound/AnalogTarget EnzymeIC50 (µM)Key Structural FeaturesReference
Analog H (Carbamate Derivative) eeAChE / eqBuChE1.3 / 0.81Quinoline-O-carbamate hybrid[13]
Analog I (Sulfonamide Hybrid) AChE / BChEPotent inhibition4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide[14]
Analog J (Sulfonamide-linked) AChE94.6% inhibition (for best derivative)Quinoline linked to sulfonamide nitrogen[15]

Expert Analysis: The development of dual inhibitors of both AChE and BChE, such as the carbamate derivative (Analog H), is a promising strategy for Alzheimer's treatment.[13] The data also suggests that incorporating a sulfonamide moiety can lead to potent cholinesterase inhibition.[14][15]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

mtt_assay_workflow A Seed Cells in 96-well plate B Add Quinoline Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize with DMSO E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serially dilute the quinoline analogs in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The derivatization of the Quinolin-4-ylmethanamine scaffold offers a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide underscores the critical role of structure-activity relationships in tailoring the efficacy of these analogs for specific therapeutic applications, be it in oncology, infectious diseases, or neurodegenerative disorders. The provided experimental protocols serve as a foundational framework for researchers to validate and expand upon these findings. Continued exploration of this versatile chemical space holds significant promise for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Spectroscopic Comparison of Quinolin-4-ylmethanamine Dihydrochloride and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectroscopic Verification in Synthesis

In the realm of pharmaceutical development and medicinal chemistry, Quinolin-4-ylmethanamine is a valuable building block for synthesizing a variety of bioactive molecules.[1] Its dihydrochloride salt form enhances stability and solubility, making it a crucial intermediate. The synthetic journey from a simple quinoline core to this final product is a multi-step process where the identity and purity of each intermediate are paramount. A failure to rigorously characterize these compounds can lead to impurities, low yields, and ambiguous biological data in downstream applications.

This guide provides an in-depth comparison of the spectroscopic signatures of Quinolin-4-ylmethanamine dihydrochloride and two of its common precursors: 4-Quinolinecarbonitrile and 4-Quinolinecarboxaldehyde . We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools to monitor the chemical transformations, confirm the success of each reaction step, and validate the structure of the final product. The logic behind this analytical approach is to track the disappearance of a key functional group in the precursor and the concurrent appearance of a new functional group in the product, providing unequivocal evidence of a successful chemical conversion.

Synthetic Pathways: From Precursor to Product

The synthesis of Quinolin-4-ylmethanamine typically involves the reduction of a functional group at the 4-position of the quinoline ring. The two pathways we will compare are the reduction of a nitrile and the reductive amination of an aldehyde. These pathways are chosen for their efficiency and the distinct spectroscopic changes they produce.

G cluster_0 Pathway 1 cluster_1 Pathway 2 A 4-Quinolinecarbonitrile P Quinolin-4-ylmethanamine A->P Reduction (e.g., H₂, Raney-Ni) F Quinolin-4-ylmethanamine dihydrochloride P->F HCl B 4-Quinolinecarboxaldehyde B->P Reductive Amination (e.g., NH₃, H₂, Pd/C)

Caption: Synthetic routes to this compound.

Spectroscopic Analysis: Methodology and Rationale

To ensure data integrity and reproducibility, standardized protocols for each spectroscopic technique are essential. The choice of parameters is not arbitrary; it is dictated by the chemical nature of the analytes and the information sought.

Experimental Workflow: A Self-Validating System

Our analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others. This creates a robust, self-validating system for structural confirmation.

G start Synthesized Compound (Precursor or Product) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FTIR Spectroscopy (ATR) start->ftir ms Mass Spectrometry (ESI-MS) start->ms data Correlate Spectroscopic Data nmr->data ftir->data ms->data final Structure Confirmed data->final

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecules. NMR provides detailed information about the chemical environment, connectivity, and the number of different types of protons and carbons.[2][3]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the dihydrochloride salt; CDCl₃ for the precursors).[4] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those in amines and hydrochlorides.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[4]

    • For ¹H NMR: A standard single-pulse experiment is sufficient. A relaxation delay of 1-2 seconds and 16-64 scans are typically used to ensure a good signal-to-noise ratio.[4]

    • For ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule. FTIR is particularly powerful for tracking the conversion of the nitrile or aldehyde group to the amine group.

Experimental Protocol (Attenuated Total Reflectance - ATR): ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[5]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or ZnSe).[5]

  • Apply Pressure: Use the built-in press to ensure firm and uniform contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.[6]

  • Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is standard practice.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain insight into its structure through fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar, non-volatile compounds like quinoline derivatives, as it typically produces the molecular ion with minimal fragmentation.[8]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[4]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[9]

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is used to detect the protonated molecule, [M+H]⁺.

    • Mass Range: A scan range of m/z 50-500 is appropriate for these compounds.

    • Capillary Voltage: Typically set between 3-5 kV to create a stable electrospray.[4][10]

    • Nebulizing Gas: A heated inert gas (e.g., nitrogen) is used to aid in desolvation.[8]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

Spectroscopic Comparison: Tracking the Transformation

The true power of these techniques is revealed when comparing the spectra of the precursors to that of the final product. The key changes serve as diagnostic markers for the success of the synthesis.

¹H & ¹³C NMR Spectroscopy: Mapping the Skeleton

The NMR spectra provide the most detailed structural information. The conversion from either precursor to Quinolin-4-ylmethanamine results in the appearance of two new, highly characteristic signals: a methylene group (-CH₂-) and an amine group (-NH₂), which becomes an ammonium group (-NH₃⁺) in the dihydrochloride salt.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Quinolinecarboxaldehyde ~10.5 (s, 1H, -CHO)[12]; 7.7-9.2 (m, 6H, Ar-H)[12]~193 (-CHO); 124-151 (Ar-C)
4-Quinolinecarbonitrile 7.8-9.1 (m, 6H, Ar-H)~117 (-C≡N); 123-150 (Ar-C)
This compound ~4.6 (s, 2H, -CH₂-)[13]; 7.8-9.0 (m, 6H, Ar-H); ~9.5 (br s, 3H, -NH₃⁺)~40 (-CH₂-)[13]; 122-148 (Ar-C)
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Signals for the dihydrochloride salt are typically downfield shifted due to protonation.)

Analysis of NMR Transformation:

  • Aldehyde to Amine: The most telling change is the complete disappearance of the aldehyde proton singlet at ~10.5 ppm and the aldehyde carbonyl carbon at ~193 ppm.[12] These are replaced by the upfield methylene proton signal (~4.6 ppm) and carbon signal (~40 ppm), and the broad, exchangeable ammonium proton signal.

  • Nitrile to Amine: The transformation is confirmed by the disappearance of the nitrile carbon signal around 117 ppm and the appearance of the methylene signals as described above. The aromatic proton signals will also shift slightly upon conversion and subsequent salt formation.

FTIR Spectroscopy: Probing Functional Groups

FTIR provides a clear and rapid assessment of the functional group conversion. The spectrum of each compound is dominated by a unique, strong absorption band that vanishes upon reaction.

CompoundKey FTIR Absorption Bands (cm⁻¹)
4-Quinolinecarboxaldehyde ~1700 (strong, sharp, C=O stretch) [14]; ~3050 (Ar C-H stretch); ~2850 & ~2750 (Aldehyde C-H stretch)
4-Quinolinecarbonitrile ~2230 (strong, sharp, C≡N stretch) [15]; ~3050 (Ar C-H stretch)
This compound ~3400-2500 (broad, strong, -NH₃⁺ stretch) ; ~1600 (N-H bend); ~3050 (Ar C-H stretch)

Analysis of FTIR Transformation:

  • The conversion from 4-Quinolinecarboxaldehyde is confirmed by the loss of the intense carbonyl (C=O) peak at ~1700 cm⁻¹.[14]

  • The conversion from 4-Quinolinecarbonitrile is validated by the disappearance of the characteristic nitrile (C≡N) peak at ~2230 cm⁻¹.[15]

  • In both cases, the successful formation of the product is marked by the appearance of a very broad and strong absorption band in the 3400-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). Additional N-H bending vibrations typically appear around 1600 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight

MS confirms that the desired chemical transformation has occurred by verifying the molecular weight of the product.

CompoundMolecular FormulaMolecular Weight (Nominal)Observed Ion [M+H]⁺ (m/z)
4-Quinolinecarboxaldehyde C₁₀H₇NO157158
4-Quinolinecarbonitrile C₁₀H₆N₂154155
Quinolin-4-ylmethanamine C₁₀H₁₀N₂158159
(Note: Data shown is for the free base of the final product, which is what is typically observed in ESI-MS, even when the salt is analyzed.)

Analysis of MS Transformation:

  • Aldehyde to Amine: The starting material shows an [M+H]⁺ ion at m/z 158.[16] The final product, Quinolin-4-ylmethanamine, shows an [M+H]⁺ ion at m/z 159.[17] While the mass difference is small, the change in chemical properties is drastic and is confirmed by NMR and FTIR.

  • Nitrile to Amine: The precursor has an [M+H]⁺ ion at m/z 155.[18] The product's [M+H]⁺ at m/z 159 represents an increase of 4 mass units, corresponding to the addition of four hydrogen atoms during the reduction of the nitrile group (C≡N → -CH₂-NH₂). This provides definitive proof of the conversion.

Conclusion

The spectroscopic characterization of this compound and its precursors is a clear illustration of analytical chemistry's central role in synthetic science. By employing a multi-technique approach—NMR for structural framework, FTIR for functional groups, and MS for molecular weight—a chemist can confidently track the conversion of an aldehyde or nitrile to the desired primary amine. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the identity, purity, and integrity of the final product, a cornerstone of scientific integrity and successful drug development.

References

A Guide to Validating Novel Compound Structures Synthesized from Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Structural Certainty

This guide provides a comprehensive, technically-grounded comparison of the essential analytical techniques required to move from a crude reaction product to a fully validated molecular structure. We will operate from a core principle: no single technique is sufficient. True structural certainty is achieved only through the convergence of data from orthogonal methods, creating a self-validating analytical system. This document is designed for researchers, scientists, and drug development professionals who require not just protocols, but a deep understanding of the causality behind the experimental choices that ensure scientific integrity.

The Analytical Gauntlet: An Integrated Workflow for Structural Validation

The journey from a newly synthesized compound to a validated structure follows a logical progression. The initial steps involve purification, followed by a suite of primary spectroscopic and spectrometric analyses. If any ambiguity remains, or if specific structural questions (like absolute stereochemistry) must be answered, more advanced techniques are employed.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: Data Integration & Hypothesis cluster_3 Phase 4: Confirmation & Final Validation synthesis Synthesis from Quinolin-4-ylmethanamine dihydrochloride purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) 'The Blueprint' purification->nmr ms Mass Spectrometry (HRMS) 'The Molecular Weight' purification->ms ftir FTIR Spectroscopy 'The Functional Groups' purification->ftir integration Integrate All Data (NMR + MS + FTIR) nmr->integration ms->integration ftir->integration hypothesis Propose Structure integration->hypothesis decision Is Structure Unambiguous? hypothesis->decision adv_analysis Advanced Analysis (2D NMR, X-ray Crystallography) decision->adv_analysis No / Requires Absolute Config. final Validated Structure decision->final Yes adv_analysis->integration Refine Hypothesis G cluster_connectivity Connectivity Problem cluster_stereochem Stereochemistry Problem start Ambiguous or Incomplete Data from 1D NMR & MS q1 Overlapping signals? Unclear attachments? start->q1 q2 Absolute configuration required? start->q2 sol1 Run 2D NMR (COSY, HSQC, HMBC) q1->sol1 Yes sol2 Attempt Single Crystal X-ray Crystallography q2->sol2 Yes

References

The Strategic Advantage of the C4-Position: A Comparative Guide to Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a "privileged" structure, a foundational blueprint for a remarkable array of therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and anti-inflammatory properties.[3][4] However, not all positions on this bicyclic heterocycle are created equal. The strategic placement of substituents dictates the molecule's spatial arrangement, electronic properties, and ultimately, its pharmacological activity.

This guide provides an in-depth comparison of Quinolin-4-ylmethanamine dihydrochloride, a key building block, against its positional isomers and other similar reagents. We will demonstrate through an analysis of established structure-activity relationships (SAR) and practical considerations that the C4-position offers distinct advantages, making this reagent a superior choice for specific research and development applications.

The Privileged C4-Position: A Gateway to Bioactivity

The C4-position of the quinoline ring is a focal point in the design of bioactive compounds. Decades of research, particularly in the field of antimalarials like chloroquine, have established that an amino group at this position is critical for efficacy.[5][6][7] This principle extends to numerous other therapeutic areas.

Key Advantages of C4-Substitution:

  • Proven Pharmacophore: The 4-aminoquinoline core is a well-established pharmacophore, essential for the biological activity of many clinically approved drugs.[5][8] This extensive history provides a robust foundation for designing new molecules with a higher probability of success.

  • Optimal Geometry for Target Binding: SAR studies frequently reveal that substituents at the C4-position, particularly those with amino side chains, are optimally positioned to interact with biological targets.[9] In contrast, modifications at other positions, such as C3 or C8, can reduce or abolish activity.[5]

  • Versatile Synthetic Handle: The primary amine of Quinolin-4-ylmethanamine serves as a versatile synthetic handle for introducing a wide variety of molecular fragments through well-established reactions like amidation and reductive amination, allowing for extensive exploration of chemical space.[10]

Figure 1: Logical flow illustrating the strategic advantage of the C4-position.

Comparative Analysis: Quinolin-4-ylmethanamine vs. Other Isomers

While direct, head-to-head quantitative comparisons of all isomers in a single study are rare, a comprehensive review of the literature allows for a robust, evidence-based comparison. The following table summarizes the relative advantages based on established SAR principles in major therapeutic areas.

Feature / Application AreaQuinolin-4-ylmethanamine Core Other Isomers (e.g., C2, C6, C8)Rationale & Supporting Evidence
Antimalarial Activity High Relevance. The 4-amino side chain is a cornerstone of activity in drugs like chloroquine.[5]Lower Relevance. Substitutions at other positions are generally less effective or detrimental to activity.[5][8]The dialkylaminoalkyl side chain at C4 is considered optimal for activity. Altering this position significantly impacts efficacy.[5]
Anticancer Activity High Potential. The C4 amino side chain facilitates potent antiproliferative activity in numerous derivatives.[9]Variable Potential. While other isomers show activity, the C4 position is frequently highlighted in SAR for potent compounds.[11][12]SAR studies on quinoline-based anticancer agents often identify the C4 amino substituent as a key pharmacophoric element for potent activity.[9][13]
Synthetic Accessibility Readily Accessible. Synthesized from established quinoline precursors.Generally Accessible. Various synthetic routes exist for different quinoline isomers.[14]The choice of isomer often depends on the specific synthetic strategy (e.g., Conrad-Limpach, Gould-Jacobs), but 4-substituted quinolines are widely synthesized.[14]
Physicochemical Properties Favorable. The dihydrochloride salt offers excellent aqueous solubility for biological assays and formulation.[10]Variable. Solubility depends on the specific isomer and salt form.Hydrochloride salts are a standard method for increasing the water solubility and stability of amine-containing compounds.[15]

The Practical Advantage of the Dihydrochloride Salt Form

Beyond the strategic placement of the aminomethyl group, the dihydrochloride salt form of Quinolin-4-ylmethanamine provides significant practical advantages in the laboratory setting.

  • Enhanced Solubility: The salt form dramatically increases the reagent's solubility in aqueous and polar protic solvents, which is crucial for many biological assays and reaction conditions.[10][15] This avoids the challenges associated with handling poorly soluble free bases.

  • Improved Stability and Handling: The salt is typically a stable, crystalline solid that is easier to weigh and handle accurately compared to potentially oily or hygroscopic free amines.

  • Reaction Compatibility: In many coupling reactions, the amine is deprotonated in situ by a base. Starting with the hydrochloride salt ensures the amine is protected until the reaction is initiated and can help prevent side reactions.

Experimental Protocol: Amide Bond Formation

This section provides a representative protocol for a common synthetic application of this compound: amide bond formation. This reaction is fundamental for creating libraries of compounds for screening in drug discovery programs.

Objective: To synthesize N-(quinolin-4-ylmethyl)benzamide.

Causality Behind Experimental Choices:

  • Coupling Agents (EDC/HOBt): This combination is a standard for efficient amide bond formation. EDC (a carbodiimide) activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve yields.

  • Base (DIPEA): A non-nucleophilic tertiary amine base is required to neutralize the hydrochloric acid from the starting material and the acid generated during the reaction, allowing the primary amine to act as a nucleophile. DIPEA is chosen for its steric hindrance, which prevents it from competing in the reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve all reactants, including the polar salt starting material and the organic acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A Dissolve Benzoic Acid and Quinolin-4-ylmethanamine·2HCl in DMF B Add HOBt and DIPEA A->B C Cool to 0 °C B->C D Slowly add EDC C->D E Warm to RT, stir 12-24h D->E F Monitor by TLC/LC-MS E->F G Quench with water, extract with Ethyl Acetate F->G H Wash organic layer (aq. NaHCO3, brine) G->H I Dry, concentrate, and purify (Column Chromatography) H->I

Figure 2: Workflow for amide coupling with this compound.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of benzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M) in a round-bottom flask under an inert atmosphere, add this compound (1.1 eq).

  • Base and Additive Addition: Add Hydroxybenzotriazole (HOBt) (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirred mixture. The excess base is necessary to neutralize both equivalents of HCl from the starting material.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the flask.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(quinolin-4-ylmethyl)benzamide.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinolin-4-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Quinolin-4-ylmethanamine dihydrochloride, a versatile intermediate in pharmaceutical research, requires careful consideration for its end-of-life management due to the inherent hazards associated with its quinoline core structure. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. The quinoline moiety is associated with toxicity, and related amine hydrochlorides exhibit irritant properties.[1][2][9] Therefore, it is crucial to handle this compound with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes of solutions or airborne particles of the solid compound, which could cause serious eye irritation.[1][9]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which may cause irritation or absorption of the chemical.[9][10]
Body Protection A laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust from the solid compound, which may cause respiratory irritation.[9]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste, destined for incineration by a licensed professional waste disposal service.[9][11] Do not attempt to dispose of this compound down the drain or in regular solid waste, as this can lead to environmental contamination and is a violation of regulatory standards.[2][12]

Objective: To safely collect, label, and store this compound waste for pickup by a certified hazardous waste contractor.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate, compatible, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Protocol:

  • Segregation: Ensure that waste containing this compound is kept separate from other waste streams to prevent accidental and potentially hazardous reactions.[11][13]

  • Containerization:

    • For Solid Waste: Carefully transfer the solid waste into a designated, sealable hazardous waste container. Avoid generating dust during the transfer.

    • For Liquid Waste: Transfer solutions containing the compound into a compatible, leak-proof hazardous waste container. If the solvent is flammable, use a container suitable for flammable liquids.

  • Labeling: Clearly and accurately label the hazardous waste container. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.[7]

  • Storage:

    • Securely seal the waste container.[13]

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[6][7]

    • Ensure the storage area is secure to prevent unauthorized access.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6][7]

    • Provide them with all necessary information about the waste stream as detailed on the label.

Below is a diagram illustrating the decision-making and procedural flow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_finalization Finalization & Disposal start Start: Have Quinolin-4-ylmethanamine dihydrochloride Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate from Other Waste Streams don_ppe->segregate choose_container Select Compatible & Leak-Proof Container segregate->choose_container transfer_waste Transfer Waste to Container (in Fume Hood) choose_container->transfer_waste label_container Label Container Clearly ("Hazardous Waste", Chemical Name, Date) transfer_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup end_process End: Waste Transferred to Licensed Disposal Service schedule_pickup->end_process

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Cleanup:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your EHS department.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Part 4: Waste Minimization

A core principle of laboratory safety and environmental responsibility is the minimization of hazardous waste generation.[5][7] Researchers are encouraged to:

  • Purchase and use the smallest practical quantities of this compound.

  • Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.

  • Avoid preparing excess solutions.

By adhering to these disposal protocols, researchers can ensure they are not only compliant with safety and environmental regulations but are also upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Quinolin-4-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals safely and efficiently. This guide moves beyond mere compliance, offering a deep dive into the practical safety measures and operational protocols for handling Quinolin-4-ylmethanamine dihydrochloride. Our approach is grounded in the principle that true laboratory safety is not a checklist, but a comprehensive understanding of the materials we work with and the logic behind each safety precaution.

Immediate Safety Profile: this compound

Before handling this compound, it is imperative to internalize its hazard profile. This table summarizes the critical safety information derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4
alt text
WarningH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2
alt text
WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2
alt text
WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)
alt text
WarningH335: May cause respiratory irritation.[1][2]

A Note on Structural Analogs: While the above data is specific to this compound, it is noteworthy that the parent compound, quinoline, is classified with more severe hazards, including suspicion of causing genetic defects and cancer.[3][4] This underscores the importance of adhering to stringent safety protocols as a precautionary measure. The toxicological properties of this compound itself have not been exhaustively investigated.[2]

Required Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense against exposure. The following PPE is mandatory when handling this compound, in accordance with precautionary statements P280: "Wear protective gloves/protective clothing/eye protection/face protection."[1][2]

  • Eye and Face Protection :

    • Minimum Requirement : Safety glasses with side-shields conforming to EN166 or NIOSH standards.[5]

    • Recommended for Splash Hazard : Tight-sealing chemical safety goggles. For operations with a significant risk of splashing (e.g., bulk transfers, reaction quenching), a full-face shield should be used in conjunction with safety goggles.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling powders and solutions of this nature. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[5] Dispose of contaminated gloves in accordance with your institution's hazardous waste procedures.

    • Lab Coat/Clothing : A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls. Ensure clothing fully covers exposed skin.

  • Respiratory Protection :

    • For Handling Solids : When weighing or transferring the solid compound where dust may be generated, respiratory protection is crucial to mitigate the risk of respiratory tract irritation (H335).[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator. An N95 dust mask may be sufficient for small quantities, but a respirator with a particulate filter is recommended for larger amounts or in areas with inadequate ventilation.

    • Engineering Controls as Primary Protection : Remember that PPE is the last line of defense. The primary method for controlling respiratory hazards should always be engineering controls, such as a certified chemical fume hood.[4]

Operational Plans for Safe Handling

A systematic workflow is critical to minimizing risk. The following procedural guide outlines the key stages of handling this compound.

Step 1: Preparation and Area Setup
  • Designated Work Area : All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[4]

  • Emergency Equipment Check : Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[2]

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the chemical's Safety Data Sheet (SDS) within the work area to avoid unnecessary movement in and out of the controlled space.

Step 2: Weighing and Aliquoting the Solid
  • Don Full PPE : Before opening the container, ensure all required PPE is correctly worn.

  • Minimize Dust Generation : Handle the container and transfer the solid gently. Use a micro-spatula for small quantities. Avoid any actions that could aerosolize the powder.

  • Work Surface Protection : Cover the balance and surrounding work surface with absorbent bench paper to contain any minor spills.

  • Immediate Sealing : Tightly seal the primary container immediately after aliquoting the desired amount.

Step 3: Dissolution and Reaction Setup
  • Solvent Addition : When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Vessel Sealing : If the subsequent reaction is to be heated or stirred, ensure the glassware is appropriately sealed (e.g., with a septum) to prevent the release of vapors or aerosols.

The following diagram illustrates the core workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling Solid cluster_post Post-Procedure prep_fume_hood Work in Fume Hood prep_ppe Don Full PPE prep_fume_hood->prep_ppe prep_emergency Verify Eyewash/Shower prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decontaminate Decontaminate Surfaces handle_dissolve->post_decontaminate Procedure Complete post_dispose Dispose of Waste post_decontaminate->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for Handling this compound.

Decontamination and Disposal

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of you, your colleagues, and the environment.

Decontamination
  • Glassware : Rinse all contaminated glassware with a suitable solvent to remove residues before taking it out of the fume hood for standard washing.

  • Spills : In the event of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[6] Scoop the material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[2]

Disposal Plan
  • Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench paper, absorbent from spills) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container.

  • Regulatory Compliance : The disposal of contents and containers must be in accordance with all local, regional, and national regulations.[2] A common approved method for organic compounds of this nature is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Never dispose of this chemical down the drain.[2]

By integrating these detailed protocols into your laboratory practice, you build a self-validating system of safety that protects you and ensures the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-4-ylmethanamine dihydrochloride
Reactant of Route 2
Quinolin-4-ylmethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.